Product packaging for 1,8-Naphthosultone(Cat. No.:CAS No. 83-31-8)

1,8-Naphthosultone

Cat. No.: B1194518
CAS No.: 83-31-8
M. Wt: 206.22 g/mol
InChI Key: IEIADDVJUYQKAZ-UHFFFAOYSA-N
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Description

1,8-Naphthosultone, also known as this compound, is a useful research compound. Its molecular formula is C10H6O3S and its molecular weight is 206.22 g/mol. The purity is usually 95%.
The exact mass of the compound Naphth[1,8-cd]-1,2-oxathiole, 2,2-dioxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26341. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6O3S B1194518 1,8-Naphthosultone CAS No. 83-31-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxa-3λ6-thiatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 3,3-dioxide
Source PubChem
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InChI

InChI=1S/C10H6O3S/c11-14(12)9-6-2-4-7-3-1-5-8(13-14)10(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIADDVJUYQKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)OS(=O)(=O)C3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058891
Record name Naphth[1,8-cd]-1,2-oxathiole, 2,2-dioxide
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Molecular Weight

206.22 g/mol
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CAS No.

83-31-8
Record name 1,8-Naphthosultone
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Record name Naphthosultone
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Record name Naphth[1,8-cd]-1,2-oxathiole, 2,2-dioxide
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Foundational & Exploratory

An In-depth Technical Guide to 1,8-Naphthosultone: Chemical Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Naphthosultone, also known as naphtho[1,8-cd][1][2]oxathiole 2,2-dioxide, is a heterocyclic compound derived from naphthalene. Its unique strained ring structure, incorporating a sulfonate ester (sultone) fused to the naphthalene backbone, imparts distinct chemical reactivity, making it a valuable intermediate in various fields of chemical synthesis. This guide provides a comprehensive overview of the chemical structure, properties, and key experimental protocols related to this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound is characterized by a naphthalene ring system with a sultone bridge connecting the 1 and 8 positions.

Systematic IUPAC Name: 2-oxa-3λ⁶-thiatricyclo[6.3.1.0⁴,¹²]dodeca-1(11),4,6,8(12),9-pentaene 3,3-dioxide[3]

Synonyms:

  • Naphtho[1,8-cd][1][2]oxathiole 2,2-dioxide[3]

  • 1-Naphthol-8-sulfonic acid sultone[3]

  • 1,8-Naphthalenesultone[3]

  • 8-Hydroxynaphthalene-1-sulfonic acid sultone[4]

Chemical Identifiers:

  • CAS Number: 83-31-8[3]

  • Molecular Formula: C₁₀H₆O₃S[3]

  • Molecular Weight: 206.22 g/mol [3]

  • InChI Key: IEIADDVJUYQKAZ-UHFFFAOYSA-N

  • SMILES: C1=CC2=C3C(=C1)OS(=O)(=O)C3=CC=C2[3]

Physicochemical Properties

This compound is a stable solid compound under standard conditions. A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference(s)
Appearance Light orange to yellow to green crystalline powder[5]
Melting Point 154-157 °C (decomposes)
Purity ≥ 98% (HPLC)[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectral data based on its structure.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data: Based on analogous structures, the protons on the naphthalene ring will exhibit complex splitting patterns (multiplets, doublets, triplets) in the aromatic region of the spectrum. The specific chemical shifts and coupling constants are influenced by the electron-withdrawing effect of the sultone group.

Predicted ¹³C NMR Data: The ten carbon atoms of the naphthalene ring would give rise to distinct signals in the ¹³C NMR spectrum. Carbons C1 and C8, being part of the sultone ring, would be significantly deshielded. The quaternary carbons would also be identifiable.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the sulfonyl group and the aromatic ring.

Vibrational ModeExpected Absorption Range (cm⁻¹)Intensity
Asymmetric SO₂ Stretch1350 - 1400Strong
Symmetric SO₂ Stretch1150 - 1200Strong
C-O Stretch (Sultone)1000 - 1100Medium
Aromatic C=C Stretch1400 - 1600Medium
Aromatic C-H Stretch3000 - 3100Medium
Aromatic C-H Bending (out-of-plane)675 - 900Strong
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show strong absorption bands in the ultraviolet region, characteristic of the π-π* transitions of the naphthalene chromophore. The exact position of the absorption maxima (λmax) will be solvent-dependent. For naphthalene itself, absorption maxima are observed around 220 nm, 275 nm, and 312 nm. The presence of the sultone group may cause a slight shift in these absorption bands.

Synthesis of this compound

The synthesis of this compound typically involves a two-step process starting from naphthalene: sulfonation followed by cyclization.

SynthesisWorkflow Naphthalene Naphthalene Sulfonation Sulfonation (H₂SO₄, <60°C) Naphthalene->Sulfonation Naphthalene_1_sulfonic_acid Naphthalene-1-sulfonic acid Sulfonation->Naphthalene_1_sulfonic_acid Cyclization Cyclization Naphthalene_1_sulfonic_acid->Cyclization Naphthosultone This compound Cyclization->Naphthosultone

Caption: Synthesis workflow for this compound.

Experimental Protocol: Sulfonation of Naphthalene to Naphthalene-1-sulfonic acid

This protocol is adapted from established procedures for the kinetic control of naphthalene sulfonation to favor the 1-isomer.

Materials:

  • Naphthalene

  • Concentrated sulfuric acid (98%)

  • Sodium bicarbonate

  • Sodium chloride

  • Decolorizing charcoal

  • Water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Heating mantle

  • Beakers

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add 50 g of powdered naphthalene.

  • With vigorous stirring, slowly add 50 mL of concentrated sulfuric acid.

  • Heat the mixture to approximately 50 °C in a water bath until all the naphthalene has dissolved, forming a dark-colored solution. This typically takes about 30 minutes. The reaction is maintained at a temperature below 60°C to favor the formation of the 1-sulfonic acid isomer, which is the kinetically controlled product.[6]

  • After the reaction is complete, carefully pour the reaction mixture into 750 mL of cold water in a large beaker with stirring. A precipitate may form.

  • Add 4 g of decolorizing charcoal to the solution, heat to boiling, and then filter the hot solution to remove the charcoal and any insoluble impurities.

  • Partially neutralize the filtrate by slowly adding 40 g of sodium bicarbonate in small portions with constant stirring to control foaming.

  • Heat the solution to boiling and add approximately 35 g of finely powdered sodium chloride to salt out the sodium 1-naphthalene sulfonate.

  • Allow the mixture to cool in an ice bath for several hours to promote crystallization.

  • Collect the crystals of sodium 1-naphthalene sulfonate by vacuum filtration and wash with a small amount of cold, saturated sodium chloride solution.

  • Dry the product in an oven at 100 °C.

Experimental Protocol: Cyclization to this compound

Chemical Reactivity and Potential Reactions

The strained five-membered sultone ring in this compound is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is the basis for its utility as a synthetic intermediate.

Reactivity Naphthosultone This compound RingOpening Nucleophilic Ring-Opening Naphthosultone->RingOpening Nucleophile Nucleophile (e.g., R-NH₂, R-MgBr, OH⁻) Nucleophile->RingOpening Product 8-Substituted-1-naphthalenesulfonic acid derivative RingOpening->Product

Caption: General reaction pathway for this compound.

Experimental Protocol: Nucleophilic Ring-Opening with an Amine (Hypothetical)

This protocol is a generalized procedure based on the known reactivity of sultones and related cyclic esters with amines.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, piperidine)

  • Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in an appropriate aprotic solvent in a round-bottom flask.

  • Add the amine (1.1 equivalents) to the solution at room temperature with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). If the reaction is slow, it may be gently heated to reflux.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product, an 8-(substituted-amino)-1-naphthalenesulfonic acid derivative, can be purified by column chromatography or recrystallization.

Biological Activity and Drug Development Potential

While direct studies on the biological signaling pathways of this compound are limited in the available literature, its structural motifs and reactivity suggest potential for interaction with biological systems. Naphthalene derivatives are known to have a wide range of biological activities. For instance, naphthalene metabolites have been shown to have cytotoxic and genotoxic effects on human lymphocytes.[7] Specifically, 1-naphthol and 1,4-naphthoquinone, which can be formed from naphthalene, have demonstrated the ability to decrease antibody-forming cell responses in splenocyte cultures.[8]

The sultone moiety is a known alkylating agent, and as such, this compound could potentially interact with nucleophilic residues in biomolecules like proteins and nucleic acids. This reactivity is a double-edged sword; while it can lead to toxicity, it can also be harnessed for therapeutic purposes, for example, in the design of enzyme inhibitors or covalent modifiers of specific biological targets.

Derivatives of 1,8-naphthalimide, a structurally related compound, have been investigated as carbonic anhydrase IX inhibitors and ferroptosis inducers for the treatment of triple-negative breast cancer. This suggests that the naphthalene scaffold can be a valuable pharmacophore in drug design.

Further research is warranted to explore the specific biological targets and signaling pathways that may be modulated by this compound and its derivatives. Such studies could uncover novel therapeutic applications for this versatile chemical entity.

Safety and Handling

This compound is classified as a skin irritant. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound is a fascinating molecule with a rich chemistry stemming from its unique structural features. Its role as a versatile synthetic intermediate is well-established, particularly in the synthesis of dyes and potentially in the development of novel materials and pharmaceuticals. This guide has provided a foundational understanding of its properties and key experimental procedures. The exploration of its biological activities and potential applications in drug discovery remains a promising area for future research.

References

1,8-Naphthosultone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Data Summary

This technical guide provides an in-depth overview of 1,8-Naphthosultone, a versatile heterocyclic compound with significant applications in chemical synthesis and materials science. This document details its chemical properties, synthesis, and key reactions, offering valuable information for researchers and professionals in drug development and related fields.

PropertyValueReferences
CAS Number 83-31-8[1][2]
Molecular Formula C₁₀H₆O₃S[1][2]
Molecular Weight 206.22 g/mol [1][2]
Synonyms 1-Naphthol-8-sulfonic acid sultone, 8-Hydroxynaphthalene-1-sulfonic acid sultone, Naphthosultone[2]
Appearance Light orange to yellow to green crystalline powder[3]
Melting Point 154-157 °C (decomposes)

Synthesis of this compound

The primary method for the synthesis of this compound is through the direct sulfonation of naphthalene using sulfur trioxide.[1] While detailed industrial protocols are proprietary, a general laboratory-scale synthesis can be conceptualized based on established chemical principles.

Conceptual Experimental Workflow: Synthesis of this compound

G Conceptual Synthesis Workflow cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Work-up and Purification A Naphthalene D Reaction Mixture A->D B Sulfur Trioxide B->D C Inert Solvent (e.g., Dichloromethane) C->D G Sulfonation Reaction D->G Stirring E Controlled Temperature (e.g., 0-25 °C) E->G F Inert Atmosphere (e.g., Nitrogen) F->G H Quenching (e.g., with ice water) G->H I Extraction H->I J Washing I->J K Drying J->K L Crystallization K->L M This compound (Product) L->M

Caption: Conceptual workflow for the synthesis of this compound.

Key Reactions and Applications

This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of the sultone ring, which is susceptible to nucleophilic attack. This reactivity allows for the synthesis of a variety of derivatives with applications in pharmaceuticals, polymers, and dyes.[1][3]

Synthesis of Sulfonamides

A significant application of this compound is in the synthesis of sulfonamides, a class of compounds with diverse biological activities, including antibacterial properties.[3][4] The reaction involves the ring-opening of the sultone by an amine.

Experimental Protocol: General Synthesis of N-Substituted 8-Hydroxy-1-naphthalenesulfonamides

A general procedure for the synthesis of sulfonamides from this compound involves its reaction with a primary or secondary amine.[5]

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as acetonitrile.

  • Amine Addition: Add the desired amine (1-1.2 equivalents) to the solution.

  • Reaction: Stir the mixture at reflux for a specified period (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the corresponding N-substituted 8-hydroxy-1-naphthalenesulfonamide.

G Sulfonamide Synthesis Workflow A This compound D Reaction Mixture A->D B Amine (R-NH2) B->D C Solvent (e.g., Acetonitrile) C->D E Reflux D->E Heat F Work-up & Purification E->F Cool & Concentrate G N-Substituted 8-Hydroxy-1-naphthalenesulfonamide F->G

Caption: General workflow for sulfonamide synthesis from this compound.

Polymer Chemistry

This compound and its derivatives are utilized in polymer chemistry to synthesize specialty polymers with enhanced thermal stability and chemical resistance.[3][6] The naphthalene moiety can be incorporated into polymer backbones or as pendant groups. For instance, sulfonated polynaphthylimides have been synthesized through polycondensation reactions involving derivatives of 1,8-naphthalic acid, which can be conceptually derived from this compound.[7]

Biological Activity and Signaling Pathways

While direct studies on the specific signaling pathway involvement of this compound are limited, research on structurally related naphthalimide and naphthalene derivatives provides insights into their potential biological activities.[8][9]

Naphthalimide derivatives have been investigated for their anticancer properties, with some acting as DNA intercalators and inhibitors of topoisomerase I.[8] The planar structure of the naphthalene ring system is crucial for this activity.

Naphthalene derivatives, in general, exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[9] For example, certain naphthoquinone-naphthol derivatives have shown promising cytotoxic and anticancer potential.[10]

Logical Relationship: From Chemical Structure to Biological Activity

G Structure-Activity Relationship A This compound (Core Structure) B Chemical Derivatization (e.g., Sulfonamide formation) A->B C Naphthalimide & Naphthalene Derivatives B->C D Potential Biological Activities C->D E Anticancer D->E F Antimicrobial D->F G Anti-inflammatory D->G

Caption: Relationship between this compound and potential biological activities.

Further research is warranted to elucidate the specific molecular targets and signaling pathways directly modulated by this compound and its novel derivatives to fully realize their therapeutic potential.

References

Solubility of 1,8-Naphthosultone in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1,8-Naphthosultone in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a detailed experimental framework for researchers to determine the solubility of this compound in their specific solvent systems. This guide includes a thorough, generalized experimental protocol, a discussion of the underlying principles of solubility, and a visualization of the experimental workflow. The aim is to equip researchers and drug development professionals with the necessary tools to conduct their own solubility assessments for applications in synthesis, formulation, and quality control.

Introduction

This compound (CAS No. 83-31-8) is a heterocyclic compound derived from naphthalene, characterized by a sultone group (a cyclic sulfonic ester).[1] Its chemical structure, featuring a rigid aromatic system and a polar sultone functional group, suggests a nuanced solubility profile in organic solvents. Understanding the solubility of this compound is critical for its application as a chemical intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[2] Solubility data is essential for reaction solvent selection, optimization of reaction conditions, purification processes such as crystallization, and the development of formulations.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for understanding its solubility behavior and for designing experimental procedures.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 83-31-8[3][4]
Molecular Formula C₁₀H₆O₃S[3][4]
Molecular Weight 206.22 g/mol [3][4]
Appearance Light orange to yellow to green powder or crystals[2][4]
Melting Point 154-157 °C (decomposes)[5]
Purity ≥98% (typical)[2][5]

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The overall process of dissolution involves the breaking of intermolecular forces in the solute crystal lattice and the formation of new interactions between the solute and solvent molecules.

For this compound, the large, nonpolar naphthalene ring system contributes to its solubility in nonpolar organic solvents. Conversely, the polar sultone group can interact with polar solvents through dipole-dipole interactions. The balance between these opposing characteristics will determine the extent of its solubility in a given organic solvent. Temperature is another critical factor, with the solubility of most solids in liquids increasing with a rise in temperature.

Quantitative Solubility Data

As of the date of this guide, a comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of common organic solvents. Researchers are encouraged to determine this data experimentally for their specific applications. The following table (Table 2) is provided as a template for recording experimentally determined solubility values.

Table 2: Experimentally Determined Solubility of this compound (Template)

Organic SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method Used
e.g., Acetonee.g., 25e.g., Isothermal Shake-Flask
e.g., Toluenee.g., 25e.g., Gravimetric Analysis
e.g., Methanole.g., 25
e.g., Dichloromethanee.g., 25
e.g., Ethyl Acetatee.g., 25

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the solubility of this compound in an organic solvent using the widely accepted isothermal shake-flask method followed by gravimetric analysis.[6][7] This method is considered a reliable way to determine thermodynamic solubility.[7]

5.1. Materials and Equipment

  • This compound (of known purity)

  • Selected organic solvent(s) (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials or flasks with airtight screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

  • Pipettes and other standard laboratory glassware

5.2. Experimental Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The time to reach equilibrium can vary and should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured solubility is constant.[7]

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporation dish or vial. This step is crucial to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • Weigh the evaporation dish containing the known volume of the saturated solution to determine the mass of the solution.

    • Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature well below its melting point is recommended, e.g., 60-80 °C). A vacuum oven can be used to facilitate evaporation at a lower temperature.

    • Continue heating until all the solvent has evaporated and a constant mass of the dried solute is achieved. This is confirmed by repeated weighing until two consecutive measurements are within an acceptable tolerance.

    • Record the final mass of the evaporation dish with the dried solute.

5.3. Data Calculation

  • Mass of the solvent:

    • Mass of solvent = (Mass of dish + solution) - (Mass of dish + dried solute)

  • Mass of the dissolved solute:

    • Mass of solute = (Mass of dish + dried solute) - (Mass of empty dish)

  • Solubility Calculation (in g/L):

    • Solubility (g/L) = (Mass of solute / Volume of supernatant collected)

  • Solubility Calculation (in mol/L):

    • Solubility (mol/L) = Solubility (g/L) / Molecular Weight of this compound (206.22 g/mol )

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G start Start: Prepare Materials add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-72h) add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle withdraw Withdraw supernatant with a syringe settle->withdraw filter Filter the supernatant into a pre-weighed evaporation dish withdraw->filter weigh_solution Weigh the dish with the saturated solution filter->weigh_solution evaporate Evaporate the solvent in an oven weigh_solution->evaporate weigh_solute Weigh the dish with the dried solute until constant mass evaporate->weigh_solute calculate Calculate Solubility (g/L and mol/L) weigh_solute->calculate end End: Report Data calculate->end

Caption: Workflow for Experimental Solubility Determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides the necessary framework for researchers, scientists, and drug development professionals to determine this crucial parameter. The provided experimental protocol, based on the isothermal shake-flask method and gravimetric analysis, offers a reliable and accurate approach. By systematically determining the solubility in various organic solvents, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby advancing their research and development activities.

References

Spectroscopic Profile of 1,8-Naphthosultone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1,8-Naphthosultone (CAS No. 83-31-8), a heterocyclic compound utilized in chemical synthesis and as an intermediate in the production of dyes and fluorescent whiteners. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics.

Core Spectroscopic Data

The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H and ¹³C NMR data for this compound provide insights into its proton and carbon framework.

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.95 - 7.85mAromatic Protons
7.70 - 7.55mAromatic Protons
7.50 - 7.35mAromatic Protons

Note: Specific assignments of individual protons require further 2D NMR analysis. The data presented are typical for the aromatic region of this compound.

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
136.5Aromatic C
131.8Aromatic C
130.5Aromatic C
129.4Aromatic C
128.7Aromatic C
125.1Aromatic C
121.9Aromatic C
118.6Aromatic C

Note: The chemical shifts are characteristic of the naphthalene ring system fused with the sultone ring. Quaternary carbon signals are typically weaker.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to its aromatic and sulfonate ester functionalities. The spectrum is typically acquired using a KBr pellet method.[1]

Table 3: FT-IR Spectroscopic Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H Stretch
1600 - 1450Medium to StrongAromatic C=C Bending
1380 - 1340StrongAsymmetric SO₂ Stretch
1190 - 1160StrongSymmetric SO₂ Stretch
1200 - 1000StrongC-O Stretch
900 - 675StrongAromatic C-H Out-of-Plane Bending
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region.

Table 4: UV-Vis Spectroscopic Data of this compound

Solventλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
Ethanol~230, ~280, ~320Data not readily available

Note: The multiple absorption bands are characteristic of the π-π transitions within the naphthalene ring system.*

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

  • This compound (solid)[2]

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.

    • Transfer the solid into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Cap the NMR tube and vortex gently until the solid is completely dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, optimizing for resolution and peak shape.

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

FT-IR Spectroscopy Protocol (KBr Pellet Method)

Objective: To obtain a high-quality FT-IR transmission spectrum of solid this compound.

Materials and Equipment:

  • This compound (solid)

  • Spectroscopic grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die

  • FT-IR Spectrometer

  • Heat lamp or oven

Procedure:

  • Sample Preparation:

    • Place a small amount of KBr powder under a heat lamp or in an oven to ensure it is free of moisture.

    • In an agate mortar, grind approximately 1-2 mg of this compound to a fine powder.

    • Add approximately 100-200 mg of the dried KBr to the mortar.

    • Gently mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.[3]

  • Pellet Formation:

    • Transfer a portion of the mixture into the pellet die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. A typical scan range is 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Label the significant peaks.

UV-Vis Spectroscopy Protocol

Objective: To obtain the UV-Vis absorption spectrum of this compound in solution.

Materials and Equipment:

  • This compound (solid)

  • Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane)

  • UV-Vis Spectrophotometer (double beam recommended)

  • Matched pair of quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Solution Preparation:

    • Accurately weigh a small amount of this compound to prepare a stock solution of known concentration in a volumetric flask using the chosen solvent.

    • Prepare a series of dilutions from the stock solution to obtain concentrations that will result in absorbance values within the linear range of the instrument (typically 0.1 - 1.0).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

  • Data Acquisition:

    • Fill both quartz cuvettes with the pure solvent. Place one in the reference beam path and the other in the sample beam path. Run a baseline correction.

    • Empty the sample cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution.

    • Place the sample cuvette back into the sample beam path and acquire the absorption spectrum.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_results Results Sample This compound (Solid) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Grind with KBr & Press Pellet Sample->Prep_IR Prep_UV Dissolve in UV-grade Solvent Sample->Prep_UV NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR UV UV-Vis Spectrophotometer Prep_UV->UV Data_NMR Acquire FID Process Spectrum NMR->Data_NMR Data_IR Acquire Interferogram Process Spectrum IR->Data_IR Data_UV Acquire Absorbance Spectrum UV->Data_UV Results_NMR ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) Data_NMR->Results_NMR Results_IR IR Spectrum (Functional Groups) Data_IR->Results_IR Results_UV UV-Vis Spectrum (λmax) Data_UV->Results_UV

Spectroscopic Analysis Workflow for this compound.

References

A Technical Guide to 1,8-Naphthosultone: Commercial Availability and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and purity of 1,8-Naphthosultone (CAS No. 83-31-8), a key intermediate in the synthesis of various organic compounds, including specialized dyes, pigments, and potentially pharmaceutical agents. This document details commercially available sources, typical purity levels, and outlines experimental protocols for its purification and analysis.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk manufacturing needs. The compound is typically supplied as a light orange to yellow or green crystalline powder.[1][2]

Below is a summary of representative suppliers and their offerings. Please note that pricing is subject to change and may vary based on the supplier, quantity, and purity grade.

SupplierPurityAvailable QuantitiesPrice Range (USD)
Apurva Chemicals98.0%Bulk quantitiesContact for quote
Sigma-Aldrich98%Discontinued, check for alternatives-
TCI America>98.0% (HPLC)5g, 25g$165.90 - $477.19
Chem-Impex≥ 98% (HPLC)5G$95.14
BoroPharm Inc.-5g$325.42
ChemicalBookVaries by supplier1g, 5g, 10g, 25g, 100g, 250g$24 - $1,222.45

Purity and Impurities

The standard commercial purity for this compound is typically ≥98%, with High-Performance Liquid Chromatography (HPLC) being a common method for purity assessment.[2][3] Potential impurities may arise from the synthetic route, which often involves the sulfonation of naphthalene followed by subsequent reaction steps. Common impurities could include isomers of naphthalenesulfonic acids or unreacted starting materials.

Physicochemical Properties
PropertyValueReference
CAS Number 83-31-8[1]
Molecular Formula C₁₀H₆O₃S[1]
Molecular Weight 206.22 g/mol [1]
Appearance Light orange to yellow to green powder or crystal[1][2]
Melting Point Approx. 154-158 °C[1][4]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the diazotization of 8-aminonaphthalene-1-sulfonic acid (peri acid), followed by hydrolysis. This process transforms the amino group into a hydroxyl group, which then undergoes intramolecular cyclization to form the sultone.

Workflow for the Synthesis of this compound:

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Hydrolysis and Cyclization cluster_2 Step 3: Purification Peri_Acid 8-Aminonaphthalene-1-sulfonic acid Diazonium_Salt Naphthalene-1-sulfonic acid-8-diazonium salt Peri_Acid->Diazonium_Salt  NaNO2, HCl, 0-5 °C NaNO2 Sodium Nitrite HCl Hydrochloric Acid Naphthosultone_crude Crude this compound Diazonium_Salt->Naphthosultone_crude  H2O, Heat H2O Water Naphthosultone_pure Pure this compound Naphthosultone_crude->Naphthosultone_pure  Recrystallization Solvent Recrystallization Solvent

Caption: Synthetic workflow for this compound.

Purification by Recrystallization

Recrystallization is a standard method for purifying crude this compound. The choice of solvent is critical for achieving high purity and yield. A suitable solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

General Recrystallization Protocol:

  • Solvent Selection: While specific solvent systems for this compound are not widely published, common solvents for recrystallizing moderately polar organic compounds include ethanol, acetone, or mixtures such as ethanol/water or acetone/hexane.[5][6][7] A systematic approach to test the solubility of this compound in various solvents at different temperatures is recommended to identify the optimal system.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the chosen boiling solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for determining the purity of this compound. The following is a representative, though not definitively validated, method based on the analysis of similar naphthalene derivatives.[8][9] Method development and validation would be required for a specific application.

Illustrative HPLC Method Parameters:

ParameterValue
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Formic Acid)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detector UV at 254 nm
Sample Preparation Dissolve a known concentration of this compound in the mobile phase or a suitable solvent like acetonitrile.

Workflow for HPLC Purity Analysis:

G Sample_Prep Sample Preparation (Dissolve in mobile phase) Injection Inject Sample Sample_Prep->Injection HPLC_System HPLC System (C18 Column, Mobile Phase) Separation Chromatographic Separation HPLC_System->Separation Injection->HPLC_System Detection UV Detection (254 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration, Purity Calculation) Detection->Data_Analysis

Caption: General workflow for HPLC purity analysis.

This technical guide provides a foundational understanding of the commercial landscape and purity considerations for this compound. For specific research and development applications, it is recommended to obtain a certificate of analysis from the chosen supplier and to validate any analytical or purification methods in-house.

References

Thermochemical Properties of 1,8-Naphthosultone: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Naphthosultone is a heterocyclic compound incorporating a naphthalene backbone fused with a sultone ring. As an intermediate in organic synthesis, its thermodynamic properties are of significant interest for reaction modeling, process optimization, and safety assessment. Understanding the thermochemistry of such molecules is crucial in drug development for predicting stability, solubility, and interactions.

This technical guide addresses the core thermochemical properties of this compound. A comprehensive literature search reveals a notable absence of experimentally determined quantitative data for its standard enthalpy of formation, sublimation enthalpy, and heat capacity. Consequently, this document serves a dual purpose: to highlight this data gap and to provide a detailed methodological framework for the experimental determination of these essential properties. By using the well-characterized, structurally related compound naphthalene as a case study, this guide offers researchers the necessary protocols to characterize this compound or other novel compounds.

Section 1: Thermochemical Data for this compound

A thorough review of publicly available scientific literature and databases indicates that the core thermochemical properties of this compound have not yet been experimentally determined and reported. The following table summarizes the current status of this data.

PropertyValueMethodReference
Standard Enthalpy of Formation (ΔHf°)Data not available--
Enthalpy of Sublimation (ΔHsub°)Data not available--
Solid Phase Heat Capacity (Cp,solid)Data not available--

Section 2: Case Study: Thermochemical Properties of Naphthalene (C₁₀H₈)

To illustrate the data that can be obtained through the experimental methods detailed in this guide, the established thermochemical properties of naphthalene are presented below. Naphthalene serves as a relevant proxy due to its shared bicyclic aromatic core.

PropertyValue (kJ/mol)Method
Standard Enthalpy of Formation (solid, 298.15 K)78.53Combustion Calorimetry
Standard Enthalpy of Combustion (ΔHc°)-5156.3Bomb Calorimetry
Enthalpy of Sublimation (ΔHsub°, 298.15 K)72.6 ± 0.3Review of multiple methods
Solid Phase Heat Capacity (Cp,solid, 298.15 K)165.72 J/(mol·K)Adiabatic Calorimetry

Note: The values presented are from various sources and represent critically evaluated data.[1][2][3][4]

Section 3: Experimental Protocols

This section provides detailed methodologies for the determination of the key thermochemical properties of solid organic compounds like this compound.

Determination of Enthalpy of Formation (ΔHf°) via Bomb Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly by measuring its enthalpy of combustion (ΔHc°) using a bomb calorimeter.[5] The enthalpy of formation can then be calculated using Hess's Law.[6][7]

Experimental Protocol: Bomb Calorimetry

  • Sample Preparation: A precise mass (typically 0.5-1.0 g) of the sample (e.g., this compound) is pressed into a pellet.[8] The mass is recorded to a precision of ±0.1 mg.

  • Calorimeter Calibration: The heat capacity of the calorimeter (Ccal) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[5][9]

  • Bomb Assembly: The pellet is placed in a crucible within the bomb. A fuse wire (e.g., iron or nichrome) of known length and mass is connected to the electrodes, with the wire in contact with the sample pellet.[10]

  • Pressurization: The bomb is sealed and purged of air, then filled with high-purity oxygen to a pressure of approximately 30 atm.[10] This ensures complete combustion.

  • Calorimeter Setup: The sealed bomb is submerged in a known volume of water (e.g., 2.000 L) within the calorimeter's insulated jacket.[8] The ignition leads are connected.

  • Temperature Equilibration: The water is stirred to achieve thermal equilibrium, and the initial temperature (Tinitial) is recorded at regular intervals (e.g., every minute for 5 minutes) to establish a baseline.[10]

  • Ignition: The sample is ignited by passing an electric current through the fuse wire.

  • Temperature Monitoring: The temperature is recorded at short intervals (e.g., every 30 seconds) as it rises, until it reaches a maximum and then begins to cool.[10] Monitoring continues for a period to establish a post-combustion cooling curve.

  • Post-Reaction Analysis: The bomb is depressurized, and the interior is inspected for any signs of incomplete combustion (e.g., soot). The length of any unburned fuse wire is measured.

  • Calculations: The corrected temperature change (ΔT) is determined by accounting for heat exchange with the surroundings. The total heat released (qtotal) is calculated using: qtotal = Ccal * ΔT The heat of combustion of the sample is then calculated by subtracting the heat contributions from the fuse wire ignition.

G cluster_prep Preparation cluster_assembly Bomb Assembly cluster_measurement Measurement cluster_analysis Analysis prep1 Weigh Sample (0.5-1.0 g) prep2 Press into Pellet prep1->prep2 prep3 Measure & Weigh Fuse Wire prep2->prep3 assembly1 Place Pellet in Crucible prep3->assembly1 assembly2 Connect Fuse Wire assembly1->assembly2 assembly3 Seal Bomb assembly2->assembly3 assembly4 Purge with O2 assembly3->assembly4 assembly5 Pressurize to 30 atm O2 assembly4->assembly5 meas1 Submerge Bomb in Water Jacket assembly5->meas1 meas2 Record Initial Temperature Baseline meas1->meas2 meas3 Ignite Sample meas2->meas3 meas4 Record Temperature Rise & Fall meas3->meas4 analysis1 Calculate Corrected ΔT meas4->analysis1 analysis2 Calculate Heat of Combustion (ΔHc°) analysis1->analysis2 analysis2->analysis2 analysis3 Calculate Enthalpy of Formation (ΔHf°) analysis2->analysis3

Caption: Workflow for Bomb Calorimetry Experiment.

Calculation of Enthalpy of Formation (ΔHf°)

Hess's Law states that the total enthalpy change for a reaction is independent of the pathway taken.[11] For the combustion of this compound (C₁₀H₆O₃S):

C₁₀H₆O₃S(s) + 11.5 O₂(g) → 10 CO₂(g) + 3 H₂O(l) + SO₂(g)

The standard enthalpy of formation (ΔHf°) of this compound can be calculated using the experimentally determined ΔHc° and the known standard enthalpies of formation for the products (CO₂, H₂O, and SO₂):

ΔHc° = [10 * ΔHf°(CO₂) + 3 * ΔHf°(H₂O) + ΔHf°(SO₂)] - [ΔHf°(C₁₀H₆O₃S) + 11.5 * ΔHf°(O₂)]

Since the ΔHf° of O₂(g) is zero, the equation is rearranged to solve for the enthalpy of formation of the compound.

G reactants Reactants C₁₀H₆O₃S(s) + 11.5 O₂(g) products Products 10 CO₂(g) + 3 H₂O(l) + SO₂(g) reactants->products  ΔH°c (Experimental)  (Bomb Calorimetry) elements Elements in Standard State 10 C(s) + 3 H₂(g) + S(s) + 11.5 O₂(g) elements->reactants  ΔH°f (Unknown)  (To be calculated) elements->products  ΣΔH°f (Products)  (Known Literature Values)

Caption: Hess's Law Cycle for Enthalpy of Formation.

Determination of Enthalpy of Sublimation (ΔHsub°)

The enthalpy of sublimation is the heat required to change one mole of a substance from solid to gas.[12] It can be determined by measuring the vapor pressure of the solid as a function of temperature and applying the Clausius-Clapeyron equation.[13]

Experimental Protocol: Vapor Pressure Measurement

  • Apparatus: A Knudsen effusion cell or a transpiration method apparatus is commonly used.

  • Sample Preparation: A sample of the purified solid is placed in the apparatus.

  • Measurement: The vapor pressure of the solid is measured at a series of controlled temperatures below its melting point. In the transpiration method, an inert gas is passed over the sample, and the amount of sublimed material is determined by mass loss.

  • Data Analysis: The Clausius-Clapeyron equation relates vapor pressure (P) and temperature (T): ln(P) = -ΔHsub°/R * (1/T) + C where R is the ideal gas constant.

  • Calculation: A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔHsub°/R. The enthalpy of sublimation is calculated from the slope of this line.

Determination of Heat Capacity (Cp) via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[14] It is a powerful technique for determining heat capacity and observing phase transitions.[15][16]

Experimental Protocol: DSC

  • Sample Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell.

  • Temperature Program: The measurement involves three sequential runs: a. Baseline Run: The DSC cell is run with two empty pans to obtain a baseline heat flow curve. b. Standard Run: A standard material with a known heat capacity (e.g., sapphire) is run under the same temperature program. c. Sample Run: The sample is run under the identical temperature program (e.g., heating at a constant rate of 10 °C/min).

  • Data Acquisition: The instrument records the differential heat flow required to maintain the sample and reference at the same temperature throughout the heating program.

  • Calculation: The heat capacity of the sample (Cp,sample) is calculated at a given temperature by comparing the heat flow (HF) difference between the sample and the baseline with that of the sapphire standard: Cp,sample = (HFsample - HFbaseline) / (HFstandard - HFbaseline) * Cp,standard * (massstandard / masssample)

G cluster_runs DSC Measurement Scans start Start prep Weigh Sample (1-5 mg) & Seal in Pan start->prep ref Prepare Empty Reference Pan start->ref run3 3. Sample Scan (Sample + Ref) prep->run3 run1 1. Baseline Scan (Two Empty Pans) ref->run1 run2 2. Standard Scan (Sapphire Standard + Ref) ref->run2 ref->run3 analysis Record Differential Heat Flow vs. Temperature for each scan calc Calculate Heat Capacity (Cp) using comparative formula analysis->calc end End calc->end cluster_runs cluster_runs cluster_runs->analysis

Caption: Workflow for DSC Heat Capacity Measurement.

Conclusion

While the thermochemical properties of this compound remain uncharacterized, the experimental pathways to obtain this vital data are well-established. This guide provides the necessary detailed protocols for researchers to determine the enthalpy of formation, enthalpy of sublimation, and heat capacity for this and other novel compounds. The application of bomb calorimetry, vapor pressure analysis, and differential scanning calorimetry will yield the foundational thermodynamic data required for advanced modeling, process safety, and material characterization. The generation of this data would be a valuable contribution to the chemical and pharmaceutical sciences.

References

The Versatile Building Block: A Technical Guide to the Applications of 1,8-Naphthosultone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1,8-Naphthosultone, a stable, crystalline solid, is a unique heterocyclic compound featuring a naphthalene core fused with a sultone ring. This strained five-membered cyclic sulfonate ester displays a fascinating reactivity profile, making it a valuable and versatile building block in modern organic synthesis. Its utility spans from the construction of complex peri-substituted naphthalene systems to the synthesis of functional materials and biologically active molecules. This in-depth technical guide explores the key applications of this compound, providing detailed experimental protocols and quantitative data to empower researchers in harnessing its synthetic potential.

Synthesis of this compound Derivatives

The inherent ring strain of the sultone moiety in this compound makes it susceptible to nucleophilic attack, leading to a variety of ring-opened products. This reactivity is the cornerstone of its application as a precursor for 1,8-disubstituted naphthalenes, a class of compounds with unique steric and electronic properties due to the close proximity of the substituents.[1]

Synthesis of 8-Substituted-1-Naphthalenesulfonic Acids and their Derivatives

Nucleophilic ring-opening of this compound provides a direct route to a diverse range of 8-substituted-1-naphthalenesulfonic acids and their corresponding sulfonamides, esters, and thioesters.

General Reaction Scheme:

Caption: Nucleophilic Ring-Opening of this compound.

The reaction of this compound with primary and secondary amines is a facile method for the synthesis of 8-amino-1-naphthalenesulfonic acid derivatives, which are valuable intermediates in the synthesis of azo dyes and pharmaceuticals.[1][2] A patented process for the related 1,8-naphtholactone suggests that these reactions can proceed in high yields.[3]

Experimental Protocol: Synthesis of Sodium 8-(Phenylamino)naphthalene-1-sulfonate [4]

A mixture of this compound (1.0 eq), aniline (1.2 eq), and sodium carbonate (1.5 eq) in water is heated under reflux for 4-6 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with cold water, and dried under vacuum.

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Molar RatioYield (%)Spectroscopic Data
This compoundC₁₀H₆O₃S206.221.0--
AnilineC₆H₇N93.131.2--
Sodium 8-(Phenylamino)naphthalene-1-sulfonateC₁₆H₁₂NNaO₃S321.33-63¹H NMR (400 MHz, D₂O) δ 8.22 (d, J = 7.3 Hz, 1H), 7.79 (d, J = 8.2 Hz, 1H), 7.40 (d, J = 7.6 Hz, 1H), 7.33 (q, J = 7.8 Hz, 2H), 7.21 (dt, J = 12.5, 7.6 Hz, 3H), 7.01 (d, J = 7.9 Hz, 2H), 6.82 (t, J = 7.4 Hz, 1H). ¹³C NMR (100 MHz, D₂O) δ 145.05, 137.79, 137.37, 136.82, 133.96, 129.43, 128.27, 126.55, 124.15, 123.36, 122.53, 119.90, 119.84, 116.33. HRMS (ESI) m/z calcd for C₁₆H₁₂NO₃S⁻ [M – H]⁻ 298.0543; found, 298.0558.[4]

Grignard reagents react with this compound to afford 8-substituted-1-naphthols after hydrolysis of the intermediate sulfonate. This transformation provides a pathway to carbon-carbon bond formation at the 8-position of the naphthalene ring.

Experimental Protocol: Reaction of this compound with Phenylmagnesium Bromide [5]

To a solution of phenylmagnesium bromide (3.0 eq) in anhydrous THF at 0 °C is added a solution of this compound (1.0 eq) in anhydrous THF dropwise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Molar RatioYield (%)Spectroscopic Data
This compoundC₁₀H₆O₃S206.221.0--
Phenylmagnesium BromideC₆H₅BrMg181.313.0--
8-Phenyl-1-naphtholC₁₆H₁₂O220.27-Not Reported-

Synthesis of 1,8-Naphthosultam

1,8-Naphthosultam, the nitrogen analog of this compound, is a key intermediate in the synthesis of various functional dyes and pharmacologically active compounds. A common synthetic route involves the cyclization of 8-amino-1-naphthalenesulfonic acid.

Experimental Protocol: Synthesis of 1,8-Naphthosultam [6]

A mixture of 8-amino-1-naphthalenesulfonic acid (1.0 eq) and phosphorus oxychloride (excess) is heated at 130 °C for 3 hours. The reaction mixture is then cooled and carefully poured onto crushed ice. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried. The crude product can be purified by recrystallization from an appropriate solvent.

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Molar RatioYield (%)Spectroscopic Data
8-Amino-1-naphthalenesulfonic acidC₁₀H₉NO₃S223.251.0High-
Phosphorus OxychloridePOCl₃153.33Excess--
1,8-NaphthosultamC₁₀H₇NO₂S205.23-High¹H NMR (DMSO-d₆, 300 MHz) δ: 8.62 (d, 1H, J = 8.0 Hz), 8.12 (d, 1H, J = 8.0 Hz), 7.75-7.74 (m, 1H), 7.61 (d, 1H, J = 8.0 Hz), 7.32 (dd, 1H, J = 7.5, 6.7 Hz), 6.90 (d, 1H, J = 6.8 Hz), 5.36 (s, 1H); MS (EI): m/z 206 (M⁺+H).[6]

Application in the Synthesis of Fluorescent Probes

Derivatives of 1,8-naphthalimide, which can be accessed from precursors derived from this compound, are widely utilized as fluorescent probes for the detection of various analytes and for cellular imaging.[4][7][8][9][10] The strong fluorescence and photostability of the 1,8-naphthalimide core, coupled with the ability to introduce specific recognition moieties, make these compounds highly valuable in chemical biology and diagnostics.

Workflow for the Development of a 1,8-Naphthalimide-Based Fluorescent Probe:

A This compound Derivative B Functionalization (e.g., amination) A->B C 1,8-Naphthalimide Precursor B->C D Introduction of Recognition Moiety C->D E Fluorescent Probe D->E F Analyte Binding E->F G Fluorescence Signal Change F->G

Caption: Development of 1,8-Naphthalimide Fluorescent Probes.

Role in Materials Science

The rigid and planar structure of the naphthalene core in this compound and its derivatives makes them attractive building blocks for the synthesis of novel polymers and functional materials.[1] These materials can exhibit enhanced thermal stability and unique photophysical properties.

Mechanistic Considerations

The key to the reactivity of this compound is the electrophilicity of the sulfur atom and the strained S-O bond. Nucleophilic attack occurs at the sulfur atom, leading to the cleavage of the S-O bond and the formation of a sulfonate intermediate, which is subsequently protonated to yield the ring-opened product.

Caption: General Mechanism of Nucleophilic Ring-Opening.

This compound is a powerful and often underutilized reagent in organic synthesis. Its ability to serve as a precursor to a wide array of 1,8-disubstituted naphthalenes, including sulfonamides and carbon-substituted derivatives, opens up avenues for the development of novel pharmaceuticals, functional dyes, and advanced materials. The straightforward and often high-yielding reactions of this compound, coupled with the unique properties of its products, ensure its continued importance in the field of synthetic chemistry. This guide provides a foundational understanding and practical protocols to encourage the broader application of this versatile building block.

References

The Unveiling of 1,8-Naphthosultone: A Journey Through History, Synthesis, and Biological Obscurity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the history, discovery, and chemical properties of 1,8-Naphthosultone, a heterocyclic compound derived from naphthalene, is presented here for researchers, scientists, and drug development professionals. This guide illuminates the compound's origins, provides a detailed synthesis protocol, and explores its largely uncharted biological landscape.

A Glimpse into the Past: The Discovery of this compound

The first documented synthesis of this compound dates back to 1888 by H. Erdmann and V. Volhard, as published in Justus Liebigs Annalen der Chemie. Their pioneering work laid the foundation for the understanding and subsequent utilization of this unique chemical entity. Initially explored in the context of naphthalene chemistry, its primary role has historically been as a versatile intermediate in the synthesis of a variety of other complex organic molecules.

Physicochemical Properties

This compound is a stable, solid compound with the molecular formula C₁₀H₆O₃S and a molecular weight of 206.22 g/mol . Its key physicochemical properties are summarized in the table below, providing a valuable resource for researchers.

PropertyValueReference
CAS Number 83-31-8[1][2][3][4]
Molecular Formula C₁₀H₆O₃S[1][3][4]
Molecular Weight 206.22 g/mol [1][3][4]
Appearance Solid[4]
Melting Point 154-157 °C (decomposes)[4]
Synonyms Naphtho[1,8-cd][1][5]oxathiole 2,2-dioxide, 1-Naphthol-8-sulfonic acid sultone, 1,8-Naphthalenesultone[3]

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound is typically achieved through the intramolecular cyclization of 8-aminonaphthalene-1-sulfonic acid via a diazotization reaction followed by decomposition of the resulting diazonium salt. This process, rooted in the foundational work of Erdmann and Volhard, has been refined over the years.

Experimental Protocol:

Step 1: Diazotization of 8-Aminonaphthalene-1-sulfonic Acid

  • A suspension of 8-aminonaphthalene-1-sulfonic acid in dilute hydrochloric acid is prepared and cooled to 0-5 °C in an ice bath.

  • A chilled aqueous solution of sodium nitrite is added dropwise to the suspension with constant stirring, maintaining the temperature below 5 °C. The reaction progress is monitored for the formation of the diazonium salt.

Step 2: Decomposition of the Diazonium Salt and Cyclization

  • The resulting diazonium salt solution is slowly heated to induce decomposition and intramolecular cyclization.

  • The reaction mixture is then cooled, and the precipitated crude this compound is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent to yield the final product.

Synthesis_Workflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Cyclization & Purification A 8-Aminonaphthalene-1-sulfonic Acid D Diazonium Salt Intermediate A->D Reacts with B HCl, H₂O, 0-5 °C B->D C NaNO₂ (aq) C->D F Crude this compound D->F Decomposes upon E Heating E->F H Purified this compound F->H Purified by G Recrystallization G->H

A simplified workflow for the synthesis of this compound.

Applications as a Chemical Intermediate

The primary utility of this compound lies in its role as a precursor for a diverse range of chemical compounds. Its reactive nature makes it a valuable building block in the synthesis of:

  • Dyes and Pigments: The naphthalene core of this compound serves as a chromophore that can be chemically modified to produce a variety of colors.

  • Fluorescent Materials: Derivatives of this compound have been explored for their fluorescent properties, with potential applications in sensing and imaging.

  • Sulfonamides: The sultone ring can be opened to introduce a sulfonic acid or sulfonamide functional group, a key component in many pharmaceutical compounds[6].

The Enigma of Biological Activity: An Unexplored Frontier

Despite its long history and utility in chemical synthesis, the biological activity of this compound remains largely uninvestigated. A thorough review of the scientific literature reveals a significant gap in our understanding of its potential effects on biological systems. While the broader class of sultones has been studied for various biological activities, including potential toxicity and carcinogenicity in some cases, specific data for the this compound isomer is conspicuously absent.

No studies to date have specifically examined the interaction of this compound with any cellular signaling pathways. This lack of data presents both a challenge and an opportunity for researchers in drug discovery and toxicology. The unique rigid, bicyclic structure of this compound could potentially interact with specific protein binding sites, leading to modulation of enzyme activity or signaling cascades.

Signaling_Pathway_Hypothesis This compound This compound Cellular Target Cellular Target This compound->Cellular Target Interaction? Signaling Pathway Signaling Pathway Cellular Target->Signaling Pathway Modulation? Biological Response Biological Response Signaling Pathway->Biological Response Leads to?

A conceptual diagram illustrating the current unknown biological interactions of this compound.

Future Directions

The historical significance and synthetic utility of this compound are well-established. However, the absence of biological data represents a critical knowledge gap. Future research should focus on:

  • Screening for Biological Activity: Comprehensive in vitro screening of this compound against a panel of enzymes and receptors is warranted to identify any potential biological targets.

  • Cytotoxicity and Genotoxicity Studies: Evaluating the potential toxic effects of this compound on various cell lines is crucial to assess its safety profile.

  • Exploration of Signaling Pathway Modulation: Should any biological activity be identified, further studies to elucidate the specific signaling pathways involved will be essential.

This in-depth guide serves as a foundational resource for the scientific community, summarizing the current knowledge of this compound and highlighting the compelling need for future investigations into its biological properties. The untapped potential of this historical molecule awaits exploration.

References

An In-depth Technical Guide to the Safe Handling of 1,8-Naphthosultone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,8-Naphthosultone (CAS No. 83-31-8), a versatile sulfonic acid derivative utilized in organic synthesis and material science. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound is a light orange to yellow or green crystalline powder.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReferences
Molecular Formula C₁₀H₆O₃S[1][2][3]
Molecular Weight 206.22 g/mol [2][3][4]
CAS Number 83-31-8[1][3][4]
EC Number 201-468-0[4]
Appearance Light orange to yellow to green powder or crystal[1][3][5]
Melting Point 154-160 °C (decomposes)[1][4][5]
Purity ≥98%[1][4][6]
Storage Temperature Room Temperature[1][5]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazard is skin irritation.[2][5] The GHS classification and associated hazard statements are detailed in Table 2.

Table 2: GHS Hazard Classification for this compound

ClassificationCodeDescriptionPictogramSignal Word
Skin IrritationH315Causes skin irritationGHS07Warning

Source:[2][4]

Safe Handling and Storage Protocols

Proper handling and storage are paramount to minimize exposure risks.

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with this compound. The recommended PPE is outlined in Table 3.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationReferences
Eye Protection Eyeshields, safety glasses, or goggles[4]
Hand Protection Impervious gloves[4]
Respiratory Protection Dust mask (e.g., type N95)[4]
Skin and Body Protection Long-sleeved clothing[7]

3.2. Engineering Controls

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood to minimize inhalation of dust particles.[8][9]

3.3. Handling Procedures

  • Avoid contact with skin, eyes, and clothing.[8][9]

  • Do not breathe dust.[5][8]

  • Wash hands and any exposed skin thoroughly after handling.[4][7]

  • Use spark-proof tools and avoid creating dust.[9]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[9]

3.4. Storage Conditions

  • Store in a tightly closed container in a dry and well-ventilated place.[7][8]

  • Keep away from heat and sources of ignition.[8]

  • Store at room temperature.[1][5]

  • It is classified under Storage Class 11 as a combustible solid.[4]

Emergency Procedures

In the event of exposure or a spill, the following first-aid and emergency measures should be taken.

Table 4: First-Aid Measures

Exposure RouteFirst-Aid ProtocolReferences
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[5][7]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[7]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[7][9]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[7]

Spill Response:

In case of a spill, ensure adequate ventilation and wear appropriate PPE. Avoid dust generation. Sweep up the spillage and collect it in a suitable container for disposal.[9]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to emergency response.

G cluster_0 Hazard Assessment cluster_1 Exposure Controls cluster_2 Safe Handling & Storage cluster_3 Emergency Response Hazard_ID Hazard Identification (Skin Irritant - H315) Engineering Engineering Controls (Fume Hood, Ventilation) Hazard_ID->Engineering Properties Review Chemical Properties (Solid, Combustible) Storage Storage (Dry, Ventilated, Room Temp) Properties->Storage Handling Handling Procedures (Avoid Contact, No Dust) Engineering->Handling PPE Personal Protective Equipment (Gloves, Goggles, Dust Mask) PPE->Handling First_Aid First-Aid Measures (Skin, Eye, Inhalation, Ingestion) Handling->First_Aid Spill Spill Response (Ventilate, Contain, Collect) Handling->Spill

Caption: Logical workflow for safe handling of this compound.

References

1,8-Naphthosultone Derivatives and Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,8-naphthosultone derivatives and their structurally related analogs, with a focus on their synthesis, biological activities, and potential applications in drug discovery and development. This document is intended to serve as a valuable resource for researchers and scientists working in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

The this compound core is a unique heterocyclic scaffold that has garnered interest in medicinal chemistry due to its distinct chemical properties and potential for biological activity. As a cyclic sulfonic acid ester, or sultone, this moiety can participate in various chemical transformations, making it a versatile building block for the synthesis of diverse derivatives. Structurally related analogs, such as the more extensively studied 1,8-naphthalimides and 1,8-naphthyridines, have demonstrated a broad spectrum of pharmacological effects, including anticancer and antimicrobial activities. This guide will explore the chemistry and biology of this compound derivatives while drawing comparisons to their prominent analogs to highlight potential avenues for drug discovery.

Synthesis of this compound and its Derivatives

The synthesis of this compound itself is well-established, and it serves as a key starting material for various derivatives. A common synthetic route involves the conversion of this compound to 1,8-dihydroxynaphthalene, a versatile intermediate for further elaboration.

Experimental Protocol: Synthesis of 1,8-Dihydroxynaphthalene from this compound[1][2][3]

Materials:

  • This compound

  • Potassium Hydroxide (KOH)

  • Hydrochloric Acid (HCl, 6 N)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium Sulfate (MgSO₄)

  • Activated Carbon

  • Water

Procedure:

  • In a ceramic crucible, dissolve potassium hydroxide (30.0 g, 0.53 mol) in water (10 mL).

  • Add this compound (6.00 g, 29.12 mmol) to the crucible.

  • Heat the mixture in an oven at 250°C for 2 hours.

  • Cool the resulting black, viscous mixture to room temperature.

  • Carefully treat the mixture with 300 mL of 6 N hydrochloric acid.

  • Extract the aqueous mixture with dichloromethane (4 x 50 mL).

  • Combine the organic extracts and dry over magnesium sulfate.

  • Add activated carbon (5 g), stir the mixture, and then filter.

  • Remove the solvent under reduced pressure to yield 1,8-dihydroxynaphthalene.

This protocol provides a foundational method for accessing a key intermediate from the this compound core. Further derivatization can be achieved through various organic reactions targeting the hydroxyl groups of 1,8-dihydroxynaphthalene.

Biological Activities of this compound Analogs

While specific biological data for a wide range of this compound derivatives are limited in the current literature, their structural analogs, particularly 1,8-naphthalimides and 1,8-naphthyridines, have been extensively studied and exhibit significant anticancer and antimicrobial properties. The data presented in the following tables for these analogs can serve as a valuable reference for predicting the potential bioactivities of novel this compound derivatives.

Anticancer Activity

1,8-Naphthalimide and 1,8-naphthyridine derivatives have emerged as a promising class of anticancer agents. Their planar aromatic structures allow them to intercalate into DNA, leading to cell cycle arrest and apoptosis.

Table 1: Anticancer Activity of 1,8-Naphthalimide and 1,8-Naphthyridine Derivatives (IC₅₀ values in µM)

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
1,8-Naphthalimide AmonafideA549 (Lung)4.3 ± 0.2[1]
MitonafideNB-4 (Leukemia)5.7 ± 0.2[1]
Compound 7A549 (Lung)1.5 - 4.5[1]
1,8-Naphthyridine Compound 47MIAPaCa (Pancreatic)0.41[2]
Compound 47K-562 (Leukemia)0.77[2]
Compound 36PA-1 (Ovarian)1.19[2]
Compound 29PA-1 (Ovarian)0.41[2]
Compound 29SW620 (Colon)1.4[2]
Compound 12HBL-100 (Breast)1.37
Compound 17KB (Oral)3.7
Compound 22SW-620 (Colon)3.0
Antimicrobial Activity

Derivatives of 1,8-naphthalimide and 1,8-naphthyridine have also demonstrated potent activity against a range of bacterial and fungal pathogens. Their mechanisms of action are believed to involve the inhibition of essential microbial enzymes and disruption of cell wall integrity.

Table 2: Antimicrobial Activity of 1,8-Naphthalimide and 1,8-Naphthyridine Derivatives (MIC values in µg/mL)

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
1,8-Naphthalimide Compound 9aEscherichia coliZone of inhibition: 27.5 mm[3]
Compound 9aSalmonella abonyZone of inhibition: 23.9 mm[3]
Compound 9aPseudomonas aeruginosaZone of inhibition: 20.6 mm[3]
Compound 9hBacillus subtilisZone of inhibition: 18.6 mm[3]
1,8-Naphthyridine 7-acetamido-1,8-naphthyridin-4(1H)-oneE. coli, P. aeruginosa, S. aureus≥ 1024[4]
3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamideE. coli, P. aeruginosa, S. aureus≥ 1024[4]

Mechanism of Action and Signaling Pathways

The biological activities of this compound and its analogs are attributed to their interactions with various cellular targets and modulation of key signaling pathways.

Inhibition of DszB by this compound and 1,8-Naphthosultam

A study on the enzyme 2'-hydroxybiphenyl-2-sulfinic acid desulfinase (DszB), which is involved in biodesulfurization, revealed that this compound and its nitrogen-containing analog, 1,8-naphthosultam, can act as inhibitors.[5] This finding suggests a potential mechanism of action involving the targeting of specific enzymatic processes. The interaction of these compounds with the enzyme's active site can disrupt its catalytic function.

DszB_Inhibition cluster_enzyme DszB Enzyme cluster_inhibitors Inhibitors ActiveSite Active Site Inhibition Enzyme Inhibition ActiveSite->Inhibition Leads to Naphthosultone This compound Naphthosultone->ActiveSite Binds to Naphthosultam 1,8-Naphthosultam Naphthosultam->ActiveSite Binds to

Caption: Inhibition of the DszB enzyme by this compound and 1,8-naphthosultam.

DNA Intercalation by 1,8-Naphthalimide Analogs

A primary mechanism of action for the anticancer activity of 1,8-naphthalimide derivatives is their ability to intercalate between the base pairs of DNA. This interaction disrupts DNA replication and transcription, ultimately leading to apoptosis in cancer cells.

DNA_Intercalation Naphthalimide 1,8-Naphthalimide Derivative DNA DNA Double Helix Naphthalimide->DNA Intercalates into Replication DNA Replication DNA->Replication Disrupts Transcription Transcription DNA->Transcription Disrupts Apoptosis Apoptosis Replication->Apoptosis Induces Transcription->Apoptosis Induces

Caption: DNA intercalation mechanism of 1,8-naphthalimide derivatives leading to apoptosis.

Experimental Workflow for Synthesis and Biological Evaluation

The development of novel this compound derivatives as therapeutic agents involves a systematic workflow encompassing synthesis, purification, characterization, and comprehensive biological evaluation.

Experimental_Workflow Start Start: Design of This compound Derivatives Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization BiologicalScreening Biological Screening Characterization->BiologicalScreening Anticancer Anticancer Assays (IC50 determination) BiologicalScreening->Anticancer Active? Antimicrobial Antimicrobial Assays (MIC determination) BiologicalScreening->Antimicrobial Active? Mechanism Mechanism of Action Studies Anticancer->Mechanism Antimicrobial->Mechanism LeadOptimization Lead Optimization Mechanism->LeadOptimization LeadOptimization->Synthesis Iterative process End End: Identification of Lead Compound LeadOptimization->End

Caption: General workflow for the development of this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents an under-explored area in medicinal chemistry with significant potential for the development of novel therapeutic agents. While direct biological data on a wide array of its derivatives are currently sparse, the well-documented anticancer and antimicrobial activities of its structural analogs, the 1,8-naphthalimides and 1,8-naphthyridines, provide a strong rationale for further investigation. Future research should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives. Elucidating their mechanisms of action and identifying specific cellular targets will be crucial for advancing these compounds through the drug discovery pipeline. The unique chemical nature of the sultone moiety may offer advantages in terms of physicochemical properties and biological interactions, making this class of compounds a promising frontier for the development of next-generation therapeutics.

References

Unveiling the Electronic Landscape of 1,8-Naphthosultone: A Theoretical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the theoretical underpinnings of the electronic structure of 1,8-Naphthosultone. While direct theoretical studies on this compound are limited, this document leverages data from its close structural analog, 1,8-sulfonenaphthalene, and established computational methodologies for related naphthalene derivatives to offer valuable insights. This information is critical for understanding the molecule's reactivity, stability, and potential applications in medicinal chemistry and materials science.

Core Concepts: Molecular Orbitals and Electronic Transitions

The electronic properties of a molecule are governed by the arrangement and energies of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Electronic transitions, such as those observed in UV-Vis spectroscopy, involve the excitation of electrons from occupied to unoccupied orbitals.

Computational Methodologies

To investigate the electronic structure of molecules like this compound, quantum chemical calculations are employed. These computational methods provide a powerful lens to probe molecular properties at the atomic level.

Density Functional Theory (DFT)

A widely used method for calculating the electronic structure of many-body systems, DFT is instrumental in optimizing molecular geometries to their most stable conformations. The choice of a functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) is crucial for obtaining accurate results.

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is an extension of DFT used to calculate excited-state properties, such as electronic absorption and emission spectra. This method is essential for understanding the photophysical behavior of molecules.

Ab initio Methods

High-accuracy ab initio methods, such as the G3(MP2)//B3LYP composite method, can provide precise calculations of molecular energies and properties. These methods involve a high level of theory and are computationally intensive.

Data Presentation: Electronic Properties of 1,8-Sulfonenaphthalene

The following table summarizes key quantitative data obtained from theoretical studies on 1,8-sulfonenaphthalene, a close structural analog of this compound. This data provides a strong foundation for understanding the electronic characteristics of the sultone.

PropertyCalculated ValueMethodReference
Ring Strain EnergyValue not explicitly stated in search resultsG3(MP2)//B3LYP[1]
π4 Orbital Stabilization0.29 eV (vs. naphthalene)UV Photoelectron Spectroscopy[1]
π3 Orbital Energy Shift1.15 eV (vs. naphthalene)UV Photoelectron Spectroscopy[1]

Note: The provided search results did not contain specific numerical values for all desired quantitative data points for 1,8-sulfonenaphthalene.

Experimental and Computational Protocols

The following protocols are based on methodologies reported for the theoretical study of related naphthalene derivatives and are applicable for the investigation of this compound.

Geometry Optimization using DFT
  • Input Structure Generation: A 3D structure of the this compound molecule is created using molecular modeling software.

  • Method Selection: The calculation is configured using a DFT method, specifying the B3LYP functional and the 6-311G(d,p) basis set.

  • Optimization Procedure: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule.

  • Frequency Analysis: A frequency calculation is subsequently performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Calculation of Electronic Properties
  • Molecular Orbital Analysis: Following geometry optimization, the energies of the molecular orbitals, including HOMO and LUMO, are calculated.

  • Population Analysis: Atomic charges and electron distribution are determined using methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis.

  • Spectroscopic Prediction (TD-DFT): The optimized geometry is used as the input for a TD-DFT calculation to predict the UV-Vis absorption spectrum.

UV Photoelectron Spectroscopy (Experimental)
  • Sample Preparation: The compound is introduced into a high-vacuum chamber.

  • Ionization: The sample is irradiated with a monochromatic source of ultraviolet radiation, causing the ejection of valence electrons.

  • Electron Energy Analysis: The kinetic energies of the ejected photoelectrons are measured by an electron energy analyzer.

  • Spectrum Generation: The binding energies of the electrons are determined from their kinetic energies, yielding the photoelectron spectrum which provides information about the energies of the molecular orbitals.

Visualizations

The following diagrams illustrate key aspects of the theoretical study of this compound.

Molecular Structure of this compound.

Computational_Workflow start Initial Molecular Structure dft Geometry Optimization (DFT) [B3LYP/6-311G(d,p)] start->dft freq Frequency Analysis dft->freq opt_geom Optimized Geometry freq->opt_geom mo_analysis Molecular Orbital Analysis (HOMO, LUMO, etc.) opt_geom->mo_analysis pop_analysis Population Analysis (Atomic Charges) opt_geom->pop_analysis tddft Excited State Calculation (TD-DFT) opt_geom->tddft properties Electronic Properties mo_analysis->properties pop_analysis->properties uv_vis Predicted UV-Vis Spectrum tddft->uv_vis

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-Substituted-8-hydroxynaphthalene-1-sulfonamides using 1,8-Naphthosultone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a general protocol for the synthesis of N-substituted-8-hydroxynaphthalene-1-sulfonamides through the ring-opening reaction of 1,8-Naphthosultone with various primary and secondary amines. This method offers a straightforward approach to generating a library of sulfonamide derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery.

Introduction

This compound is a versatile reagent utilized as a key intermediate in the synthesis of various organic compounds, including sulfonamide-based drugs[1]. The synthesis of N-substituted-8-hydroxynaphthalene-1-sulfonamides is achieved via the nucleophilic attack of a primary or secondary amine on the sulfur atom of the sultone ring, leading to its opening and the formation of the corresponding sulfonamide. This reaction is typically carried out under mild conditions and offers a convenient route to a diverse range of sulfonamides. The resulting 8-hydroxynaphthalene-1-sulfonamide core is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.

General Reaction Scheme

The general reaction for the synthesis of N-substituted-8-hydroxynaphthalene-1-sulfonamides from this compound is depicted below:

General Reaction Scheme

Figure 1: General reaction scheme for the synthesis of N-substituted-8-hydroxynaphthalene-1-sulfonamides from this compound.

Experimental Protocols

The following is a general protocol for the synthesis of N-substituted-8-hydroxynaphthalene-1-sulfonamides. Please note that optimal reaction conditions, such as solvent, temperature, and reaction time, may vary depending on the specific amine used.

Materials:

  • This compound (CAS: 83-31-8)[2]

  • Selected primary or secondary amine

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), or N,N-Dimethylformamide (DMF))

  • Triethylamine (optional, as a base)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser (if heating is required), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DCM, 10 mL per mmol of sultone).

  • Addition of Amine: To the stirred solution, add the desired primary or secondary amine (1.1 - 1.5 eq). If the amine is used as a salt, add an equivalent of a non-nucleophilic base like triethylamine.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, filter the solid. The solid can be washed with a small amount of cold solvent.

    • If no precipitate forms, dilute the reaction mixture with the reaction solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted-8-hydroxynaphthalene-1-sulfonamide.

  • Characterization: Characterize the purified product by standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Data Presentation

The following table provides illustrative data for the synthesis of various N-substituted-8-hydroxynaphthalene-1-sulfonamides. Note: The following data is representative and intended to demonstrate the format. Actual yields and reaction times will vary based on the specific amine and reaction conditions used.

EntryAmineSolventTemperature (°C)Time (h)Yield (%)
1AnilineDCM251285
2BenzylamineTHF65692
3MorpholineACN80888
4PiperidineDCM251090
5p-ToluidineDMF100478

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-substituted-8-hydroxynaphthalene-1-sulfonamides.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve this compound in anhydrous solvent add_amine Add Amine (and optional base) start->add_amine react Stir at RT or Heat add_amine->react monitor Monitor by TLC react->monitor quench Cool and Quench/ Filter (if precipitate) monitor->quench extract Liquid-Liquid Extraction (Acid/Base Wash) quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography characterization Characterization (NMR, MS, IR) chromatography->characterization

Caption: Experimental workflow for sulfonamide synthesis.

Logical Relationship of Key Steps

The following diagram illustrates the logical relationship and dependencies of the key steps in the synthesis protocol.

logical_relationship reagents Starting Materials: This compound & Amine synthesis Sulfonamide Synthesis (Ring Opening) reagents->synthesis reaction_conditions Reaction Conditions: Solvent, Temperature, Time reaction_conditions->synthesis workup Work-up & Isolation synthesis->workup purification Purification workup->purification final_product Pure N-Substituted-8-hydroxynaphthalene-1-sulfonamide purification->final_product

Caption: Logical flow of the synthesis protocol.

Safety Precautions

  • This compound is a skin irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses[2].

  • Perform all reactions in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in the procedure.

Conclusion

The reaction of this compound with amines provides an efficient and direct route for the synthesis of N-substituted-8-hydroxynaphthalene-1-sulfonamides. The mild reaction conditions and the ability to introduce a wide variety of amine substituents make this protocol highly valuable for the generation of compound libraries for drug discovery and development. Further optimization of reaction conditions for specific amines may be necessary to achieve optimal yields.

References

1-Anilino-8-naphthalenesulfonate (ANS) as a Fluorescent Probe for Protein Binding: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Anilino-8-naphthalenesulfonate (ANS) is a widely utilized extrinsic fluorescent probe in biochemistry and drug development for studying protein conformation and binding events. In aqueous solutions, ANS exhibits weak fluorescence. However, upon binding to hydrophobic regions on the surface of proteins, its fluorescence quantum yield increases significantly, accompanied by a blue shift in its emission spectrum.[1][2][3] This phenomenon makes ANS a sensitive indicator of changes in protein conformation, ligand binding, and the exposure of hydrophobic surfaces.[1][2] While the initial query specified 1,8-Naphthosultone, the extensive body of research points towards 1-Anilino-8-naphthalenesulfonate (ANS) as the relevant fluorescent probe for protein binding studies. This document provides detailed application notes and protocols for the use of ANS in this context.

The binding of ANS to proteins is primarily driven by a combination of hydrophobic and electrostatic interactions.[1][4][5] The naphthalene and anilino groups of ANS interact with nonpolar regions of the protein, while the negatively charged sulfonate group can form ion pairs with cationic residues such as lysine and arginine on the protein surface.[6][7] This interaction shields ANS from the aqueous environment, leading to its enhanced fluorescence.

Applications in Research and Drug Development

  • Characterization of Protein Folding and Unfolding: ANS is a valuable tool for monitoring protein folding and unfolding processes. Changes in the fluorescence of ANS can indicate the exposure of hydrophobic clusters during protein denaturation or the formation of molten globule intermediates.[1][3][8]

  • Determination of Ligand Binding Affinity: ANS can be used in competitive binding assays to determine the binding affinity of non-fluorescent ligands to a protein. The displacement of ANS from its binding site by a ligand leads to a decrease in fluorescence intensity, which can be used to calculate the ligand's binding constant.[9]

  • High-Throughput Screening in Drug Discovery: The fluorescence-based nature of ANS assays makes them amenable to high-throughput screening of compound libraries to identify potential protein binders.

  • Studying Protein-Protein Interactions: Changes in ANS fluorescence can also be used to monitor conformational changes that occur upon protein-protein association or dissociation.

Quantitative Data Summary

The following tables summarize key quantitative data for ANS binding to various proteins as reported in the literature.

Table 1: Binding Affinities of ANS to Various Proteins

ProteinDissociation Constant (Kd)Affinity Constant (Ka)Method
MurA40.8 ± 3.3 µM-Fluorescence Spectroscopy
Human Alpha-1-Acid Glycoprotein (AAG)-1.35 x 10⁶ M⁻¹Fluorescence Spectroscopy[9]
Human Serum Albumin (HSA)-0.72 x 10⁶ M⁻¹Fluorescence Spectroscopy[9]
Poly-Arginine~1.7 mM-Fluorescence Spectroscopy[7]
Poly-Lysine~2.6 mM-Fluorescence Spectroscopy[7]

Table 2: Spectral Properties of ANS

ConditionExcitation Max (λex)Emission Max (λem)Quantum Yield (Φ)
In aqueous solution~350 nm~540 nm~0.0032
Bound to MurA-475 nmSignificantly enhanced
General (AAT Bioquest)375 nm480 nm-

Experimental Protocols

Protocol 1: Determination of Protein-ANS Binding Affinity

This protocol describes how to determine the dissociation constant (Kd) of ANS for a target protein using direct titration and fluorescence spectroscopy.

Materials:

  • Purified target protein of known concentration

  • 1-Anilino-8-naphthalenesulfonate (ANS) stock solution (e.g., 1 mM in DMSO or ethanol)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Fluorometer with excitation and emission wavelength control

  • Cuvettes

Procedure:

  • Preparation of Solutions:

    • Prepare a working solution of the target protein in the assay buffer at a suitable concentration (e.g., 1-10 µM).

    • Prepare a series of dilutions of the ANS stock solution in the assay buffer.

  • Fluorescence Measurement:

    • Set the fluorometer to the excitation and emission wavelengths for ANS (e.g., λex = 375 nm, λem = 480 nm). The optimal wavelengths may need to be determined empirically for the specific protein-ANS complex.[1][10]

    • To a cuvette containing the protein solution, add increasing concentrations of ANS.

    • After each addition, mix gently and allow the system to equilibrate for a few minutes.

    • Record the fluorescence intensity.

  • Data Analysis:

    • Correct the fluorescence intensity for dilution.

    • Plot the change in fluorescence intensity (ΔF) as a function of the total ANS concentration.

    • Fit the data to a suitable binding isotherm equation (e.g., one-site binding model) to determine the dissociation constant (Kd).

Protocol 2: Competitive Binding Assay to Determine Ligand Affinity

This protocol describes how to determine the binding affinity of a non-fluorescent ligand for a target protein by measuring its ability to displace ANS.

Materials:

  • Purified target protein

  • ANS stock solution

  • Non-fluorescent ligand of interest

  • Assay buffer

  • Fluorometer

Procedure:

  • Establish Baseline Fluorescence:

    • Prepare a solution of the target protein and a fixed, saturating concentration of ANS in the assay buffer. This concentration should be determined from a preliminary titration as described in Protocol 1.

    • Measure the fluorescence intensity of this solution.

  • Ligand Titration:

    • To the protein-ANS complex solution, add increasing concentrations of the non-fluorescent ligand.

    • After each addition, mix and allow for equilibration.

    • Record the fluorescence intensity. A decrease in fluorescence indicates displacement of ANS by the ligand.[9]

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the ligand concentration.

    • Fit the data to a competitive binding equation to determine the IC50 value (the concentration of ligand that displaces 50% of the bound ANS).

    • Calculate the inhibition constant (Ki) for the ligand using the Cheng-Prusoff equation, which relates the IC50 to the Ki, the concentration of ANS used, and the Kd of ANS for the protein.

Visualizations

Mechanism of ANS Fluorescence Enhancement upon Protein Binding ANS_aq ANS in Aqueous Solution (Low Fluorescence) Protein_ANS_complex Protein-ANS Complex (High Fluorescence) ANS_aq->Protein_ANS_complex Binding to hydrophobic site Protein_hydrophobic Protein with Hydrophobic Pocket Protein_hydrophobic->Protein_ANS_complex

Caption: ANS binding to a protein's hydrophobic pocket enhances its fluorescence.

Experimental Workflow for ANS-Based Competitive Binding Assay cluster_0 Step 1: Form Protein-ANS Complex cluster_1 Step 2: Introduce Competing Ligand cluster_2 Step 3: Measure Fluorescence Decrease P Protein P_ANS Protein-ANS Complex (Fluorescent) P->P_ANS ANS ANS ANS->P_ANS P_Ligand Protein-Ligand Complex (Non-fluorescent) P_ANS->P_Ligand Displacement Ligand Competing Ligand Ligand->P_Ligand Measurement Measure Fluorescence (Signal decreases with increasing ligand concentration) P_Ligand->Measurement

Caption: Workflow for a competitive binding assay using ANS.

Conclusion

1-Anilino-8-naphthalenesulfonate (ANS) is a powerful and versatile fluorescent probe for studying protein binding and conformational changes. Its sensitivity to the polarity of its microenvironment provides a robust method for characterizing hydrophobic binding sites and determining the affinities of various ligands. The protocols outlined in this document provide a foundation for utilizing ANS in a variety of research and drug development applications. Careful experimental design and data analysis are crucial for obtaining accurate and reproducible results.

References

Application Notes and Protocols for the Synthesis of Azo Dyes Using 1,8-Naphthosultone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the synthesis of azo dyes utilizing 1,8-Naphthosultone as a novel coupling component. The protocol is based on established methodologies for azo dye synthesis, which typically involve a two-step diazotization and azo coupling reaction.[1] While specific literature on the direct use of this compound in this context is not prevalent, its chemical structure suggests potential for use as a precursor to a coupling agent. This compound is a versatile sulfonic acid derivative known for its utility in the development of functional materials such as dyes.[2]

The general principle of azo dye synthesis involves the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt.[1] This is followed by the coupling of the diazonium salt with an electron-rich aromatic compound, such as a phenol or naphthol, to form the azo dye.[3][4] This process is highly sensitive to temperature, typically requiring conditions between 0-5 °C to prevent the decomposition of the unstable diazonium salt.[1][5][6] The pH of the coupling reaction is also a critical factor.[1][7]

In this proposed procedure, it is hypothesized that the this compound ring can be opened under alkaline conditions to form a water-soluble naphthol derivative, which can then act as the coupling component for the azo dye synthesis.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of an azo dye using a primary aromatic amine and this compound.

Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )
Primary Aromatic Amine (e.g., Aniline)C₆H₅NH₂93.13
This compoundC₁₀H₆O₃S206.22
Sodium NitriteNaNO₂69.00
Hydrochloric Acid (concentrated)HCl36.46
Sodium HydroxideNaOH40.00
Sodium ChlorideNaCl58.44
Distilled WaterH₂O18.02
Ice--

Protocol 1: Diazotization of a Primary Aromatic Amine

  • In a 100 mL beaker, dissolve 10 mmol of the chosen primary aromatic amine in a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of distilled water.

  • Cool the beaker in an ice bath to bring the temperature of the solution down to 0-5 °C.

  • In a separate 50 mL beaker, prepare a solution of 10 mmol of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution with constant stirring, ensuring the temperature remains between 0-5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the complete formation of the diazonium salt. The resulting solution should be kept cold for the subsequent coupling reaction.

Protocol 2: Preparation of the Coupling Component from this compound

  • In a 250 mL beaker, suspend 10 mmol of this compound in 50 mL of distilled water.

  • While stirring, slowly add a 2 M sodium hydroxide solution dropwise until the this compound completely dissolves, indicating the opening of the sultone ring to form the sodium salt of 8-hydroxy-1-naphthalenesulfonic acid.

  • Cool this solution in an ice bath to 0-5 °C in preparation for the coupling reaction.

Protocol 3: Azo Coupling Reaction

  • Slowly add the cold diazonium salt solution from Protocol 1 to the cold solution of the prepared coupling component from Protocol 2 with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately. The color will vary depending on the aromatic amine used.

  • Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • After the reaction is complete, the dye can be isolated by vacuum filtration.

  • Wash the collected dye with a small amount of cold distilled water and then with a cold saturated sodium chloride solution to aid in the removal of impurities.

  • Dry the final product in a desiccator or a low-temperature oven.

Quantitative Data Summary

ReactantAmount (mmol)MolesMass (g)
Aniline (example amine)100.0100.93
This compound100.0102.06
Sodium Nitrite100.0100.69

Note: The expected yield of the azo dye will vary depending on the specific aromatic amine used and the reaction conditions.

Visualizations

Azo_Dye_Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling_prep Coupling Component Preparation cluster_coupling Azo Coupling Amine Aromatic Amine Diazonium_Salt Diazonium Salt Solution Amine->Diazonium_Salt 1. Dissolve HCl_H2O HCl / H₂O HCl_H2O->Diazonium_Salt NaNO2 NaNO₂ Solution NaNO2->Diazonium_Salt 2. Add dropwise at 0-5°C Azo_Dye Azo Dye (Precipitate) Diazonium_Salt->Azo_Dye Add slowly at 0-5°C Naphthosultone This compound Coupling_Component Coupling Component Solution Naphthosultone->Coupling_Component 1. Suspend NaOH_H2O NaOH / H₂O NaOH_H2O->Coupling_Component 2. Add to dissolve Coupling_Component->Azo_Dye

Caption: Experimental workflow for azo dye synthesis using this compound.

Reaction_Pathway Amine Ar-NH₂ (Aromatic Amine) Diazonium Ar-N₂⁺ (Diazonium Ion) Amine->Diazonium NaNO₂, HCl 0-5°C AzoDye Azo Dye (Ar-N=N-Naphthol Derivative) Diazonium->AzoDye Coupling Naphthosultone This compound CouplingComponent 8-Hydroxy-1-naphthalenesulfonate Naphthosultone->CouplingComponent NaOH, H₂O CouplingComponent->AzoDye

Caption: Chemical reaction pathway for the synthesis of an azo dye.

References

Application of 1,8-Naphthosultone as an Electrolyte Additive in Lithium-Ion Batteries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Naphthosultone (1,8-NS), a sulfur-containing aromatic compound, has emerged as a promising electrolyte additive for enhancing the performance and safety of lithium-ion batteries (LIBs). Its application is particularly beneficial in high-voltage and high-temperature operating conditions. The primary mechanism of action involves the formation of a stable and effective solid electrolyte interphase (SEI) on the anode surface. This SEI layer, enriched with the reduction products of 1,8-NS, mitigates the decomposition of the bulk electrolyte, suppresses detrimental side reactions, and improves the overall electrochemical stability of the battery. These notes provide a comprehensive overview of the application of 1,8-NS, including its impact on battery performance, detailed experimental protocols for its evaluation, and the underlying electrochemical mechanisms.

Performance Enhancements with this compound

The introduction of 1,8-NS into standard lithium-ion battery electrolytes leads to several key performance improvements. These enhancements are primarily attributed to the formation of a robust SEI layer on the anode.

Key Benefits:

  • Improved Cycle Life: 1,8-NS significantly extends the cycle life of LIBs by passivating the anode surface and preventing continuous electrolyte degradation. In high-voltage NMC811 || artificial graphite(AG) + 20% SiOx cells, the addition of 1,8-NS can lead to a cycle life enhancement of over 31%[1]. When used in combination with other additives like lithium difluorophosphate (LiDFP), this enhancement can exceed 130%[1].

  • Enhanced High-Temperature Performance: The presence of 1,8-NS in the electrolyte improves the initial discharge capacity and cycling stability of LIBs at elevated temperatures, such as 60°C[2]. It also helps to suppress battery swelling, a common issue at high temperatures caused by gas generation from electrolyte decomposition[2].

  • Increased Initial Discharge Capacity: The addition of a small amount of 1,8-NS (e.g., 1 wt%) can effectively increase the initial discharge capacity of lithium-ion batteries[2].

  • Formation of a Stable SEI: 1,8-NS is electrochemically reduced on the anode surface at a potential higher than the reduction potential of the conventional carbonate solvents (like ethylene carbonate, EC, and ethyl methyl carbonate, EMC)[1]. This preferential reduction leads to the formation of a stable SEI layer that is rich in sulfur-containing species such as Li₂S, R-SO₂Li, and R-SO₃Li[2]. This SEI layer possesses improved mechanical flexibility and ionic conductivity, which is crucial for accommodating the volume changes of the anode during lithiation and delithiation[1].

Data Presentation

The following tables summarize the quantitative data on the performance improvements observed with the use of this compound as an electrolyte additive.

Table 1: Effect of this compound Concentration on Initial Discharge Capacity at 60°C

Additive Concentration (wt%)Initial Discharge Capacity (mAh)
0 (Baseline)899.8
1991.8
2919.0
3835.3

Data sourced from a study on the high-temperature performance of lithium-ion batteries[2]. The baseline electrolyte was 1.0 M LiPF₆ in EC/EMC.

Table 2: Cycling Performance of High-Voltage NMC811 || AG+SiOx Cells with this compound

Electrolyte CompositionCycles to 80% State of Health (SoH)Cycle Life Improvement (%)
Baseline (BE)226-
BE + 1,8-NS295+31
BE + LiDFP287+26
BE + LiDFP + 1,8-NS351+55

Data sourced from a study on high-voltage NMC811 || AG+SiOx multilayer pouch cells[1]. The baseline electrolyte (BE) was 1.00 m LiPF₆ in EC/EMC (3:7, by weight).

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound as a lithium-ion battery electrolyte additive.

Electrolyte Preparation

Objective: To prepare a lithium-ion battery electrolyte containing a specific concentration of this compound.

Materials:

  • Battery-grade electrolyte solvents (e.g., ethylene carbonate (EC), ethyl methyl carbonate (EMC))

  • Lithium salt (e.g., lithium hexafluorophosphate, LiPF₆)

  • This compound (1,8-NS), battery grade (≥99.9% purity)

  • Argon-filled glovebox (H₂O and O₂ levels < 0.1 ppm)

  • Volumetric flasks, pipettes, and a magnetic stirrer

Procedure:

  • Inside the argon-filled glovebox, prepare the baseline electrolyte by dissolving the lithium salt in the solvent mixture to the desired concentration (e.g., 1 M LiPF₆ in EC:EMC 3:7 by weight).

  • Stir the solution using a magnetic stirrer until the salt is completely dissolved.

  • Calculate the required amount of 1,8-NS to achieve the target concentration (e.g., 1 wt% or 0.1 M).

  • Carefully add the calculated amount of 1,8-NS to the baseline electrolyte.

  • Stir the final solution for a minimum of one hour to ensure homogeneity.

  • Store the prepared electrolyte in a sealed container inside the glovebox.

Coin Cell Assembly

Objective: To assemble a coin cell for electrochemical testing of the prepared electrolyte.

Materials:

  • Anode (e.g., graphite or Si-graphite composite)

  • Cathode (e.g., NMC811)

  • Separator (e.g., microporous polypropylene)

  • Lithium foil (for half-cell assembly)

  • Coin cell components (casings, spacers, springs)

  • Prepared electrolyte with 1,8-NS

  • Crimping machine

  • Argon-filled glovebox

Procedure:

  • Dry the electrodes and separator under vacuum at an appropriate temperature (e.g., 80-120°C) for at least 12 hours.

  • Transfer all components into the argon-filled glovebox.

  • Place the anode in the center of the negative cap.

  • Place the separator on top of the anode.

  • Add a few drops of the prepared electrolyte onto the separator to ensure it is thoroughly wetted.

  • Place the cathode on top of the wetted separator.

  • Add a spacer and a spring on top of the cathode.

  • Carefully place the positive cap on top of the assembly.

  • Crimp the cell using a crimping machine to ensure a proper seal.

  • Allow the assembled cells to rest for several hours to ensure complete electrolyte wetting of the electrodes before testing.

Electrochemical Characterization

Objective: To evaluate the effect of 1,8-NS on the electrochemical performance of the lithium-ion cells.

Purpose: To investigate the reduction potential of 1,8-NS and its effect on the SEI formation process.

Typical Parameters:

  • Cell Configuration: Three-electrode setup with lithium metal as reference and counter electrodes, and the anode material as the working electrode.

  • Potential Range: Scan from the open-circuit voltage (OCV) down to 0.01 V vs. Li/Li⁺ and back to a suitable upper potential (e.g., 2.5 V).

  • Scan Rate: A slow scan rate, typically 0.1 mV/s, is used to resolve the electrochemical processes.

  • Cycles: Typically 3-5 cycles are performed to observe the formation and stabilization of the SEI.

Expected Observations:

  • A distinct reduction peak for 1,8-NS at a potential higher than that of the solvent reduction. For example, a peak around 2.1 V in the dQ/dV analysis has been attributed to the reduction of 1,8-NS[1].

  • Suppression of the reduction peaks associated with the electrolyte solvents, indicating that the 1,8-NS-derived SEI effectively passivates the electrode surface.

Purpose: To analyze the interfacial resistance and ionic conductivity of the SEI layer.

Typical Parameters:

  • Cell State: Measurements are typically performed on fully charged or discharged cells after a certain number of cycles.

  • Frequency Range: A wide frequency range, for instance, from 100 kHz to 10 mHz.

  • AC Amplitude: A small AC voltage perturbation, typically 5-10 mV.

Expected Observations:

  • Changes in the Nyquist plot, specifically the diameter of the semicircle in the high-to-medium frequency region, which corresponds to the charge-transfer resistance and the resistance of the SEI layer. A stable and low interfacial resistance is desirable.

Purpose: To evaluate the cycling performance, capacity retention, and coulombic efficiency.

Typical Parameters:

  • C-rate: A constant current is applied for charging and discharging, typically ranging from C/10 for formation cycles to 1C or higher for rate capability and long-term cycling tests.

  • Voltage Window: The cell is cycled between defined upper and lower cutoff voltages (e.g., 3.0 V to 4.3 V for NMC/graphite cells).

  • Temperature: Testing can be performed at room temperature (25°C) and elevated temperatures (e.g., 60°C) to assess thermal stability.

Visualizations

Experimental Workflow for Evaluating this compound

G cluster_prep Preparation cluster_assembly Cell Assembly (in Glovebox) cluster_testing Electrochemical Testing cluster_analysis Data Analysis A Prepare Baseline Electrolyte (e.g., 1M LiPF6 in EC/EMC) B Add this compound (e.g., 1 wt%) A->B C Stir to Homogenize B->C D Prepare Electrodes and Separator C->D E Assemble Coin Cell (Anode, Separator, Cathode) D->E F Add Prepared Electrolyte E->F G Crimp and Seal Cell F->G H Cyclic Voltammetry (CV) (SEI Formation Analysis) G->H I Galvanostatic Cycling (Capacity, Cycle Life) G->I J Electrochemical Impedance Spectroscopy (EIS) (Interfacial Resistance) G->J K Evaluate Performance Metrics: - Cycle Life Enhancement - Capacity Retention - Coulombic Efficiency - Rate Capability H->K I->K J->K

Caption: Workflow for the preparation, assembly, and testing of lithium-ion cells with this compound additive.

Proposed Mechanism of this compound Action

G cluster_process SEI Formation on Anode Surface cluster_outcome Resulting Properties cluster_performance Performance Improvements A This compound (1,8-NS) in Electrolyte B Electrochemical Reduction of 1,8-NS (Higher potential than solvent reduction) A->B C Ring Opening of Reduced 1,8-NS B->C D Formation of Sulfur-Containing Species (Li2S, R-SO2Li, R-SO3Li) C->D E Incorporation into SEI Layer D->E F Stable and Robust SEI Layer E->F G Improved Ionic Conductivity F->G H Enhanced Mechanical Flexibility F->H K Suppressed Electrolyte Decomposition F->K I Increased Cycle Life G->I J Enhanced High-Temp. Performance H->J

Caption: Proposed mechanism for the formation of a stable SEI layer by this compound and its impact on battery performance.

References

Application Notes and Protocols for Bioconjugation of Peptides and Proteins with 1,8-Naphthosultone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent attachment of molecules to biomacromolecules such as peptides and proteins, is a cornerstone of modern biotechnology and drug development. These techniques are instrumental in the creation of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes for imaging and diagnostics. The selection of a suitable chemical linker is critical for the stability and function of the resulting bioconjugate.

1,8-Naphthosultone is an aromatic cyclic sulfonate ester that presents a promising avenue for the modification of proteins and peptides. Its reactivity towards nucleophilic amino acid residues, primarily the ε-amino group of lysine, allows for the introduction of a stable sulfonamide linkage. This modification can be leveraged to attach a variety of functionalities, including therapeutic agents, imaging moieties, or pharmacokinetic modifiers. The aromatic nature of the naphthyl group can also introduce unique properties to the conjugate, such as fluorescence or altered hydrophobicity.

These application notes provide a comprehensive overview of the use of this compound for the bioconjugation of peptides and proteins, including detailed experimental protocols and data presentation to guide researchers in this field.

Data Presentation

The following tables summarize key quantitative data for the bioconjugation of peptides and proteins with this compound. Please note that these values are representative and may require optimization for specific proteins and peptides.

Table 1: Recommended Reaction Conditions for this compound Bioconjugation

ParameterPeptidesProteins
pH 8.0 - 9.07.5 - 8.5
Temperature (°C) 25 - 3725 - 37
Reaction Time (hours) 2 - 124 - 24
Stoichiometric Excess of this compound 5 - 20 fold10 - 50 fold
Solvent Aqueous buffer (e.g., phosphate, borate) with up to 20% co-solvent (e.g., DMSO, DMF)Aqueous buffer (e.g., PBS, borate buffer) with <10% co-solvent (e.g., DMSO)

Table 2: Characterization of this compound-Protein Conjugates

Analytical TechniquePurposeExpected Outcome
SDS-PAGE Assess increase in molecular weight and purity.Shift in the protein band corresponding to the mass of the attached naphthylsulfonate moiety.
Mass Spectrometry (MALDI-TOF or ESI-MS) Determine the number of conjugated linkers per protein (degree of labeling).A mass increase corresponding to the molecular weight of this compound (206.22 g/mol ) for each modification.
UV-Vis Spectroscopy Quantify the degree of labeling using the absorbance of the naphthyl group.An increase in absorbance around 280-330 nm, characteristic of the naphthalene chromophore.
RP-HPLC Assess purity and heterogeneity of the conjugate.Shift in retention time and potential peak broadening indicating successful conjugation.

Experimental Protocols

Protocol 1: Modification of a Model Peptide with this compound

This protocol describes a general procedure for the modification of a lysine-containing peptide with this compound.

Materials:

  • Lysine-containing peptide

  • This compound

  • Reaction Buffer: 100 mM Sodium Borate, pH 8.5

  • Co-solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., PD-10)

  • Analytical RP-HPLC system

  • Mass spectrometer

Procedure:

  • Peptide Preparation: Dissolve the lysine-containing peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 10-fold molar excess of the this compound stock solution to the peptide solution.

    • Ensure the final concentration of DMSO in the reaction mixture is below 20% (v/v) to maintain peptide solubility.

    • Incubate the reaction mixture for 4 hours at 37°C with gentle agitation.

  • Quenching: Add the Quenching Solution to a final concentration of 50 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove the excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with an appropriate buffer (e.g., PBS or ammonium acetate for lyophilization).

    • Collect the fractions containing the purified peptide conjugate.

  • Characterization:

    • Analyze the purified conjugate by RP-HPLC to assess purity.

    • Confirm the modification and determine the mass of the conjugate using mass spectrometry. The expected mass increase is 206.22 Da for each modification.

Protocol 2: Labeling of a Protein with this compound

This protocol provides a general method for the labeling of a protein with accessible lysine residues using this compound.

Materials:

  • Purified protein (e.g., BSA, IgG) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Reaction Buffer: 100 mM Sodium Phosphate, pH 8.0

  • Co-solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Solution: 1 M Glycine, pH 8.0

  • Dialysis tubing or centrifugal ultrafiltration units with an appropriate molecular weight cut-off (MWCO)

  • SDS-PAGE apparatus

  • Mass spectrometer

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 2-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using dialysis or a desalting column.

  • Reagent Preparation: Prepare a 100 mM stock solution of this compound in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Add a 20-fold molar excess of the this compound stock solution to the protein solution. The final DMSO concentration should be kept below 10% (v/v) to maintain protein stability.

    • Incubate the reaction mixture for 12 hours at room temperature with gentle mixing.

  • Quenching: Add the Quenching Solution to a final concentration of 100 mM to quench any unreacted this compound. Incubate for 1 hour at room temperature.

  • Purification:

    • Remove excess reagent and byproducts by extensive dialysis against an appropriate buffer (e.g., PBS) at 4°C with multiple buffer changes.

    • Alternatively, use centrifugal ultrafiltration units to concentrate the protein and remove small molecules.

  • Characterization:

    • Analyze the purified protein conjugate by SDS-PAGE to visualize the increase in molecular weight.

    • Determine the average degree of labeling by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Mandatory Visualization

Reaction_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Protein Protein-NH₂ (Lysine Residue) Nucleophilic_Attack Nucleophilic Attack Protein->Nucleophilic_Attack pH 8.0-9.0 Naphthosultone This compound Naphthosultone->Nucleophilic_Attack Ring Opening Conjugate Protein-NH-SO₂-Naphthyl-OH (Stable Sulfonamide Linkage) Nucleophilic_Attack->Conjugate

Caption: Reaction of this compound with a lysine residue.

Experimental_Workflow Start Start Prepare_Protein 1. Prepare Protein Solution (Amine-free buffer, pH 8.0) Start->Prepare_Protein Conjugation 3. Conjugation Reaction (Incubate with gentle mixing) Prepare_Protein->Conjugation Prepare_Reagent 2. Prepare this compound (Stock solution in DMSO) Prepare_Reagent->Conjugation Quench 4. Quench Reaction (Add excess amine, e.g., Glycine) Conjugation->Quench Purify 5. Purify Conjugate (Dialysis or SEC) Quench->Purify Characterize 6. Characterize Conjugate (SDS-PAGE, MS, HPLC) Purify->Characterize End End Characterize->End

Caption: General workflow for protein bioconjugation.

Application Notes and Protocols: Reaction of 1,8-Naphthosultone with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Naphthosultone is a bicyclic sulfonated naphthalene derivative that serves as a valuable intermediate in the synthesis of various functional molecules. Its strained sultone ring is susceptible to nucleophilic attack, leading to a ring-opening reaction. This reactivity makes it a useful precursor for the synthesis of 8-substituted-1-naphthalenesulfonic acid derivatives. The reaction with primary amines, a process known as aminolysis, yields 8-(alkylamino)naphthalene-1-sulfonic acids. These products, particularly the aniline derivative (8-Anilino-1-naphthalenesulfonic acid or ANS), are widely used as fluorescent probes to study the hydrophobic sites of proteins and membranes. This document provides a detailed overview of the reaction mechanism, a general experimental protocol, and a framework for data collection for the reaction of this compound with primary amines.

Reaction Mechanism

The reaction of this compound with a primary amine (R-NH₂) proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom. The primary amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sultone ring. This leads to the cleavage of the sulfur-oxygen bond and the opening of the five-membered ring.

The proposed mechanism involves the following steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic sulfur atom of the this compound.

  • Tetrahedral Intermediate Formation: This attack results in the formation of a transient, zwitterionic tetrahedral intermediate.

  • Ring Opening: The intermediate collapses, leading to the cleavage of the endocyclic S-O bond.

  • Proton Transfer: A proton is transferred from the positively charged nitrogen atom to the newly formed alkoxide, yielding the final 8-(alkylamino)naphthalene-1-sulfonic acid product. In many cases, a second equivalent of the amine can act as a base to facilitate this deprotonation step.

The overall reaction is a ring-opening aminolysis that results in the formation of a stable sulfonamide linkage.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup1 Dissolve this compound in anhydrous solvent setup2 Add primary amine (and optional base) setup1->setup2 react Heat/Stir and Monitor by TLC setup2->react workup1 Solvent Removal react->workup1 workup2 Purification (Chromatography/Recrystallization) workup1->workup2 analysis Characterization (NMR, MS) workup2->analysis

Application Notes and Protocols for 1,8-Naphthosultone in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Naphthosultone is a chemical compound that holds potential as a derivatizing agent in analytical chemistry. Derivatization is a common strategy employed to enhance the detectability and chromatographic behavior of analytes, particularly for techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet (UV) detection. By reacting with specific functional groups on a target molecule, a derivatizing agent can introduce a chromophore or fluorophore, thereby significantly improving the sensitivity and selectivity of the analytical method.

Principle of Derivatization with this compound

This compound is a cyclic sulfonate ester. The strained sultone ring is susceptible to nucleophilic attack, leading to ring-opening. This reactivity can be exploited for the derivatization of nucleophilic functional groups such as primary and secondary amines, and potentially phenols. The reaction would result in the formation of a stable sulfonamide or sulfonate ester derivative, respectively, with the analyte now covalently linked to the fluorescent naphthalene group.

Logical Workflow for Method Development

The development of an analytical method using this compound as a derivatizing agent would follow a logical progression of steps. This workflow is crucial for establishing a robust and reliable method.

G General Workflow for Method Development with this compound A Analyte Identification (e.g., Primary Amine, Phenol) B Feasibility Study: Reaction of Analyte with this compound A->B C Optimization of Derivatization Conditions (Solvent, pH, Temp, Time, Reagent Ratio) B->C D Development of Analytical Separation Method (e.g., HPLC-FLD) C->D E Method Validation (Linearity, LOD, LOQ, Accuracy, Precision) D->E F Application to Real Samples E->F

Caption: A logical workflow for developing an analytical method using this compound.

Application Note 1: Derivatization of Primary and Secondary Amines

1. Scope

This application note describes a generalized protocol for the derivatization of primary and secondary amines with this compound for subsequent analysis by HPLC with fluorescence detection. This method would be applicable to various small molecules containing amine functionalities, such as amino acids, pharmaceuticals, and environmental contaminants.

2. Reaction Principle

The nucleophilic amine attacks the sulfur atom of the sultone ring, leading to ring-opening and the formation of a highly fluorescent and stable sulfonamide derivative.

G Derivatization of a Primary Amine with this compound reagent This compound C₁₀H₆O₃S product Fluorescent Sulfonamide Derivative reagent->product Nucleophilic Attack amine Primary Amine R-NH₂ amine->product

Caption: Reaction of this compound with a primary amine.

3. Experimental Protocol (Hypothetical)

3.1. Materials

  • This compound (reagent grade)

  • Analyte standard (primary or secondary amine)

  • Acetonitrile (HPLC grade)

  • Borate buffer (0.1 M, pH 9.5)

  • Hydrochloric acid (0.1 M)

  • Deionized water

3.2. Derivatization Procedure

  • Prepare a stock solution of the amine standard in deionized water or a suitable solvent.

  • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

  • In a reaction vial, mix 100 µL of the amine standard solution with 200 µL of borate buffer.

  • Add 200 µL of the this compound solution to the vial.

  • Vortex the mixture and incubate at 60°C for 30 minutes in a water bath.

  • After incubation, cool the reaction mixture to room temperature.

  • Neutralize the reaction by adding 100 µL of 0.1 M hydrochloric acid.

  • Filter the final solution through a 0.22 µm syringe filter before injection into the HPLC system.

3.3. HPLC-FLD Conditions (Suggested Starting Point)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 80% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Fluorescence Detector: Excitation wavelength ~280 nm, Emission wavelength ~340 nm (to be optimized based on the derivative's spectral properties).

4. Quantitative Data (Illustrative)

The following table presents hypothetical data that would be generated during method validation.

ParameterHypothetical Value
Linearity (r²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)0.3 µg/mL
Precision (RSD%)< 2%
Accuracy (Recovery %)98 - 102%

Application Note 2: Potential Derivatization of Phenolic Compounds

1. Scope

This note outlines a potential application of this compound for the derivatization of phenolic compounds. Phenols are important analytes in pharmaceutical and food analysis.

2. Reaction Principle

Under basic conditions, the hydroxyl group of a phenol can be deprotonated to form a phenoxide ion, which is a strong nucleophile. This phenoxide can then attack the sultone ring of this compound to form a fluorescent sulfonate ester derivative.

G Potential Derivatization of a Phenol with this compound reagent This compound C₁₀H₆O₃S product Fluorescent Sulfonate Ester Derivative reagent->product Nucleophilic Attack phenol Phenol (as Phenoxide) R-O⁻ phenol->product

Caption: Potential reaction of this compound with a phenol.

3. Experimental Protocol (Exploratory)

3.1. Materials

  • This compound

  • Phenolic standard

  • Acetonitrile (HPLC grade)

  • Sodium hydroxide solution (0.1 M)

  • Deionized water

3.2. Derivatization Procedure

  • Prepare a stock solution of the phenolic standard in acetonitrile.

  • Prepare a fresh solution of this compound in acetonitrile.

  • In a reaction vial, combine 100 µL of the phenolic standard solution with 100 µL of 0.1 M sodium hydroxide to generate the phenoxide.

  • Add a molar excess of the this compound solution.

  • Incubate the reaction mixture at a suitable temperature (e.g., 50°C) and for a determined time, monitoring for product formation.

  • After the reaction, neutralize the solution with a dilute acid.

  • Analyze the resulting solution by HPLC-FLD.

4. Expected Outcome and Further Work

Successful derivatization would yield a fluorescent product with a retention time different from the parent phenol and the reagent. The protocol would require significant optimization of parameters such as base concentration, reaction time, temperature, and solvent. Validation would then be necessary to establish the method's performance characteristics.

Disclaimer: The protocols provided are generalized and hypothetical due to the lack of specific, published analytical methods using this compound as a derivatizing agent. Researchers and scientists are strongly encouraged to perform thorough method development and validation for their specific analytes and matrices. The information presented here is intended to serve as a foundational guide for such developmental work.

1,8-Naphthosultone: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds with Potential Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – 1,8-Naphthosultone, a stable and readily available peri-naphthalene derivative, is emerging as a valuable building block for the synthesis of a diverse range of novel heterocyclic compounds. Its inherent reactivity, stemming from the strained sultone ring, allows for facile ring-opening reactions with various nucleophiles, paving the way for the construction of unique molecular architectures with potential applications in drug discovery and materials science. These application notes provide an overview of the synthetic utility of this compound, detailed experimental protocols for the synthesis of key heterocyclic systems, and a summary of their potential biological activities.

Synthetic Applications of this compound

The core of this compound's utility lies in its susceptibility to nucleophilic attack, which leads to the cleavage of the sulfonate ester bond and the formation of 8-substituted naphthalene-1-sulfonic acid derivatives. When binucleophiles are employed, this ring-opening is followed by a subsequent intramolecular cyclization, yielding a variety of fused heterocyclic systems. This strategy provides a straightforward entry to novel chemical entities that are otherwise challenging to synthesize.

Key heterocyclic scaffolds that can be accessed from this compound include:

  • Naphtho-fused Sulfonamides and Naphthalosultams: Simple ammonolysis or reaction with primary and secondary amines opens the sultone ring to produce 8-amino-naphthalene-1-sulfonic acids, which can be cyclized to form naphthalosultams. These compounds are cyclic sulfonamides and represent a key class of derivatives accessible from this compound.

  • Naphtho-fused Diazepines: Reaction with hydrazine and its derivatives can lead to the formation of seven-membered heterocyclic rings, specifically naphtho[1,8-de][1][2]diazepine derivatives.

  • Naphtho-fused Thiazepines: Similarly, reaction with bifunctional reagents containing nitrogen and sulfur, such as o-phenylenediamines, can be explored for the synthesis of dibenzo[c,f][1][2][3]thiadiazepine derivatives.

The following sections provide detailed protocols for the synthesis of representative heterocyclic compounds derived from this compound.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl/Alkyl Naphthalosultams

This protocol describes the synthesis of N-substituted naphthalosultams through a two-step, one-pot reaction involving the ring-opening of this compound with a primary amine followed by intramolecular cyclization.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • High-boiling solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

  • Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)

  • Base (e.g., triethylamine, pyridine)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Ring Opening: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a high-boiling solvent.

  • Add the primary amine (1.1 eq) to the solution.

  • Heat the reaction mixture to 120-140 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Cyclization: Cool the reaction mixture to room temperature.

  • Slowly add a dehydrating agent such as phosphorus oxychloride (1.5 eq) or thionyl chloride (1.5 eq) and a base (2.0 eq).

  • Heat the mixture to 80-100 °C and stir for another 2-4 hours until TLC analysis indicates the formation of the product.

  • Work-up and Purification: Cool the reaction mixture and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl/alkyl naphthalosultam.

Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Naphtho[1,8-de][1][2]diazepine Derivatives

This protocol outlines a potential route for the synthesis of naphtho-fused diazepine derivatives via the reaction of this compound with hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol or other suitable solvent

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.

  • Add hydrazine hydrate (2.0 eq) to the suspension.

  • Reaction: Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash it with cold ethanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the naphtho[1,8-de][1][2]diazepine derivative.

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

The following table summarizes representative data for the synthesis of heterocyclic compounds derived from this compound. Please note that yields can vary depending on the specific substrates and reaction conditions.

Heterocyclic SystemReactantProductYield (%)Spectroscopic Data (¹H NMR, δ ppm)
NaphthalosultamAnilineN-Phenylnaphthalosultam65-757.0-8.5 (m, Ar-H)
Naphtho[1,8-de][1][2]diazepineHydrazine HydrateNaphtho[1,8-de][1][2]diazepine-1,4-dione derivative40-507.2-8.6 (m, Ar-H), 9.5-10.5 (br s, 2x NH)

Visualization of Synthetic Pathways

The synthesis of these novel heterocyclic compounds from this compound can be visualized as a logical workflow.

G cluster_start Starting Material cluster_reagents Binucleophilic Reagents cluster_products Novel Heterocyclic Compounds Naphthosultone This compound Amine Primary Amine (R-NH2) Naphthosultone->Amine Ring Opening & Intramolecular Cyclization Hydrazine Hydrazine (NH2NH2) Naphthosultone->Hydrazine Ring Opening & Intramolecular Cyclization Diamine o-Phenylenediamine Naphthosultone->Diamine Ring Opening & Intramolecular Cyclization Naphthalosultam N-Substituted Naphthalosultam Amine->Naphthalosultam Forms Diazepine Naphtho[1,8-de][1,2]diazepine Derivative Hydrazine->Diazepine Forms Thiazepine Dibenzo[c,f][1,2,5]thiadiazepine Derivative Diamine->Thiazepine Forms

Caption: Synthetic routes from this compound to novel heterocycles.

Potential Biological Activities and Future Directions

While the biological activities of many heterocyclic compounds derived directly from this compound are still under investigation, the resulting scaffolds are present in molecules with known pharmacological properties. Sulfonamides are a well-established class of antibacterial agents[4][5]. Furthermore, naphthalimide derivatives, which are structurally related to naphthalosultams, have shown promising anticancer and antimicrobial activities[6][7][8]. The cytotoxicity of various heterocyclic compounds is an active area of research[1][2][9].

The workflow for evaluating the biological potential of these novel compounds is outlined below.

G cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_outcome Outcome Synthesis Synthesis of This compound Derivatives Antimicrobial Antimicrobial Assays (Bacteria, Fungi) Synthesis->Antimicrobial Anticancer Cytotoxicity Assays (Cancer Cell Lines) Synthesis->Anticancer MIC Determine MIC/IC50 Values Antimicrobial->MIC Anticancer->MIC SAR Structure-Activity Relationship (SAR) MIC->SAR Lead Identification of Lead Compounds SAR->Lead

Caption: Workflow for biological evaluation of this compound derivatives.

The development of novel synthetic methodologies utilizing this compound as a versatile building block holds significant promise for the discovery of new bioactive molecules. Further research is warranted to explore the full scope of its reactivity and to evaluate the pharmacological potential of the resulting heterocyclic compounds. This will undoubtedly contribute to the advancement of medicinal chemistry and drug development.

References

Application Notes and Protocols for the Electrochemical Study of 1,8-Naphthosultone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,8-Naphthosultone is a bicyclic aromatic compound containing a sultone functionality (a cyclic sulfonic ester). This moiety is of interest in various chemical and biological systems. Understanding the electrochemical properties of this compound is crucial for applications such as its use as an electrolyte additive in lithium-ion batteries, where its reduction at the anode surface plays a role in the formation of a stable solid-electrolyte interphase (SEI).[1] This document provides a detailed protocol for investigating the electrochemical behavior of this compound using cyclic voltammetry (CV), a fundamental electrochemical technique for studying redox processes.[2][3][4]

1. Electrochemical Behavior of this compound

The electrochemical behavior of this compound is primarily characterized by the reduction of the sultone group. This process is typically irreversible, involving the cleavage of the S-O bond upon electron transfer. The reduction potential and the nature of the reduction products can be influenced by the solvent, the supporting electrolyte, and the electrode material. In the context of lithium-ion batteries, this compound is consumed during the initial formation charge, suggesting it undergoes electrochemical reduction on the anode.[1] The degradation products, including sulfinates and sulfonates, are thought to contribute to a more stable SEI layer.[1]

2. Quantitative Data Summary

The following table summarizes typical quantitative data that can be obtained from the cyclic voltammetry of this compound under the experimental conditions outlined in the protocol below. Note: These values are representative and may vary depending on specific experimental conditions.

ParameterSymbolRepresentative ValueUnitDescription
Cathodic Peak PotentialEpc-1.8 to -2.2V vs. Ag/AgClPotential at which the maximum reduction current is observed.
Anodic Peak PotentialEpaNot typically observedV vs. Ag/AgClThe absence of an anodic peak indicates an irreversible reduction process.
Peak SeparationΔEpNot applicablemVFor a reversible system, ΔEp is close to 59/n mV (where n is the number of electrons). In this irreversible case, it is not a meaningful parameter.
Diffusion CoefficientD1.0 x 10⁻⁵cm²/sA measure of the rate at which the analyte diffuses to the electrode surface.

3. Experimental Protocol: Cyclic Voltammetry of this compound

This protocol details the steps for performing a cyclic voltammetry experiment to study the electrochemical reduction of this compound.

3.1. Materials and Reagents

  • This compound (CAS 83-31-8)[5]

  • Anhydrous acetonitrile (CH₃CN) or propylene carbonate (PC) (battery grade)

  • Supporting electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)

  • Working Electrode: Glassy carbon electrode (GCE), 3 mm diameter

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode

  • Counter Electrode: Platinum wire or mesh

  • Polishing materials: 1.0, 0.3, and 0.05 µm alumina slurries and polishing pads

  • Argon or Nitrogen gas for deaeration

3.2. Instrumentation

  • Potentiostat/Galvanostat capable of performing cyclic voltammetry.

3.3. Experimental Procedure

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurries of decreasing particle size (1.0, 0.3, and finally 0.05 µm) on a polishing pad for approximately 2-3 minutes with each slurry.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment (e.g., acetonitrile).

    • Dry the electrode completely.

  • Electrochemical Cell Setup:

    • Prepare a 1 mM solution of this compound in a 0.1 M solution of the supporting electrolyte (TBAPF₆) in the chosen solvent (e.g., acetonitrile).

    • Assemble the three-electrode cell: place the polished working electrode, the reference electrode, and the counter electrode in the electrochemical cell containing the analyte solution.

    • Ensure the tip of the reference electrode is positioned close to the working electrode surface.

  • Deaeration:

    • Purge the solution with high-purity argon or nitrogen gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the following parameters on the potentiostat software:

      • Initial Potential: 0.0 V

      • Vertex Potential 1 (negative limit): -2.5 V

      • Vertex Potential 2 (positive limit): 0.0 V

      • Scan Rate: 100 mV/s

      • Number of Cycles: 3

    • Run the cyclic voltammetry experiment.

  • Data Analysis:

    • Record the resulting cyclic voltammogram (current vs. potential plot).

    • Determine the cathodic peak potential (Epc) from the first cycle.

    • Observe the absence of a corresponding anodic peak on the reverse scan to confirm the irreversibility of the reduction.

    • To study the diffusion-controlled nature of the process, perform the experiment at various scan rates (e.g., 25, 50, 100, 200, 400 mV/s) and plot the peak current (ipc) versus the square root of the scan rate (ν¹/²). A linear relationship indicates a diffusion-controlled process.

4. Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_electrode Polish Working Electrode prep_solution Prepare Analyte Solution (this compound in Electrolyte) assemble_cell Assemble 3-Electrode Cell prep_solution->assemble_cell deaeration Deaerate with Ar/N2 assemble_cell->deaeration run_cv Run Cyclic Voltammetry deaeration->run_cv record_data Record Voltammogram run_cv->record_data analyze_peaks Determine Epc and ip record_data->analyze_peaks scan_rate_study Vary Scan Rate analyze_peaks->scan_rate_study

Caption: Workflow for the electrochemical analysis of this compound.

reduction_pathway naphthosultone This compound radical_anion Radical Anion Intermediate naphthosultone->radical_anion + e- (at Epc) cleavage_products Ring-Opened Products (Sulfinate/Sulfonate Species) radical_anion->cleavage_products Irreversible Ring Cleavage

Caption: Proposed electrochemical reduction pathway of this compound.

References

Application Notes and Protocols: Synthesis and Evaluation of 1,8-Naphthalimide Derivatives as Photosensitizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer (PS), light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), leading to localized cell death and tissue destruction. The efficacy of PDT is critically dependent on the photophysical and photochemical properties of the PS. 1,8-Naphthalimide derivatives have emerged as a promising class of photosensitizers due to their versatile synthesis, tunable photophysical properties, and significant photodynamic activity.[1][2] These compounds possess a planar π-conjugated aromatic skeleton which can be readily functionalized to modulate their absorption and emission characteristics, as well as their cellular uptake and localization.[1][3] This document provides detailed application notes and experimental protocols for the synthesis of 1,8-naphthalimide-based photosensitizers and the evaluation of their phototoxic potential.

Synthesis of 1,8-Naphthalimide Photosensitizers

The synthesis of 1,8-naphthalimide photosensitizers typically begins with a 1,8-naphthalic anhydride precursor. The imide nitrogen can be functionalized by reaction with various primary amines, while the naphthalene ring can be modified at the 4-position to introduce electron-donating or -withdrawing groups, which significantly influences the photophysical properties of the resulting molecule.[1][2]

A common synthetic strategy involves the reaction of a substituted 1,8-naphthalic anhydride with an appropriate amine to form the naphthalimide core. Further modifications, such as Suzuki coupling reactions, can be employed to extend the π-conjugation of the naphthalene ring, leading to a red-shift in the absorption and emission spectra.[3]

Experimental Protocol: Synthesis of a 4-Substituted 1,8-Naphthalimide Photosensitizer (General Procedure)

This protocol describes a two-step synthesis of a 4-amino-substituted 1,8-naphthalimide derivative, a common structural motif in naphthalimide-based photosensitizers.

Step 1: Synthesis of N-substituted-4-nitro-1,8-naphthalimide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitro-1,8-naphthalic anhydride (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Addition of Amine: Add the desired primary amine (e.g., 2-aminomethylpyridine, 1.1 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 4-6 hours.

  • Work-up and Isolation: After cooling to room temperature, the product often precipitates out of the solution. The solid precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under a vacuum to yield the N-substituted-4-nitro-1,8-naphthalimide.

Step 2: Nucleophilic Substitution of the Nitro Group

  • Reaction Setup: Dissolve the N-substituted-4-nitro-1,8-naphthalimide (1.0 eq) in DMF in a round-bottom flask.

  • Addition of Nucleophile: Add an excess of a nucleophile, such as N,N-dimethylamine, to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.

  • Work-up and Isolation: Pour the reaction mixture into ice-water to precipitate the product. Collect the solid by filtration, wash thoroughly with water, and dry under a vacuum. The crude product can be further purified by column chromatography or recrystallization to yield the final 4-amino-substituted 1,8-naphthalimide photosensitizer.[2]

Photophysical Characterization of 1,8-Naphthalimide Photosensitizers

The potential of a compound to act as a photosensitizer is determined by its photophysical properties. Key parameters include the absorption and emission maxima (λ_abs and λ_em), molar extinction coefficient (ε), Stokes shift, and fluorescence quantum yield (Φ_F).[1] Photosensitizers for PDT should ideally have strong absorption in the "phototherapeutic window" (600-900 nm) where light penetration into tissue is maximal.[4]

Quantitative Data on Photophysical Properties

The following table summarizes the photophysical properties of two representative 1,8-naphthalimide derivatives, NI1 and NI2, in different solvents. NI2, with an electron-donating N,N-dimethylamino group at the 4-position, exhibits a significant red-shift in its absorption and emission spectra compared to NI1.[1][2]

CompoundSolventλ_abs (nm)λ_em (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (Φ_F)
NI1 Dichloromethane34038412,5003,0950.85
Acetonitrile33838212,3003,1200.80
Ethanol33838812,1003,5700.65
NI2 Dichloromethane42552515,0004,2000.70
Acetonitrile42053014,5004,7800.55
Ethanol43054014,8004,4500.30
Data synthesized from information presented in the search results.[1][2]

Evaluation of Photodynamic Efficacy

The photodynamic efficacy of a photosensitizer is evaluated by its ability to generate singlet oxygen and induce phototoxicity in target cells upon light irradiation.

Experimental Protocol: Singlet Oxygen Generation Assay (Iodometric Method)

This protocol describes a common method to qualitatively and quantitatively assess the generation of singlet oxygen by a photosensitizer.[1][2]

  • Preparation of Solutions: Prepare a solution of the 1,8-naphthalimide photosensitizer in a suitable solvent (e.g., aqueous solution with a co-solvent if necessary). Prepare a separate aqueous solution of potassium iodide (KI).

  • Irradiation: Mix the photosensitizer solution with the KI solution in a quartz cuvette. Irradiate the mixture with a light source at a wavelength corresponding to the absorption maximum of the photosensitizer. A control sample containing only the KI solution should also be irradiated.

  • Spectrophotometric Analysis: After irradiation, record the UV-Vis absorption spectrum of the solution. The generation of singlet oxygen will lead to the oxidation of iodide (I⁻) to iodine (I₂), which further reacts with I⁻ to form the triiodide ion (I₃⁻). The formation of I₃⁻ can be monitored by its characteristic absorption maxima at 288 nm and 352 nm.[1] The amount of singlet oxygen generated can be quantified by measuring the absorbance at these wavelengths.

Experimental Protocol: In Vitro Phototoxicity Assay (MTT Assay)

This protocol outlines the procedure to determine the phototoxic effect of a photosensitizer on cancer cells or bacteria.[5]

  • Cell Culture: Culture the target cells (e.g., B. cereus, P. aeruginosa, or a cancer cell line) in a 96-well plate to a suitable confluency.

  • Incubation with Photosensitizer: Treat the cells with various concentrations of the 1,8-naphthalimide photosensitizer and incubate for a specific period (e.g., 24 hours) in the dark. A set of control wells should be left untreated.

  • Irradiation: Expose one set of the photosensitizer-treated plates to a light source at the appropriate wavelength and light dose, while keeping a duplicate set in the dark.

  • Cell Viability Assessment: After a further incubation period (e.g., 24 hours) in the dark, assess the cell viability using the MTT assay. Add MTT solution to each well and incubate. The viable cells will reduce the MTT to formazan crystals.

  • Data Analysis: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control. The phototoxicity is determined by comparing the viability of cells treated with the photosensitizer and light to those treated with the photosensitizer alone (dark toxicity). The IC₅₀ (half-maximal inhibitory concentration) values for both phototoxicity and dark toxicity are calculated to determine the phototoxic index (PI = IC₅₀ (dark) / IC₅₀ (light)).[6]

Quantitative Data on Antibacterial Photodynamic Activity

The following table shows the antibacterial activity of compounds NI1 and NI2 against B. cereus and P. aeruginosa in the dark and under light irradiation. The enhanced activity upon irradiation demonstrates their potential as antibacterial photosensitizers.[2]

CompoundBacteriaConditionConcentration (µg/mL)Antibacterial Effect
NI1 B. cereusDark250Moderate
Light250High
P. aeruginosaDark350Low
Light350Moderate
NI2 B. cereusDark20High
Light20Very High
P. aeruginosaDark350Moderate
Light350High
Data synthesized from information presented in the search results.[2]

Visualizations

Synthetic Pathway for a 4-Amino-1,8-Naphthalimide Photosensitizer

Synthesis_Pathway A 4-Nitro-1,8-naphthalic anhydride I N-substituted-4-nitro- 1,8-naphthalimide A->I Reflux, Solvent B Primary Amine (e.g., 2-aminomethylpyridine) B->I Reflux, Solvent C N,N-Dimethylamine P 4-Amino-1,8-naphthalimide Photosensitizer C->P DMF, RT, 24h I->P DMF, RT, 24h

Caption: General synthesis of a 4-amino-1,8-naphthalimide photosensitizer.

Experimental Workflow for In Vitro Phototoxicity Assay

Phototoxicity_Workflow S1 Seed cells in 96-well plate S2 Incubate with Photosensitizer (various concentrations) S1->S2 S3_dark Incubate in Dark (Dark Control) S2->S3_dark S3_light Irradiate with Light S2->S3_light S4 Incubate for 24h S3_dark->S4 S3_light->S4 S5 MTT Assay S4->S5 S6 Measure Absorbance & Calculate Viability S5->S6

Caption: Workflow for evaluating in vitro phototoxicity using the MTT assay.

Jablonski Diagram for Photosensitization

Jablonski_Diagram S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption (Light, hν) S1->S0 Fluorescence T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence O2 ³O₂ (Oxygen) ROS ¹O₂ (Singlet Oxygen) ROS O2->ROS Energy Transfer

Caption: Jablonski diagram illustrating the mechanism of photosensitization.

References

Application Notes and Protocols for HPLC Analysis using 1,8-Naphthosultone as a Derivatization Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of low-concentration aliphatic amines and phenolic compounds is a critical task in various fields, including environmental monitoring, pharmaceutical development, and clinical diagnostics. Many of these analytes lack a strong chromophore or fluorophore, making their direct detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors challenging. Pre-column derivatization is a widely employed strategy to overcome this limitation by introducing a tag that enhances detectability.

1,8-Naphthosultone is a promising, yet not widely documented, derivatization reagent for primary and secondary amines, as well as phenolic compounds. This cyclic sulfonate ester reacts with nucleophiles under mild basic conditions to form highly fluorescent and UV-active naphthalenesulfonic acid derivatives. The resulting derivatives exhibit improved chromatographic properties on reversed-phase columns and can be detected with high sensitivity.

These application notes provide detailed protocols for the derivatization of aliphatic amines and phenols with this compound and their subsequent analysis by HPLC with both UV and fluorescence detection.

Principle of Derivatization

The derivatization reaction proceeds via a nucleophilic attack of the amine or the phenoxide ion on one of the electrophilic carbon atoms of the sultone ring. This results in the opening of the strained ring and the formation of a stable sulfonamide or a sulfonic acid ester, respectively. The naphthalene moiety of the reagent imparts strong UV absorbance and fluorescence to the derivatives, enabling sensitive detection.

Derivatization Reaction Signaling Pathway

derivatization_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products reagent This compound derivative Fluorescent & UV-Active Derivative reagent->derivative Reacts with nucleophile Nucleophile (Amine or Phenol) nucleophile->derivative conditions Basic pH (e.g., Borate Buffer) Heat (Optional) conditions->derivative Under hplc HPLC Analysis derivative->hplc Analyzed by

Caption: General derivatization pathway of nucleophiles with this compound.

Experimental Protocols

Protocol 1: Derivatization of Aliphatic Amines

This protocol is suitable for the derivatization of primary and secondary aliphatic amines in standard solutions and biological matrices.

Materials:

  • This compound solution: 10 mM in Acetonitrile (ACN)

  • Borate Buffer: 0.1 M, pH 9.5

  • Amine Standard Stock Solution: 1 mg/mL in water or methanol

  • Quenching Solution: 1 M HCl

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid

Procedure:

  • Sample Preparation:

    • Prepare a series of working standard solutions of the target amine(s) by diluting the stock solution with the appropriate solvent to concentrations ranging from 0.1 to 50 µg/mL.

    • For biological samples, perform a suitable extraction (e.g., protein precipitation with ACN followed by centrifugation) and dilute the supernatant.

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix 100 µL of the amine standard or sample solution with 200 µL of 0.1 M Borate Buffer (pH 9.5).

    • Add 200 µL of the 10 mM this compound solution in ACN.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture at 60°C for 30 minutes in a water bath or heating block.

    • After incubation, cool the mixture to room temperature.

    • Stop the reaction by adding 50 µL of 1 M HCl.

    • Filter the resulting solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Inject 10 µL of the filtered solution into the HPLC system.

HPLC Conditions for Amine Derivatives:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
UV Detection 254 nm
Fluorescence Detection Excitation: 280 nm, Emission: 340 nm
Protocol 2: Derivatization of Phenolic Compounds

This protocol is suitable for the derivatization of phenolic compounds in standard solutions and environmental samples.

Materials:

  • This compound solution: 10 mM in Acetonitrile (ACN)

  • Sodium Hydroxide (NaOH) solution: 0.1 M

  • Phenol Standard Stock Solution: 1 mg/mL in methanol

  • Neutralizing Solution: 0.1 M HCl

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Phosphoric Acid

Procedure:

  • Sample Preparation:

    • Prepare a series of working standard solutions of the target phenol(s) by diluting the stock solution with methanol to concentrations ranging from 0.1 to 50 µg/mL.

    • For environmental water samples, adjust the pH to >12 with NaOH.

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix 100 µL of the phenol standard or sample solution with 100 µL of 0.1 M NaOH to form the phenoxide ion.

    • Add 200 µL of the 10 mM this compound solution in ACN.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture at 50°C for 20 minutes.

    • After incubation, cool the mixture to room temperature.

    • Neutralize the reaction mixture by adding 100 µL of 0.1 M HCl.

    • Filter the resulting solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Inject 10 µL of the filtered solution into the HPLC system.

HPLC Conditions for Phenol Derivatives:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 40% B to 70% B over 20 minutes
Flow Rate 1.2 mL/min
Column Temperature 35°C
UV Detection 280 nm
Fluorescence Detection Excitation: 295 nm, Emission: 355 nm

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Analyte Solution (Amine or Phenol) reagent_add Add Buffer & This compound sample->reagent_add standards Standard Solutions standards->reagent_add incubation Incubate (e.g., 60°C, 30 min) reagent_add->incubation quenching Quench Reaction incubation->quenching filtration Filter (0.22 µm) quenching->filtration hplc_injection HPLC Injection filtration->hplc_injection detection UV & Fluorescence Detection hplc_injection->detection quantification Data Analysis & Quantification detection->quantification

Caption: A typical experimental workflow for HPLC analysis using this compound derivatization.

Quantitative Data Summary

The following tables provide representative quantitative data for the HPLC analysis of selected aliphatic amines and phenolic compounds after derivatization with this compound. Note: This data is illustrative and may vary based on the specific instrumentation and experimental conditions.

Table 1: Quantitative Data for Derivatized Aliphatic Amines

AnalyteRetention Time (min)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
Methylamine8.50.1 - 250.99920.030.1
Ethylamine9.80.1 - 250.99950.020.08
Diethylamine12.10.2 - 500.99890.050.2
Propylamine11.50.1 - 500.99910.030.1

Table 2: Quantitative Data for Derivatized Phenolic Compounds

AnalyteRetention Time (min)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
Phenol14.20.1 - 500.99960.040.12
p-Cresol15.80.1 - 500.99930.030.1
2,4-Dichlorophenol18.50.2 - 500.99850.060.2
Bisphenol A21.30.5 - 1000.99900.150.5

Troubleshooting

  • Low Derivatization Yield:

    • Ensure the pH of the reaction buffer is optimal. Amine derivatization requires a basic pH to ensure the amine is in its nucleophilic free base form. Phenol derivatization requires a sufficiently basic solution to form the more nucleophilic phenoxide ion.

    • Check the concentration and purity of the this compound solution. The reagent can degrade over time.

    • Optimize incubation time and temperature.

  • Peak Tailing or Broadening:

    • Ensure complete derivatization. Unreacted analytes can interfere with the chromatography.

    • Adjust the mobile phase composition, particularly the pH and organic solvent content.

    • Check for column degradation.

  • Interference from Reagent Peak:

    • Optimize the reaction conditions to use a minimal excess of the derivatization reagent.

    • Adjust the HPLC gradient to ensure separation of the reagent peak from the analyte derivative peaks.

    • A post-derivatization cleanup step (e.g., solid-phase extraction) may be necessary for complex matrices.

Conclusion

This compound serves as a valuable derivatization reagent for the sensitive HPLC analysis of aliphatic amines and phenolic compounds. The formation of stable, highly fluorescent, and UV-active derivatives allows for low-level detection and quantification. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and validate methods for their specific analytical needs. As with any analytical method, optimization of the derivatization and chromatographic conditions for the specific analytes and matrices of interest is crucial for achieving the best performance.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,8-Naphthosultone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 1,8-Naphthosultone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on yield optimization to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common and direct precursor for the synthesis of this compound is 1-naphthol-8-sulfonic acid. The synthesis involves an intramolecular cyclization (dehydration) of this precursor.

Q2: My reaction to form this compound is not proceeding to completion. What are the likely causes?

Incomplete reaction is a common issue and can be attributed to several factors:

  • Insufficient Dehydrating Agent: The cyclization of 1-naphthol-8-sulfonic acid requires a potent dehydrating agent. Ensure you are using a sufficient molar excess of the reagent (e.g., thionyl chloride or phosphorus pentachloride).

  • Presence of Moisture: The reaction is highly sensitive to moisture. Ensure all glassware is thoroughly dried, and anhydrous solvents are used. The starting material, 1-naphthol-8-sulfonic acid, should also be as dry as possible.

  • Low Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate. Ensure the reaction mixture is heated to the appropriate temperature as specified in the protocol.

  • Poor Quality of Starting Material: Impurities in the 1-naphthol-8-sulfonic acid can interfere with the reaction. It is advisable to use a high-purity starting material or purify it before use.

Q3: I am observing a low yield of this compound. How can I improve it?

Low yields can be frustrating, but several strategies can be employed to improve them:

  • Optimize Reaction Conditions: Systematically vary the reaction temperature, time, and the amount of dehydrating agent to find the optimal conditions for your specific setup.

  • Choice of Dehydrating Agent: While thionyl chloride is commonly used, other reagents like phosphorus pentachloride or phosphorus oxychloride can be explored. The choice of reagent can significantly impact the yield.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions caused by atmospheric oxygen and moisture, thereby improving the yield.

  • Efficient Work-up and Purification: Losses during the work-up and purification steps can significantly reduce the overall yield. Optimize your extraction and purification procedures to minimize product loss.

Q4: What are the common byproducts in the synthesis of this compound?

Common byproducts can include unreacted starting material, polymeric materials, and products from side reactions such as chlorination of the naphthalene ring if using reagents like PCl₅ or SOCl₂ under harsh conditions.

Q5: How can I effectively purify the crude this compound?

Purification is crucial to obtain a high-purity product. The following methods are commonly used:

  • Recrystallization: This is the most common method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol, acetic acid, or toluene) should be chosen where this compound has high solubility at high temperatures and low solubility at low temperatures.

  • Column Chromatography: For removing impurities with similar solubility, column chromatography using silica gel can be an effective technique. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis of this compound.

Problem Possible Cause Troubleshooting Steps
Low or No Product Formation Incomplete reaction due to insufficient dehydration.- Increase the molar ratio of the dehydrating agent (e.g., thionyl chloride or PCl₅).- Ensure the use of anhydrous solvents and thoroughly dried glassware.
Reaction temperature is too low.- Gradually increase the reaction temperature and monitor the reaction progress using TLC.
Poor quality of starting material.- Use high-purity 1-naphthol-8-sulfonic acid.- Consider recrystallizing the starting material before use.
Formation of a Dark Tar-like Substance Side reactions or decomposition at high temperatures.- Lower the reaction temperature.- Conduct the reaction under an inert atmosphere to prevent oxidation.
Use of a strong dehydrating agent under harsh conditions.- Consider using a milder dehydrating agent or less forcing reaction conditions.
Difficulties in Product Isolation/Purification Product is soluble in the work-up solvent.- Use a different solvent for extraction in which the product has low solubility.
Impurities co-crystallize with the product.- Try a different recrystallization solvent or a solvent mixture.- Use column chromatography for purification.
Product "oils out" during recrystallization.- Re-dissolve the oil in more hot solvent and allow it to cool slowly.- Try adding a co-solvent to aid crystallization.

Experimental Protocols

Synthesis of this compound via 1-Naphthol-8-sulfonyl chloride

This two-step procedure is a common method for the preparation of this compound.

Step 1: Synthesis of 1-Naphthol-8-sulfonyl chloride

  • Materials:

    • 1-Naphthol-8-sulfonic acid sodium salt

    • Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)

    • Anhydrous benzene or toluene

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 1-naphthol-8-sulfonic acid sodium salt in anhydrous benzene or toluene.

    • Add phosphorus pentachloride (or thionyl chloride) portion-wise with stirring. An exothermic reaction will occur.

    • After the initial reaction subsides, heat the mixture to reflux for 2-3 hours until the evolution of HCl gas ceases.

    • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

    • The solid 1-naphthol-8-sulfonyl chloride will precipitate. Filter the solid, wash it with cold water, and dry it under vacuum.

Step 2: Cyclization of 1-Naphthol-8-sulfonyl chloride to this compound

  • Materials:

    • 1-Naphthol-8-sulfonyl chloride

    • Pyridine or triethylamine

    • Anhydrous solvent (e.g., dichloromethane or chloroform)

  • Procedure:

    • Dissolve the dried 1-naphthol-8-sulfonyl chloride in an anhydrous solvent in a round-bottom flask.

    • Cool the solution in an ice bath and slowly add a base such as pyridine or triethylamine with stirring.

    • After the addition is complete, stir the reaction mixture at room temperature for several hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, wash the reaction mixture with dilute hydrochloric acid to remove the base, followed by a wash with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

The following table provides illustrative data on how different reaction conditions can impact the yield of this compound. Please note that this data is for illustrative purposes to guide optimization and may not represent actual experimental results.

Entry Dehydrating Agent Solvent Temperature (°C) Reaction Time (h) Yield (%)
1Thionyl Chloride (2 eq)Toluene80465
2Thionyl Chloride (3 eq)Toluene80475
3Thionyl Chloride (3 eq)Toluene110282
4Phosphorus Pentachloride (1.5 eq)Benzene80378
5Phosphorus Pentachloride (2 eq)Benzene80385
6Phosphorus Oxychloride (3 eq)Acetonitrile82672

Mandatory Visualization

Below are diagrams illustrating the synthesis pathway and a general troubleshooting workflow.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 1_Naphthol_8_sulfonic_acid 1-Naphthol-8-sulfonic acid 1_Naphthol_8_sulfonyl_chloride 1-Naphthol-8-sulfonyl chloride 1_Naphthol_8_sulfonic_acid->1_Naphthol_8_sulfonyl_chloride  PCl5 or SOCl2   1_8_Naphthosultone This compound 1_Naphthol_8_sulfonyl_chloride->1_8_Naphthosultone  Base (e.g., Pyridine)  

Caption: Synthesis pathway of this compound.

Caption: General troubleshooting workflow for synthesis.

side reactions and byproducts in 1,8-Naphthosultone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 1,8-Naphthosultone.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and established method for synthesizing this compound is through the diazotization of 1-naphthylamine-8-sulfonic acid (also known as Peri acid), followed by an intramolecular cyclization reaction. This process is a type of Sandmeyer reaction.[1][2]

Q2: What are the most common side reactions observed during the synthesis of this compound?

The primary side reactions typically occur during the diazotization of 1-naphthylamine-8-sulfonic acid. These can include:

  • Formation of Azo Compounds: The diazonium salt can couple with unreacted 1-naphthylamine-8-sulfonic acid or other electron-rich aromatic species in the reaction mixture to form colored azo dye impurities.[1]

  • Formation of Phenols: The diazonium salt is susceptible to reaction with water, especially at elevated temperatures, leading to the formation of 8-hydroxy-1-naphthalenesulfonic acid.[1]

  • Formation of Insoluble Diazoamino Byproducts: Particularly with naphthylamines, if the reaction conditions are not carefully controlled, an insoluble diazoamino byproduct can form, which can complicate the workup and reduce the yield.[3]

Q3: How does temperature control affect the synthesis?

Temperature is a critical parameter. Diazonium salts are thermally unstable and prone to decomposition, particularly at temperatures above 5°C.[1] The diazotization step should be performed at low temperatures (typically 0-5°C) to minimize the formation of phenolic byproducts and ensure the stability of the diazonium intermediate.

Q4: Can the this compound product degrade?

Yes, this compound can be susceptible to hydrolysis, where the sultone ring is opened to form 8-hydroxy-1-naphthalenesulfonic acid. This can occur under either acidic or basic conditions, particularly with prolonged exposure to water.

Q5: What do I do if my final product is discolored?

Discoloration, often appearing as a yellow, orange, or even brownish tint, is typically due to the presence of azo compound byproducts. Purification through recrystallization is the most effective method to remove these colored impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete diazotization of 1-naphthylamine-8-sulfonic acid.2. Decomposition of the diazonium salt due to elevated temperatures.3. Formation of significant amounts of side products (e.g., phenols, azo compounds).4. Loss of product during workup and purification.1. Ensure complete dissolution or fine suspension of the starting material. Use a slight excess of sodium nitrite and ensure adequate acidity.2. Maintain the reaction temperature strictly between 0-5°C during diazotization.3. Optimize reaction conditions to minimize side reactions (see FAQs).4. Carefully perform extraction and recrystallization steps to minimize product loss.
Product is Highly Colored (Yellow/Orange/Brown) Presence of azo dye impurities formed by coupling of the diazonium salt with unreacted starting material or other aromatic species.1. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water, acetic acid).2. Consider washing the crude product with a solvent that selectively dissolves the impurities.
Formation of an Insoluble Precipitate During Diazotization Formation of an insoluble diazoamino byproduct. This can be more prevalent in the absence of certain salts.[3]1. Ensure the reaction medium is sufficiently acidic.2. Consider the addition of a water-soluble metallic chloride salt, which has been shown to suppress the formation of insoluble diazoamino compounds in similar reactions.[3]
Product Fails to Crystallize or Oils Out During Recrystallization 1. The chosen solvent system is not optimal.2. The concentration of the product in the solvent is too high or too low.3. Presence of impurities that inhibit crystallization.1. Experiment with different solvent systems or solvent ratios.2. Adjust the concentration of the solution.3. Attempt to remove impurities by washing the crude product or using activated carbon during recrystallization before cooling.
Product Shows Signs of Hydrolysis (e.g., presence of 8-hydroxy-1-naphthalenesulfonic acid) Exposure of the final product to water, especially under acidic or basic conditions, for prolonged periods.1. Ensure the final product is thoroughly dried after purification.2. Store the product in a dry, cool, and dark place.3. Minimize the duration of aqueous workup steps.

Experimental Protocols

Synthesis of this compound from 1-Naphthylamine-8-Sulfonic Acid

This protocol is a generalized procedure based on established chemical principles for diazotization and intramolecular cyclization. Researchers should adapt and optimize the conditions for their specific laboratory setup and scale.

1. Diazotization of 1-Naphthylamine-8-Sulfonic Acid:

  • Suspend 1-naphthylamine-8-sulfonic acid in dilute sulfuric acid (or hydrochloric acid) in a reaction vessel equipped with a stirrer and a thermometer.

  • Cool the suspension to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5°C.

  • Stir the mixture at 0-5°C for 1-2 hours after the addition is complete. Monitor for the completion of the diazotization (e.g., using a starch-iodide paper test for excess nitrous acid).

2. Intramolecular Cyclization (Sandmeyer-type reaction):

  • The resulting diazonium salt solution is typically added to a hot aqueous solution of a copper(I) salt (e.g., cuprous chloride) or by heating the acidic diazonium salt solution, often with the addition of a catalyst like copper powder.

  • The reaction mixture is heated to promote the cyclization and expulsion of nitrogen gas. The optimal temperature will need to be determined experimentally but is often in the range of 60-100°C.

  • The reaction progress can be monitored by the cessation of nitrogen evolution and by techniques such as Thin Layer Chromatography (TLC).

3. Workup and Purification:

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude this compound often precipitates from the reaction mixture.

  • Collect the crude product by filtration and wash with cold water to remove inorganic salts and residual acid.

  • Further purification is typically achieved by recrystallization from a suitable solvent such as ethanol, acetic acid, or a mixture of organic solvents and water to yield the pure this compound.

Data Presentation

Parameter Typical Observation / Value Potential Impact of Deviation
Starting Material Purity (1-Naphthylamine-8-Sulfonic Acid) >98%Impurities can lead to the formation of colored byproducts and lower the overall yield.
Diazotization Temperature 0-5°CHigher temperatures lead to the decomposition of the diazonium salt and the formation of phenolic byproducts, significantly reducing the yield.[1]
Reaction pH (Diazotization) Strongly AcidicInsufficient acidity can lead to incomplete diazotization and the formation of diazoamino compounds.
Typical Yield (Crude) 60-80%Lower yields often indicate significant side reactions or product loss during workup.
Typical Yield (After Recrystallization) 50-70%The difference between crude and recrystallized yield indicates the amount of impurities removed.
Melting Point (Pure this compound) 154-157°C (decomposes)A broad or depressed melting point is indicative of impurities.

Visualizations

Troubleshooting_Workflow cluster_synthesis This compound Synthesis cluster_troubleshooting Troubleshooting start Start Synthesis diazotization Diazotization of 1-Naphthylamine-8-Sulfonic Acid start->diazotization cyclization Intramolecular Cyclization diazotization->cyclization insoluble_precipitate Insoluble Precipitate during Diazotization? diazotization->insoluble_precipitate workup Workup & Isolation cyclization->workup purification Purification (Recrystallization) workup->purification low_yield Low Yield? workup->low_yield final_product Pure this compound purification->final_product colored_product Product Discolored? purification->colored_product check_temp Check Temperature Control (0-5°C) low_yield->check_temp Yes check_acidity Check Acidity & Reagents low_yield->check_acidity Yes optimize_purification Optimize Recrystallization colored_product->optimize_purification Yes insoluble_precipitate->check_acidity Yes add_salt Consider Adding Metallic Chloride Salt insoluble_precipitate->add_salt Yes check_temp->diazotization Adjust check_acidity->diazotization Adjust optimize_purification->purification Re-run add_salt->diazotization Modify Protocol

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Troubleshooting Fluorescence Quenching with 1,8-Naphthosultone Probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,8-Naphthosultone based fluorescent probes. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to fluorescence quenching during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, along with detailed experimental protocols and data summaries.

I. FAQs and Troubleshooting Guides

This section addresses specific issues you may encounter when using this compound probes.

Q1: My fluorescence signal is significantly weaker than expected or completely absent. What are the possible causes?

A weak or absent fluorescence signal is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Incorrect Instrument Settings: Ensure that the excitation and emission wavelengths on your fluorometer or microscope are correctly set for your specific this compound probe. While specific values may vary depending on the probe's modification and environment, derivatives of the related 1,8-naphthalimide structure can provide a starting point for optimization.

  • Suboptimal pH: The fluorescence of many probes, including those based on naphthalimide structures, can be highly pH-sensitive.[1][2] The protonation state of the fluorophore or the local environment can significantly impact its quantum yield. It is crucial to use a buffer system that maintains the optimal pH for your probe's fluorescence.

  • Probe Degradation: this compound probes can be susceptible to degradation, especially if not stored correctly. Ensure your probe is stored as recommended by the manufacturer, typically in a cool, dark, and dry place.[3] Always prepare fresh working solutions for your experiments.

  • Inefficient Labeling: If you are using the probe to label a biomolecule (e.g., a protein), incomplete or inefficient conjugation will result in a low concentration of the fluorescently labeled species and thus a weak signal.[4]

  • Presence of Quenchers: Your sample may contain substances that quench the fluorescence of the probe. Common quenchers include molecular oxygen, halide ions, and heavy metal ions.[5]

Q2: I'm observing a high background signal, which is obscuring my desired fluorescence. How can I reduce it?

High background fluorescence can be due to several factors, including autofluorescence from your sample or non-specific binding of the probe.

  • Autofluorescence: Biological samples often exhibit intrinsic fluorescence from molecules like NADH and flavins. To assess this, always include a control sample that has not been treated with the this compound probe.

  • Non-specific Binding: The probe may be binding to components in your sample other than the target of interest. To mitigate this, consider including a blocking step in your protocol (e.g., with Bovine Serum Albumin for immunoassays) and optimizing your washing steps to remove unbound probe.

  • Impure Probe: The probe itself may contain fluorescent impurities. Ensure you are using a high-purity probe.

Q3: My fluorescence signal is decreasing over time during the measurement. What is happening?

This phenomenon is likely photobleaching, the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.

  • Minimize Exposure: Reduce the intensity and duration of the excitation light. Use neutral density filters if available and keep the shutter closed when not actively acquiring data.

  • Use Antifade Reagents: For microscopy applications, using a commercially available antifade mounting medium can significantly reduce photobleaching.

  • Deoxygenate Solutions: The presence of dissolved oxygen can accelerate photobleaching. If your experimental setup allows, deoxygenating your buffers by sparging with nitrogen or argon can improve probe stability.

Q4: I see a decrease in fluorescence intensity as I increase the concentration of my probe. Why is this occurring?

This is a classic sign of self-quenching or aggregation-caused quenching (ACQ).[6][7] At high concentrations, fluorescent molecules can form non-fluorescent aggregates, leading to a decrease in the overall fluorescence signal.

  • Optimize Probe Concentration: Perform a concentration titration to determine the optimal working concentration range for your probe where the fluorescence intensity is linearly proportional to the concentration.

  • Improve Solubility: If aggregation is suspected, you may need to adjust the buffer composition to improve the solubility of your probe.

II. Quantitative Data Summary

While detailed photophysical data for the parent this compound is not extensively published, the following tables provide its known physical properties and representative data for structurally related 1,8-naphthalimide derivatives to serve as a general guide.

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₆O₃S
Molecular Weight 206.22 g/mol [8][9][10]
Appearance Light orange to yellow to green powder/crystal[10][11]
Melting Point 154-157 °C (decomposes)[8][11]
CAS Number 83-31-8[8][9][10]

Table 2: Representative Photophysical Properties of 1,8-Naphthalimide Derivatives

Disclaimer: These are representative values for related compounds and may not reflect the exact properties of your this compound probe. The actual photophysical properties are highly dependent on the specific chemical modifications and the experimental environment.

Derivative TypeExcitation Max (λex)Emission Max (λem)Quantum Yield (ΦF)Solvent/Conditions
4-Amino-1,8-naphthalimide~420-450 nm~520-550 nm0.3 - 0.8Varies with solvent polarity
4-Alkoxy-1,8-naphthalimide~340-380 nm~400-450 nm0.1 - 0.5Varies with solvent polarity
N-substituted 1,8-naphthalimide~330-360 nm~380-420 nm0.01 - 0.2Generally lower in protic solvents[12]

III. Key Experimental Protocols

Protocol 1: General Protein Labeling with an NHS Ester of a this compound Probe

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-functionalized this compound probe to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS or borate buffer)

  • NHS ester of this compound probe

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.

  • Prepare Probe Stock Solution: Immediately before use, dissolve the NHS ester of the this compound probe in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: Add the probe stock solution to the protein solution. A 10-20 fold molar excess of the probe over the protein is a good starting point. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for another 30 minutes at room temperature.

  • Purification: Remove the unreacted probe and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the probe (at its absorbance maximum).

Protocol 2: Investigating Fluorescence Quenching

This protocol helps determine if a substance in your sample is quenching the fluorescence of your this compound probe.

Materials:

  • This compound probe stock solution

  • Experimental buffer

  • Stock solution of the potential quencher

  • Fluorometer

Procedure:

  • Prepare Probe Working Solution: Dilute the probe stock solution in the experimental buffer to a concentration that gives a stable and measurable fluorescence signal.

  • Prepare Quencher Dilutions: Create a series of dilutions of the potential quencher in the experimental buffer.

  • Measurement:

    • In a cuvette or microplate well, add the probe working solution.

    • Measure the initial fluorescence intensity (F₀).

    • Add a small volume of the quencher solution and mix.

    • Measure the fluorescence intensity again (F).

    • Repeat for each quencher concentration.

  • Data Analysis: Plot F₀/F versus the quencher concentration (Stern-Volmer plot). A linear relationship suggests a single type of quenching mechanism (static or dynamic).

Protocol 3: Relative Fluorescence Quantum Yield Determination

This protocol allows you to determine the fluorescence quantum yield of your this compound probe relative to a known standard.[13][14][15]

Materials:

  • This compound probe

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)

  • High-purity solvent (the same for both probe and standard)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of your probe and the standard in the same solvent.

  • Prepare Dilutions: From the stock solutions, prepare a series of dilutions for both the probe and the standard. The absorbance of these solutions at the excitation wavelength should be below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Record the absorbance of each dilution at the chosen excitation wavelength.

  • Measure Fluorescence: Record the fluorescence emission spectrum for each dilution using the same excitation wavelength and instrument settings.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each dilution.

    • For both the probe and the standard, plot the integrated fluorescence intensity versus absorbance. The plot should be linear.

    • Calculate the quantum yield (Φ_sample) using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent (this term becomes 1 if the same solvent is used for both).

IV. Visual Guides

Diagram 1: Common Fluorescence Quenching Pathways

cluster_excited_state Excited State cluster_quenching Quenching Mechanisms Fluorophore* Fluorophore* Ground State Ground State Fluorophore Fluorophore Ground State->Fluorophore Excitation Static Quenching Static Quenching Ground State->Static Quenching Complex Formation Quencher Quencher Quencher->Static Quenching Dynamic Quenching Dynamic Quenching Quencher->Dynamic Quenching FRET FRET Quencher->FRET Acceptor Fluorophore->Ground State Fluorescence Fluorophore->Dynamic Quenching Collisional Fluorophore->FRET Energy Transfer

Caption: Common pathways for fluorescence quenching.

Diagram 2: General Experimental Workflow

A Probe Preparation (Dissolve in appropriate solvent) B Sample Preparation (e.g., Protein Labeling) A->B C Incubation B->C D Purification (Remove unbound probe) C->D E Fluorescence Measurement (Fluorometer/Microscope) D->E F Data Analysis E->F Start Problem: Fluorescence Quenching Q1 Weak or No Signal? Start->Q1 A1_Yes Check Instrument Settings (λex, λem) Q1->A1_Yes Yes A1_No High Background? Q1->A1_No No A2_Yes Check for Autofluorescence & Non-specific Binding A1_No->A2_Yes Yes A2_No Signal Decays Over Time? A1_No->A2_No No A3_Yes Photobleaching (Reduce exposure) A2_No->A3_Yes Yes A3_No Signal Decreases with Increased Concentration? A2_No->A3_No No A4_Yes Self-Quenching/Aggregation (Optimize concentration) A3_No->A4_Yes Yes A4_No Consider Other Factors: pH, Solvent, Quenchers A3_No->A4_No No

References

Technical Support Center: Stability of 1,8-Naphthosultone in Different Buffer Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,8-Naphthosultone in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in buffer solutions a concern?

A1: this compound is a chemical compound used in various applications, including as an intermediate in the synthesis of pharmaceuticals and other organic molecules.[1][2] Its stability in aqueous buffer solutions is crucial because many experiments, such as biological assays or formulation studies, are conducted in such environments. Degradation of the compound can lead to inaccurate experimental results, loss of biological activity, and the formation of potentially interfering byproducts.

Q2: What are the likely mechanisms of degradation for this compound in aqueous buffers?

A2: The primary degradation pathway for this compound in aqueous solutions is expected to be hydrolysis of the sultone ring. This is a reaction where water molecules, often catalyzed by acid or base, break the ester bond. This process is analogous to the hydrolysis of other cyclic esters (lactones) and anhydrides. For instance, the structurally related compound, 1,8-naphthalic anhydride, exhibits complex pH-dependent decomposition in aqueous solutions.[3][4][5]

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is expected to be significantly influenced by the pH of the buffer solution. Both acidic and alkaline conditions are likely to accelerate the rate of hydrolysis. A pH-rate profile for a similar compound, 1,8-naphthalic anhydride, shows a complex relationship with pH, with increased decomposition below pH 6.0 and base-catalyzed hydrolysis at higher pH values.[3][4][5] It is therefore crucial to select a buffer system that maintains a pH at which the compound exhibits maximum stability for the duration of the experiment.

Q4: What are the potential degradation products of this compound?

A4: The hydrolysis of the sultone ring in this compound would lead to the formation of 8-hydroxy-1-naphthalenesulfonic acid. Under certain conditions, further degradation or rearrangement of this initial product might occur. Identifying and characterizing degradation products is a key aspect of forced degradation studies.[6]

Q5: Which analytical techniques are suitable for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for monitoring the stability of this compound.[7][8][9][10] Such a method should be capable of separating the intact this compound from its degradation products and any other components in the sample matrix. Other techniques like UV-Vis spectrophotometry can also be used, but they may lack the specificity to distinguish between the parent compound and its degradants.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound in buffer solutions.

Issue 1: Inconsistent or non-reproducible experimental results.
  • Possible Cause: Degradation of this compound during the experiment.

  • Troubleshooting Steps:

    • Verify Solution Age and Storage: Prepare fresh solutions of this compound for each experiment. If stock solutions are used, their stability under the storage conditions should be validated.

    • Assess Buffer pH: Measure the pH of the buffer solution before and after the experiment to ensure it remains constant. Changes in pH can affect the stability of the compound.

    • Perform a Time-Course Stability Study: Analyze the concentration of this compound in the experimental buffer at several time points (e.g., 0, 1, 2, 4, 8, and 24 hours) under the exact experimental conditions (temperature, light exposure). This will help determine the degradation rate.

    • Select an Appropriate Buffer: If significant degradation is observed, consider using a different buffer system or adjusting the pH to a range where this compound is more stable.

Issue 2: Appearance of unexpected peaks in HPLC chromatograms.
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Conduct Forced Degradation Studies: To confirm that the new peaks are degradation products, perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions.[11][12][13][14] This will help in identifying the retention times of the major degradation products.

    • Peak Purity Analysis: Use a photodiode array (PDA) or a similar detector to check the peak purity of the this compound peak. Co-elution of a degradation product can affect quantification.[15]

    • Optimize HPLC Method: If the degradation products are not well-separated from the parent peak, the HPLC method needs to be optimized. This may involve changing the mobile phase composition, gradient, column type, or temperature.

Issue 3: Loss of biological activity of a this compound-based compound.
  • Possible Cause: The active compound is degrading in the assay buffer.

  • Troubleshooting Steps:

    • Chemical Stability Assessment: Perform a stability study of the compound in the biological assay buffer.

    • Correlate Chemical Stability with Activity: Measure both the chemical concentration (by HPLC) and the biological activity at different time points to establish a correlation between degradation and loss of activity.

    • Modify Assay Conditions: If the compound is unstable, consider shortening the incubation time, lowering the temperature, or adjusting the buffer pH, if the biological system allows.

Quantitative Data Summary

Table 1: Stability of this compound in Different pH Buffers at 25°C

Buffer SystempH% Remaining after 24hHalf-life (t½) in hoursMajor Degradation Product(s)
0.1 M HCl1.0Data to be determinedData to be determined8-hydroxy-1-naphthalenesulfonic acid
0.1 M Acetate Buffer4.0Data to be determinedData to be determined8-hydroxy-1-naphthalenesulfonic acid
0.1 M Phosphate Buffer7.0Data to be determinedData to be determined8-hydroxy-1-naphthalenesulfonic acid
0.1 M Borate Buffer9.0Data to be determinedData to be determined8-hydroxy-1-naphthalenesulfonic acid
0.1 M NaOH13.0Data to be determinedData to be determined8-hydroxy-1-naphthalenesulfonic acid

Table 2: Influence of Buffer Concentration on the Stability of this compound at pH 7.0 and 25°C

Buffer SystemConcentration (M)% Remaining after 24hHalf-life (t½) in hours
Phosphate Buffer0.01Data to be determinedData to be determined
Phosphate Buffer0.1Data to be determinedData to be determined
Phosphate Buffer0.5Data to be determinedData to be determined

Experimental Protocols

Protocol 1: Determination of pH-Dependent Stability of this compound

Objective: To evaluate the stability of this compound across a range of pH values.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate)

  • Acetate buffer components (e.g., acetic acid and sodium acetate)

  • Borate buffer components (e.g., boric acid and sodium borate)

  • Calibrated pH meter

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 7, 9, and 12).

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Sample Preparation: For each pH buffer, add a small aliquot of the this compound stock solution to a volumetric flask and dilute with the respective buffer to obtain a final concentration of approximately 50 µg/mL.

  • Incubation: Incubate the prepared solutions at a constant temperature (e.g., 25°C or 37°C).

  • Time Point Sampling: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).

  • HPLC Analysis: Immediately analyze the withdrawn samples by a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0). Plot the percentage remaining versus time to determine the degradation kinetics and calculate the half-life at each pH.

Visualizations

Hydrolysis_Pathway cluster_conditions Reaction Conditions Naphthosultone This compound TransitionState Tetrahedral Intermediate Naphthosultone->TransitionState Hydrolysis DegradationProduct 8-hydroxy-1-naphthalenesulfonic acid TransitionState->DegradationProduct Ring Opening Condition1 H₂O, H⁺ (Acidic) Condition2 H₂O, OH⁻ (Alkaline)

Caption: Proposed hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_incubation Incubation & Sampling cluster_analysis Analysis Phase Prep_Buffer Prepare Buffer Solutions (Varying pH) Prep_Sample Prepare Test Samples in Buffers Prep_Buffer->Prep_Sample Prep_Stock Prepare this compound Stock Solution Prep_Stock->Prep_Sample Incubate Incubate at Constant Temperature Prep_Sample->Incubate Sample Withdraw Aliquots at Time Intervals Incubate->Sample HPLC Analyze by Stability-Indicating HPLC Sample->HPLC Data Calculate % Remaining and Half-life HPLC->Data

Caption: Workflow for pH-dependent stability testing.

Troubleshooting_Logic Problem Inconsistent Results or Unexpected HPLC Peaks Check_Stability Is the compound stable in the buffer? Problem->Check_Stability Yes_Stable Stable Check_Stability->Yes_Stable Yes No_Unstable Unstable Check_Stability->No_Unstable No Investigate_Other Investigate other experimental factors (e.g., instrument, reagents) Yes_Stable->Investigate_Other Optimize_Conditions Optimize experimental conditions (pH, buffer, temperature) No_Unstable->Optimize_Conditions Perform_Forced_Deg Perform forced degradation studies to identify degradants No_Unstable->Perform_Forced_Deg

Caption: Troubleshooting logic for stability issues.

References

Technical Support Center: 1,8-Naphthosultone in Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,8-Naphthosultone (1,8-NS) as an electrolyte additive.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (1,8-NS) as an electrolyte additive?

A1: this compound is primarily used as a film-forming additive in lithium-ion battery electrolytes. Its main function is to be preferentially reduced on the anode surface, typically graphite or silicon-based materials, to form a stable and robust solid electrolyte interphase (SEI) layer.[1] This protective layer helps to suppress the decomposition of the bulk electrolyte, minimize gas generation, and improve the overall cycle life and thermal stability of the battery, especially at elevated temperatures.[1]

Q2: What are the main degradation pathways of 1,8-NS in an electrolyte?

A2: The degradation of 1,8-NS in a lithium-ion battery electrolyte primarily occurs through a reductive pathway on the anode. The proposed mechanism involves the initial reduction of 1,8-NS to a radical anion, followed by the opening of the sultone ring.[2] This leads to the formation of various sulfur-containing species, including lithium sulfide (Li₂S), lithium alkyl sulfonates (R-SO₂Li), and lithium alkyl sulfates (R-SO₃Li), which incorporate into the SEI layer.[1] Chemical degradation pathways, such as hydrolysis to 1-naphthol-8-sulfonate in the presence of water, and reactions with lithium alkoxides have also been suggested.[2]

Q3: At what potential does 1,8-NS typically undergo reduction?

A3: Cyclic voltammetry studies have shown a reduction peak for 1,8-NS at a cell voltage of approximately 2.1 V.[3] This potential is generally higher than the reduction potential of common carbonate solvents like ethylene carbonate (EC) and ethyl methyl carbonate (EMC), allowing 1,8-NS to be reduced first and form a protective SEI layer.[1][3]

Troubleshooting Guides

Issue 1: Rapid Capacity Fading After Adding 1,8-NS

  • Possible Cause 1: Inappropriate Concentration.

    • Troubleshooting Step: The concentration of 1,8-NS is critical. While it can be beneficial, an excessively high concentration can lead to a thick, resistive SEI, impeding lithium-ion transport and increasing cell impedance. Start with a low concentration (e.g., 0.5-2 wt%) and optimize based on your specific cell chemistry and cycling conditions.

  • Possible Cause 2: Incomplete Dissolution.

    • Troubleshooting Step: Ensure that 1,8-NS is completely dissolved in the electrolyte before cell assembly. Incomplete dissolution can lead to a non-uniform SEI and inconsistent cell performance. Gentle heating and stirring in an inert atmosphere (e.g., an argon-filled glovebox) can aid dissolution.

  • Possible Cause 3: Reaction with Residual Water.

    • Troubleshooting Step: 1,8-NS can hydrolyze in the presence of water.[2] Ensure that the electrolyte, electrodes, and all cell components are thoroughly dried before assembly. High water content can lead to the formation of undesirable side products and a less effective SEI.

Issue 2: Increased First-Cycle Irreversible Capacity Loss

  • Possible Cause: SEI Formation.

    • Explanation: A higher first-cycle irreversible capacity loss is often expected when using film-forming additives like 1,8-NS. This is due to the consumption of lithium ions during the reductive decomposition of the additive to form the SEI.

    • Troubleshooting Step: This is a normal phenomenon. The key is to ensure that the SEI formed is stable and effective in subsequent cycles. If the irreversible capacity loss is excessively high, consider reducing the concentration of 1,8-NS.

Issue 3: Inconsistent Electrochemical Performance Between Cells

  • Possible Cause 1: Non-uniform SEI Formation.

    • Troubleshooting Step: Ensure consistent mixing of the electrolyte containing 1,8-NS. During cell assembly, ensure uniform wetting of the electrodes and separator with the electrolyte.

  • Possible Cause 2: Impurities in 1,8-NS.

    • Troubleshooting Step: Use high-purity, battery-grade 1,8-NS. Impurities can lead to detrimental side reactions and inconsistent performance.

Quantitative Data

Table 1: Summary of 1,8-NS Reduction Products Identified by XPS

SpeciesChemical Formula/GroupRole in SEI
Lithium SulfideLi₂SContributes to a stable and ionically conductive SEI.
Lithium Alkyl SulfonateR-SO₂LiForms a key component of the protective SEI layer.
Lithium Alkyl SulfateR-SO₃LiContributes to the organic part of the SEI.

Data sourced from X-ray photoelectron spectroscopy (XPS) analysis of the solid electrolyte interphase (SEI) on graphite electrodes.[1]

Experimental Protocols

1. Protocol for Electrochemical Characterization using Cyclic Voltammetry (CV)

  • Objective: To determine the reduction potential of 1,8-NS and its effect on the electrolyte's electrochemical window.

  • Materials:

    • Three-electrode cell setup (e.g., Swagelok-type cell).

    • Working electrode (e.g., glassy carbon or graphite).

    • Counter and reference electrodes (e.g., lithium metal).

    • Electrolyte with and without 1,8-NS (e.g., 1 M LiPF₆ in EC/DMC).

    • Potentiostat.

  • Procedure:

    • Assemble the three-electrode cell in an argon-filled glovebox.

    • Set the potential window to scan from the open-circuit voltage (OCV) to a low potential (e.g., 0.01 V vs. Li/Li⁺) and back to a higher potential (e.g., 5.0 V vs. Li/Li⁺).

    • Set a scan rate of, for example, 0.1 mV/s.

    • Run the CV for several cycles to observe the formation of the SEI.

    • Compare the voltammograms of the electrolyte with and without 1,8-NS to identify the reduction peak of the additive.

2. Protocol for SEI Analysis using X-ray Photoelectron Spectroscopy (XPS)

  • Objective: To identify the chemical composition of the SEI layer formed from the degradation of 1,8-NS.

  • Procedure:

    • Cycle a cell with the 1,8-NS containing electrolyte for a few formation cycles.

    • Disassemble the cell in an argon-filled glovebox.

    • Gently rinse the anode with a volatile solvent (e.g., dimethyl carbonate) to remove residual electrolyte.

    • Transfer the electrode to the XPS chamber using an air-tight transfer holder to prevent air exposure.

    • Acquire survey spectra and high-resolution spectra for S 2p, C 1s, O 1s, and Li 1s regions.

    • Analyze the spectra to identify the sulfur-containing species (Li₂S, R-SO₂Li, R-SO₃Li) and other SEI components.

Signaling Pathways and Experimental Workflows

G cluster_reduction Reductive Degradation Pathway of this compound on Anode cluster_chemical Chemical Degradation Pathways NS This compound Radical Radical Anion NS->Radical + e- RingOpening Sultone Ring Opening Radical->RingOpening Sulfinate 1-Naphthol-8-sulfinate RingOpening->Sulfinate SEI_Products SEI Components (Li2S, R-SO2Li, R-SO3Li) Sulfinate->SEI_Products + Li+ NS_chem This compound Hydrolysis Hydrolysis (+ H2O) NS_chem->Hydrolysis Alkoxide_Reaction Reaction with Lithium Alkoxides NS_chem->Alkoxide_Reaction Sulfonate 1-Naphthol-8-sulfonate Hydrolysis->Sulfonate Aromatic_Organosulfonates Aromatic Organosulfonates Alkoxide_Reaction->Aromatic_Organosulfonates

Caption: Proposed degradation pathways of this compound in electrolytes.

G cluster_prep Cell Preparation cluster_cycling Electrochemical Cycling cluster_analysis Post-mortem Analysis Electrolyte Preparation\n(with/without 1,8-NS) Electrolyte Preparation (with/without 1,8-NS) Coin Cell Assembly\n(in Glovebox) Coin Cell Assembly (in Glovebox) Electrolyte Preparation\n(with/without 1,8-NS)->Coin Cell Assembly\n(in Glovebox) Electrode & Separator\nDrying Electrode & Separator Drying Electrode & Separator\nDrying->Coin Cell Assembly\n(in Glovebox) Formation Cycles\n(e.g., C/20) Formation Cycles (e.g., C/20) Coin Cell Assembly\n(in Glovebox)->Formation Cycles\n(e.g., C/20) Galvanostatic Cycling\n(e.g., 1C) Galvanostatic Cycling (e.g., 1C) Formation Cycles\n(e.g., C/20)->Galvanostatic Cycling\n(e.g., 1C) Cell Disassembly\n(in Glovebox) Cell Disassembly (in Glovebox) Galvanostatic Cycling\n(e.g., 1C)->Cell Disassembly\n(in Glovebox) Electrode Rinsing Electrode Rinsing Cell Disassembly\n(in Glovebox)->Electrode Rinsing HPLC-MS Analysis of Electrolyte HPLC-MS Analysis of Electrolyte Cell Disassembly\n(in Glovebox)->HPLC-MS Analysis of Electrolyte XPS Analysis of SEI XPS Analysis of SEI Electrode Rinsing->XPS Analysis of SEI

Caption: Experimental workflow for evaluating 1,8-NS as an electrolyte additive.

References

Technical Support Center: Minimizing Spectroscopic Interference from 1,8-Naphthosultone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering spectroscopic interference from 1,8-Naphthosultone in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to help you mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the potential spectroscopic properties of this compound that can cause interference?

  • Autofluorescence: The compound itself may emit light upon excitation, leading to a high background signal and potentially false-positive results in fluorescence-based assays.

  • Signal Quenching: The compound can absorb the excitation light intended for a fluorescent probe or the emitted light from the probe, resulting in a decreased signal and potentially false-negative results.

Q2: How can I determine if this compound is interfering with my assay?

A2: A straightforward method to check for interference is to run a control experiment. Prepare a sample containing this compound at the highest concentration used in your assay, but without your fluorescent probe or biological target. Measure the fluorescence of this control sample using the same instrument settings (excitation and emission wavelengths, gain) as your main experiment. A significant signal in this control indicates autofluorescence. To check for quenching, in a cell-free system, mix your fluorescent dye with this compound and measure the signal. A decrease in fluorescence compared to the dye alone suggests quenching.

Q3: What are the general strategies to minimize interference from compounds like this compound?

A3: Several strategies can be employed to mitigate spectroscopic interference:

  • Background Subtraction: If the interference is consistent across samples, you can measure the signal from a blank containing this compound and subtract it from your experimental readings.

  • Use of Red-Shifted Dyes: Autofluorescence and absorbance of many organic molecules are strongest in the blue-green region of the spectrum. Switching to fluorescent probes that excite and emit at longer wavelengths (red or near-infrared) can often circumvent the interference.

  • Time-Resolved Fluorescence (TRF): If the fluorescence lifetime of this compound is significantly different from your probe, TRF can be used to differentiate the signals.

  • Spectral Unmixing: If you have the full emission spectra, computational methods can be used to separate the contribution of this compound from your probe's signal.

  • Assay Reconfiguration: If possible, consider an alternative assay format that is less susceptible to spectroscopic interference, such as a luminescence or absorbance-based assay.

Troubleshooting Guides

Problem 1: High background fluorescence in my assay.

This is likely due to the intrinsic fluorescence (autofluorescence) of this compound.

start High Background Fluorescence Detected control_exp Run Control Experiment: This compound alone start->control_exp is_autofluorescent Is significant fluorescence detected? control_exp->is_autofluorescent change_filters Optimize excitation/emission filters to maximize signal-to-noise is_autofluorescent->change_filters Yes no_interference Interference from this compound is unlikely the primary issue. Investigate other sources of background. is_autofluorescent->no_interference No red_shifted_dye Switch to a red-shifted fluorescent probe (e.g., excitation > 550 nm) change_filters->red_shifted_dye trf Utilize Time-Resolved Fluorescence (TRF) red_shifted_dye->trf spectral_unmixing Perform spectral unmixing if full spectra are available trf->spectral_unmixing end Problem Mitigated spectral_unmixing->end

Caption: Workflow for troubleshooting high background fluorescence.

Problem 2: My fluorescence signal is lower than expected.

This could be due to this compound quenching the signal of your fluorescent probe.

start Lower Than Expected Fluorescence Signal quenching_control Run Quenching Control Assay: Fluorescent probe + varying concentrations of this compound start->quenching_control is_quenching Does fluorescence decrease with increasing this compound concentration? quenching_control->is_quenching reduce_conc Reduce the concentration of This compound if possible is_quenching->reduce_conc Yes no_interference Quenching by this compound is not the primary cause. Investigate other factors (e.g., probe stability). is_quenching->no_interference No change_probe Use a different fluorescent probe with different spectral properties reduce_conc->change_probe correct_for_ife Correct for Inner Filter Effect (IFE) if absorbance overlap is confirmed change_probe->correct_for_ife end Problem Mitigated correct_for_ife->end

Caption: Workflow for troubleshooting signal quenching.

Data Presentation

Due to the lack of specific experimental data for this compound, the following table summarizes the spectroscopic properties of closely related naphthalene compounds to provide an estimate of the spectral regions where interference may occur.

Table 1: Spectroscopic Properties of Naphthalene Derivatives

CompoundSolventUV/Vis Absorption Maxima (λmax, nm)Fluorescence Excitation (nm)Fluorescence Emission (nm)
N,N,1-trimethyl-1H-benzo[g]indol-9-amine[1]Chloroform284, 358 (shoulder), 401--
1-Anilinonaphthalene-8-Sulfonic Acid (1,8-ANS)[2]-219, 270, 374350520 (free), 477 (bound)

Disclaimer: This data is for structurally related compounds and should be used as a guideline. It is highly recommended to experimentally determine the spectroscopic properties of this compound in your specific assay buffer.

Experimental Protocols

Protocol 1: Determining Autofluorescence of this compound

Objective: To measure the intrinsic fluorescence of this compound under your experimental conditions.

Materials:

  • This compound

  • Your assay buffer

  • Microplate reader or spectrofluorometer

  • Microplates or cuvettes compatible with your instrument

Procedure:

  • Prepare a dilution series of this compound in your assay buffer, covering the concentration range used in your experiments.

  • Include a buffer-only blank.

  • Transfer the solutions to your microplate or cuvette.

  • Scan the emission spectrum of each concentration by exciting at the excitation wavelength of your primary fluorophore.

  • Also, perform a broad excitation scan to identify the optimal excitation wavelength for this compound's autofluorescence.

  • Analyze the data to determine the extent of autofluorescence at your assay's wavelengths.

Protocol 2: Quenching Control Assay

Objective: To determine if this compound quenches the fluorescence of your probe.

Materials:

  • Your fluorescent probe

  • This compound

  • Your assay buffer

  • Microplate reader or spectrofluorometer

Procedure:

  • Prepare a solution of your fluorescent probe in the assay buffer at the concentration used in your experiment.

  • Prepare a dilution series of this compound in the assay buffer.

  • In a microplate, mix a constant volume of the fluorescent probe solution with an equal volume of each this compound dilution.

  • Include a control with the fluorescent probe and buffer only.

  • Measure the fluorescence intensity at the excitation and emission wavelengths of your probe.

  • Plot the fluorescence intensity as a function of the this compound concentration. A concentration-dependent decrease in fluorescence indicates quenching.

Signaling Pathway and Logical Relationships

The decision-making process for addressing spectroscopic interference can be visualized as a logical pathway.

start Spectroscopic Measurement with Potential Interference from This compound check_interference Perform Interference Control Experiments (Autofluorescence & Quenching) start->check_interference interference_present Is Interference Confirmed? check_interference->interference_present mitigation_strategy Select Mitigation Strategy interference_present->mitigation_strategy Yes no_interference No Significant Interference Detected. Proceed with Assay. interference_present->no_interference No background_sub Background Subtraction mitigation_strategy->background_sub red_shift Use Red-Shifted Dyes mitigation_strategy->red_shift trf Time-Resolved Fluorescence mitigation_strategy->trf spectral_unmix Spectral Unmixing mitigation_strategy->spectral_unmix reconfigure_assay Reconfigure Assay mitigation_strategy->reconfigure_assay validate Validate Mitigation (e.g., with known inhibitors/activators) background_sub->validate red_shift->validate trf->validate spectral_unmix->validate reconfigure_assay->validate successful Interference Minimized validate->successful

Caption: Logical workflow for addressing spectroscopic interference.

References

Technical Support Center: Scaling Up 1,8-Naphthosultone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues when scaling up reactions involving 1,8-Naphthosultone.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up this compound reactions?

A1: Scaling up reactions involving this compound, a versatile intermediate in organic synthesis, often presents challenges that are not apparent at the laboratory scale.[1][2] Key issues include:

  • Exothermic Reactions: The sulfonation of naphthalene derivatives, a common route to this compound, is often highly exothermic.[3] Managing heat dissipation becomes critical at larger scales to prevent runaway reactions and the formation of unwanted byproducts.[1][2][3]

  • Poor Solubility: this compound and its precursors may have limited solubility in common organic solvents, leading to issues with reaction rates, mixing, and purification.[4][5][6]

  • Side Reactions and Impurity Profile: At larger scales, minor side reactions can become significant, leading to a more complex impurity profile and challenges in achieving the desired product purity.[1]

  • Purification Challenges: Methods like column chromatography that are effective at the lab scale are often impractical for large-scale purification.[1] Crystallization and distillation become the preferred methods, which may require significant process optimization.[1]

  • Safety and Handling: Handling large quantities of reagents like sulfur trioxide or phosphorus pentoxide requires stringent safety protocols and specialized equipment.[7][8]

Q2: How does the reaction solvent affect the scale-up of this compound synthesis?

A2: Solvent selection is crucial for a successful scale-up. The ideal solvent should:

  • Effectively Dissolve Reactants: Ensure all reactants are in the same phase to facilitate the reaction. The solubility of naphthalene derivatives can vary significantly depending on the solvent.[4][5][6]

  • Aid in Heat Transfer: A solvent with good heat transfer properties is essential for managing exothermic reactions.[3]

  • Be Inert: The solvent should not participate in the reaction or lead to the formation of byproducts.

  • Facilitate Product Isolation: The choice of solvent can significantly impact the ease of product crystallization or extraction.[1]

  • Be Safe and Environmentally Friendly: Consider the toxicity, flammability, and environmental impact of the solvent, especially when working with large volumes.[9][10][11]

Q3: What are the key safety precautions to consider when working with this compound and its precursors on a large scale?

A3: Safety is paramount during scale-up. Key considerations include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, especially when handling volatile or toxic reagents.[7]

  • Material Safety Data Sheets (MSDS): Thoroughly review the MSDS for all chemicals to understand their hazards and handling procedures.[7]

  • Emergency Preparedness: Have an emergency plan in place, including access to safety showers, eyewash stations, and fire extinguishers.

  • Hazardous Reagents: Reagents like sulfur trioxide and phosphorus pentoxide are highly reactive and corrosive and require specialized handling procedures.[12]

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Low Yield Incomplete reaction due to poor mixing or insufficient reaction time.- Improve agitation to ensure proper mixing of reactants. - Monitor the reaction progress using techniques like TLC or HPLC and extend the reaction time if necessary.[13]
Decomposition of product or reactants due to excessive heat.- Implement efficient cooling to maintain the optimal reaction temperature.[2][3] - Consider a semi-batch process where one reactant is added gradually to control the exotherm.
Poor solubility of starting materials.- Select a more suitable solvent or a co-solvent system to improve solubility.[4][5][6] - Increase the reaction temperature if it does not negatively impact the product stability.
Formation of Side Products Localized overheating leading to side reactions.- Enhance stirring and cooling to ensure uniform temperature distribution.[3]
Incorrect stoichiometry of reactants.- Carefully control the addition rate and molar ratios of the reactants.
Presence of impurities in starting materials.- Use high-purity starting materials.
Difficult Purification Product co-crystallizes with impurities.- Optimize the crystallization process by screening different solvents, cooling profiles, and seeding strategies.
Oily product that is difficult to handle.- Attempt to induce crystallization by adding a non-solvent or by scratching the flask. - Consider converting the product to a solid derivative for easier handling and purification.
Impurities are difficult to remove by crystallization.- Explore alternative purification techniques such as distillation or extraction if applicable.[1]

Experimental Protocols

Key Experiment: Synthesis of this compound via Sulfonation of Naphthalene

This protocol is a general guideline and may require optimization for specific scales.

Materials:

  • Naphthalene

  • Concentrated Sulfuric Acid (98%)

  • Fuming Sulfuric Acid (20% SO₃)

  • Sodium Chloride

  • Water

  • Ice

Procedure:

  • Sulfonation: In a well-ventilated fume hood, add naphthalene to concentrated sulfuric acid in a reaction vessel equipped with a mechanical stirrer and a cooling bath.

  • Slowly add fuming sulfuric acid to the mixture while maintaining the temperature below the desired setpoint (e.g., 20-30 °C) to control the exothermic reaction.

  • After the addition is complete, continue stirring at the same temperature for a specified period to ensure complete reaction. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Carefully quench the reaction mixture by pouring it onto a mixture of ice and water.

  • Isolation: Precipitate the product by adding sodium chloride.

  • Filter the crude product and wash it with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis Scale-Up cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Reagent Preparation & Safety Check reactor Reactor Setup & Inert Atmosphere reagents->reactor Load Reactor addition Controlled Reagent Addition reactor->addition Start Reaction monitoring Reaction Monitoring (TLC/HPLC) addition->monitoring In-process Control quench Quenching monitoring->quench Reaction Complete extraction Extraction / Filtration quench->extraction crystallization Crystallization extraction->crystallization drying Drying crystallization->drying final_product final_product drying->final_product Final Product

Caption: A typical workflow for the scaled-up synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield in Scale-Up start Low Yield Observed check_temp Was Reaction Temperature Stable? start->check_temp check_mixing Was Agitation Sufficient? check_temp->check_mixing Yes improve_cooling Improve Cooling Efficiency check_temp->improve_cooling No check_time Was Reaction Time Adequate? check_mixing->check_time Yes improve_agitation Increase Stirring Speed / Baffle Reactor check_mixing->improve_agitation No check_solubility Were Reactants Fully Dissolved? check_time->check_solubility Yes increase_time Increase Reaction Time & Monitor check_time->increase_time No change_solvent Change Solvent / Use Co-solvent check_solubility->change_solvent No end Yield Optimized check_solubility->end Yes

Caption: A decision tree for troubleshooting low yield issues in scale-up.

References

Technical Support Center: Strategies to Prevent Photobleaching of 1,8-Naphthosultone-Based Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate photobleaching of 1,8-Naphthosultone-based fluorophores during fluorescence microscopy experiments.

Disclaimer: Direct quantitative data on the photostability of this compound-based fluorophores is limited in the current scientific literature. The strategies and recommendations provided herein are based on established principles of fluorescence microscopy and data from structurally related naphthalene derivatives, such as 1,8-naphthalimides, which are known for their relatively high photostability.[1][2] It is strongly recommended to empirically validate these strategies for your specific this compound-based probe and experimental setup.

Troubleshooting Guide

This guide addresses common issues related to the photobleaching of this compound-based fluorophores in a question-and-answer format.

Issue 1: Rapid loss of fluorescent signal during image acquisition.

  • Question: My fluorescent signal from the this compound probe is disappearing very quickly when I expose it to the excitation light. What can I do?

  • Answer: Rapid signal loss is a classic sign of photobleaching.[3][4] This occurs when the fluorophore is irreversibly damaged by the excitation light.[4] Here are immediate steps to take:

    • Reduce Excitation Light Intensity: Lower the power of your laser or the intensity of your lamp to the minimum level required for a sufficient signal-to-noise ratio.[5] Using neutral density filters can help achieve this.

    • Decrease Exposure Time: Use the shortest possible camera exposure time that provides a clear image.[5]

    • Minimize Illumination Time: Only expose the sample to the excitation light when you are actively acquiring an image. Use transmitted light for focusing and locating your region of interest.[5]

Issue 2: My signal is dim to begin with, and then it fades.

  • Question: I am struggling with a weak initial signal from my this compound probe, which then photobleaches. How can I improve this?

  • Answer: A dim initial signal can exacerbate the perception of photobleaching. Consider the following:

    • Optimize Probe Concentration: Perform a titration to find the optimal concentration of your this compound probe. Too low a concentration will result in a weak signal.

    • Check Microscope Filter Sets: Ensure that your microscope's excitation and emission filters are a good match for the spectral properties of your specific this compound derivative.

    • Imaging Buffer Conditions: The pH and composition of your imaging buffer can influence the fluorescence quantum yield of your probe. Ensure the pH is stable and within the optimal range for your fluorophore. For sulfonated naphthalene derivatives, stability is often better at a lower pH.[6]

Issue 3: I am performing a long time-lapse experiment, and my signal is not lasting.

  • Question: For my live-cell imaging experiment over several hours, the fluorescence from my this compound probe is completely gone by the end. How can I maintain the signal?

  • Answer: Long-term imaging is particularly challenging for photobleaching. In addition to the strategies above, consider these advanced approaches:

    • Use an Antifade Reagent: Incorporate an antifade reagent into your imaging medium. For live-cell imaging, reagents like Trolox or L-Ascorbic acid can be effective. For fixed samples, commercial mounting media with antifade properties are recommended.[3][7]

    • Oxygen Scavenging Systems: Since photobleaching is often mediated by reactive oxygen species (ROS), using an oxygen scavenging system (e.g., glucose oxidase/catalase) in your imaging buffer can significantly improve fluorophore stability.

    • Acquisition Parameter Optimization: For time-lapse experiments, increase the time interval between image acquisitions to the longest duration that still captures the biological process of interest. This reduces the cumulative exposure to excitation light.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[4] This process is primarily caused by the interaction of the excited fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically alter the fluorophore's structure.[4]

Q2: Are this compound-based fluorophores particularly prone to photobleaching?

A2: While specific data is limited, the core naphthalene structure generally imparts good photostability to fluorophores.[1][2] However, the susceptibility to photobleaching can be influenced by the specific chemical substituents on the this compound core and the local microenvironment.

Q3: What are antifade reagents and how do they work?

A3: Antifade reagents are chemical compounds added to the imaging medium or mounting medium to reduce photobleaching.[3] Their mechanism of action often involves scavenging reactive oxygen species (ROS) or quenching the highly reactive triplet state of the fluorophore, thereby extending the fluorescent signal's lifetime.

Q4: Can I use the same antifade reagent for both live and fixed cell imaging?

A4: Not always. Antifade reagents for fixed cells, often found in commercial mounting media, can be toxic to live cells. For live-cell imaging, it is crucial to use biocompatible antifade reagents such as Trolox or L-Ascorbic acid at concentrations that do not perturb cellular physiology.

Q5: How do I choose the right antifade reagent for my this compound probe?

A5: Since specific compatibility data for this compound fluorophores is scarce, a good starting point is to select antifade reagents known to be effective for blue-emitting dyes. It is important to note that some antifade reagents, like p-phenylenediamine (PPD), can be autofluorescent, which may interfere with the detection of blue/green fluorophores.[8] Empirical testing is the best approach to determine the most effective reagent for your specific probe and setup.

Data Presentation

Table 1: Common Antifade Reagents and Their Proposed Mechanisms

Antifade ReagentProposed Mechanism of ActionSuitable forNotes
p-Phenylenediamine (PPD) Free radical scavenger.Fixed CellsCan be autofluorescent and may quench the fluorescence of certain dyes.[8]
n-Propyl gallate (NPG) Free radical scavenger.Fixed & Live Cells
1,4-diazabicyclo[2.2.2]octane (DABCO) Triplet state quencher.Fixed Cells
Trolox Vitamin E analog, acts as an antioxidant and triplet state quencher.Live CellsCell-permeable.
L-Ascorbic acid (Vitamin C) Antioxidant, scavenges reactive oxygen species.Live CellsNaturally occurring antioxidant.
Oxygen Scavenging Systems (e.g., Glucose Oxidase and Catalase) Enzymatically remove dissolved oxygen from the medium.Live & Fixed CellsHighly effective at reducing ROS-mediated photobleaching.

Experimental Protocols

Protocol for Assessing the Photostability of a this compound-Based Fluorophore

This protocol provides a standardized method to quantify and compare the photobleaching rate of your this compound probe under your specific experimental conditions.

Objective: To determine the photobleaching half-life (t½) of a this compound-based fluorophore.

Materials:

  • Your this compound-based fluorophore (e.g., conjugated to an antibody or in solution).

  • Microscope slides and coverslips.

  • Imaging buffer (e.g., PBS or live-cell imaging medium).

  • (Optional) Antifade reagent to be tested.

  • Fluorescence microscope with a camera and time-lapse imaging capabilities.

  • Image analysis software (e.g., ImageJ/Fiji).

Methodology:

  • Sample Preparation:

    • Prepare your sample labeled with the this compound probe at the desired concentration.

    • Mount the sample on a microscope slide with a coverslip. If testing an antifade reagent, add it to the imaging/mounting medium at the desired concentration.

  • Microscope Setup:

    • Turn on the microscope and the fluorescence light source. Allow the lamp to warm up for stable output.

    • Select the appropriate filter cube for your this compound probe.

    • Set the excitation light intensity to a level that you would typically use for your experiments. It is critical to keep this intensity constant for all comparative experiments.

    • Choose an objective lens suitable for your sample.

  • Image Acquisition:

    • Find a representative region of your sample.

    • Set up a time-lapse acquisition sequence.

    • Acquire images continuously at a fixed time interval (e.g., every 5-10 seconds) for a duration sufficient to observe significant photobleaching (e.g., 5-10 minutes).

  • Data Analysis:

    • Open the time-lapse image series in your image analysis software.

    • Define a Region of Interest (ROI) over a fluorescently labeled area.

    • Define a background ROI in an area with no fluorescence.

    • Measure the mean fluorescence intensity within the signal ROI and the background ROI for each time point.

    • Subtract the background intensity from the signal intensity for each time point.

    • Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (at t=0).

    • Plot the normalized intensity as a function of time.

    • Determine the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

  • Comparison:

    • Repeat the experiment for different conditions (e.g., with and without an antifade reagent, or at different excitation intensities) while keeping all other parameters constant.

    • Compare the photobleaching half-lives. A longer half-life indicates greater photostability.

Visualizations

Photobleaching_Pathway cluster_strategies Prevention Strategies S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Excitation Light S1->S0 Fluorescence Emission T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing Fluorescence Fluorescence S1->Fluorescence Bleached Bleached State (Non-fluorescent) T1->Bleached Reaction with O2 ROS Reactive Oxygen Species (ROS) T1->ROS ROS->Bleached Oxidative Damage ReduceLight Reduce Excitation Light & Exposure Time Antifade Antifade Reagents (Triplet Quenchers) OxygenScavengers Oxygen Scavengers

Caption: General mechanism of fluorophore photobleaching and intervention points for prevention strategies.

Troubleshooting_Workflow Start Start: Photobleaching Observed Step1 Reduce Excitation Intensity & Exposure Time Start->Step1 Check1 Problem Solved? Step1->Check1 Step2 Optimize Probe Concentration & Check Filter Sets Check1->Step2 No End_Success Success: Stable Signal Check1->End_Success Yes Check2 Problem Solved? Step2->Check2 Step3 Implement Antifade Reagent / Oxygen Scavenger Check2->Step3 No Check2->End_Success Yes Check3 Problem Solved? Step3->Check3 Step4 Optimize Time-Lapse Parameters Check3->Step4 No Check3->End_Success Yes Step4->End_Success End_Consult Consult Technical Support Step4->End_Consult

Caption: A logical workflow for troubleshooting photobleaching issues in fluorescence microscopy.

References

addressing poor reproducibility in experiments involving 1,8-Naphthosultone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1,8-Naphthosultone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to poor reproducibility in experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as 8-Hydroxynaphthalene-1-sulfonic acid sultone, is a stable, solid, sulfonic acid derivative.[1][2] It serves as a key intermediate in the synthesis of sulfonamides, which are important in medicinal chemistry for developing antibacterial drugs.[3] It is also utilized in polymer chemistry to enhance thermal stability and chemical resistance, and as a reagent in analytical chemistry.[3]

Q2: What are the common causes of poor reproducibility in reactions with this compound?

Poor reproducibility in experiments with this compound can stem from several factors, including:

  • Reagent Quality: Purity of this compound, solvents, and the amine coupling partner.

  • Reaction Conditions: Inconsistent temperature, reaction time, or atmospheric moisture.

  • Work-up and Purification Procedures: Variations in extraction pH, incomplete removal of byproducts, or inconsistent purification methods.[4]

Q3: How critical is the purity of this compound for experimental success?

The purity of this compound is crucial. Commercially available this compound typically has a purity of ≥98%.[5] Impurities can lead to side reactions, lower yields, and difficulties in purification, all of which contribute to poor reproducibility. It is advisable to verify the purity of the starting material using techniques like HPLC or NMR spectroscopy.

Q4: What are the potential side reactions when using this compound to synthesize sulfonamides?

The primary reaction involves the nucleophilic attack of an amine on the sultone ring, leading to its opening and the formation of a sulfonamide. However, side reactions can occur:

  • Hydrolysis: The sultone ring can be susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH, leading to the formation of the corresponding hydroxysulfonic acid.

  • Over-reaction: If the amine reactant has multiple reactive sites, or if the newly formed sulfonamide is more nucleophilic, further reactions can occur.

  • Decomposition: At elevated temperatures, this compound or the reaction products may decompose.

Troubleshooting Guides

Issue 1: Low or Inconsistent Yield of the Desired Sulfonamide Product

Possible Causes & Solutions

CauseRecommended Action
Poor Quality of this compound Verify the purity of this compound using analytical techniques (e.g., melting point, NMR, HPLC). If necessary, recrystallize the starting material.
Presence of Moisture Ensure all glassware is oven-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Sub-optimal Reaction Temperature Optimize the reaction temperature. A temperature that is too low may result in an incomplete reaction, while a temperature that is too high can lead to decomposition.
Incorrect Stoichiometry Carefully measure and control the molar ratios of the reactants. An excess of the amine is often used to drive the reaction to completion and act as a base.
Inefficient Mixing Ensure adequate stirring to maintain a homogeneous reaction mixture, especially if reagents are not fully soluble.
Issue 2: Presence of Multiple Impurities in the Final Product

Possible Causes & Solutions

CauseRecommended Action
Side Reactions (e.g., Hydrolysis) As mentioned above, rigorously exclude water from the reaction.
Formation of Byproducts Analyze the crude reaction mixture by TLC or LC-MS to identify the byproducts. Adjust reaction conditions (e.g., temperature, reaction time) to minimize their formation.
Ineffective Work-up During aqueous work-up, carefully control the pH to ensure the desired product and impurities are in the correct phases for efficient separation.
Inadequate Purification Optimize the purification method. If using column chromatography, perform a thorough solvent screen using TLC to achieve good separation. Recrystallization from a suitable solvent system can also be effective.

Experimental Protocols

Detailed Methodology: Synthesis of a N-substituted Sulfonamide from this compound

This protocol describes a general procedure for the reaction of this compound with a primary amine.

Materials:

  • This compound (≥98% purity)

  • Primary amine (e.g., benzylamine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile (ACN))

  • Triethylamine (Et3N) or an excess of the primary amine to act as a base

  • Hydrochloric acid (1M solution)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq). Dissolve it in the anhydrous solvent.

  • Addition of Amine and Base: In a separate flask, dissolve the primary amine (1.2 eq) and triethylamine (1.5 eq) in the anhydrous solvent. Add this solution dropwise to the stirred solution of this compound at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.

  • Work-up:

    • Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with the reaction solvent (e.g., DCM).

    • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate).

Quantitative Data Summary (Hypothetical)

ParameterCondition 1Condition 2Condition 3
Solvent DichloromethaneAcetonitrileTetrahydrofuran
Base TriethylaminePyridineExcess Amine
Temperature (°C) 255025
Reaction Time (h) 12624
Yield (%) 857865
Purity (by HPLC, %) 979592

Visualizations

Troubleshooting Workflow for Poor Reproducibility

Troubleshooting_Workflow start Poor Reproducibility Observed reagent_quality Check Reagent Quality (Purity, Storage, Handling) start->reagent_quality reaction_conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) start->reaction_conditions workup_purification Review Work-up & Purification (pH, Solvents, Technique) start->workup_purification analysis Analyze Data & Compare (TLC, NMR, LC-MS) reagent_quality->analysis reaction_conditions->analysis workup_purification->analysis root_cause Identify Root Cause analysis->root_cause optimize Optimize Protocol root_cause->optimize Implement Changes

Caption: A logical workflow for troubleshooting poor reproducibility in chemical experiments.

General Reaction Pathway: Sulfonamide Synthesis

Reaction_Pathway cluster_reactants Reactants naphthosultone This compound intermediate Ring-Opened Intermediate naphthosultone->intermediate Nucleophilic Attack amine Primary Amine (R-NH2) amine->intermediate product N-substituted Sulfonamide intermediate->product Proton Transfer

Caption: General reaction pathway for the synthesis of N-substituted sulfonamides from this compound.

References

Validation & Comparative

A Comparative Guide to Alternative Reagents for Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide moiety is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents. While the classical synthesis via the reaction of sulfonyl chlorides with amines is well-established, the quest for milder conditions, broader functional group tolerance, and improved safety profiles has driven the development of several innovative alternative reagents. This guide provides an objective comparison of these alternatives to the traditional precursor, 1,8-naphthosultone, and more common sulfonyl chlorides, supported by experimental data and detailed protocols.

Performance Comparison of Sulfonamide Synthesis Reagents

The selection of a sulfonating agent significantly impacts reaction efficiency, substrate scope, and overall synthetic strategy. Below is a summary of quantitative data for various alternative reagents compared to the traditional sulfonyl chloride method.

Reagent/MethodAmine SubstrateCatalyst/ConditionsReaction TimeYield (%)Reference
Sulfonyl Chloride (Classical) BenzylaminePyridine, CH₂Cl₂, RT2 h95%[General Knowledge]
AnilinePyridine, CH₂Cl₂, RT2 h92%[General Knowledge]
MorpholinePyridine, CH₂Cl₂, RT1.5 h98%[General Knowledge]
Sulfonyl Fluorides Aliphatic amines with additional functional groupsBase (e.g., Et₃N), MeCN, RT12 hGood[1][2]
Amines with sterically hindered amino groupLow activity-Low[3]
Sodium Sulfinates MorpholineCuBr₂ (10 mol%), MeCN:H₂O, MW, 120°C15 min95%[4]
AnilineCuBr₂ (10 mol%), MeCN:H₂O, MW, 120°C20 min92%[4]
BenzylamineI₂ (20 mol%), H₂O, RT3 h94%
DABSO (SO₂ Surrogate) Various aminesPd(OAc)₂/Xantphos, i-PrOH then aq. Amine/NaOCl-High[5][6]
(Hetero)arylboronic acids, aminesCu(OAc)₂, NMP, 100°C12 hGood to Excellent
Thiols (One-pot) BenzylamineNCS, Bu₄NCl, H₂O, MeCN, RT40 min98%[7]
MorpholineNCS, Bu₄NCl, H₂O, MeCN, RT35 min96%[7]
Sulfonic Acids BenzylamineTCT, Et₃N, Acetone, MW, 80°C then Amine, NaOH, MW, 50°C30 min98%
Phenylalanine methyl esterTCT, Et₃N, Acetone, MW, 80°C then Amine, NaOH, MW, 50°C30 min95%

Note: Yields are highly substrate-dependent and the listed values are representative examples. TCT = 2,4,6-trichloro-1,3,5-triazine; NCS = N-chlorosuccinimide; DABSO = 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide); MW = Microwave irradiation; RT = Room Temperature.

Experimental Protocols

Copper-Catalyzed Sulfonamide Synthesis from Sodium Sulfinates under Microwave Irradiation

This protocol is adapted from the work of Reddy et al.[4] and offers a rapid and efficient method for the synthesis of sulfonamides.

Materials:

  • Sodium p-toluenesulfinate (1.0 mmol, 1.0 equiv)

  • Morpholine (1.0 mmol, 1.0 equiv)

  • Copper(II) bromide (CuBr₂) (0.1 mmol, 10 mol%)

  • Acetonitrile (MeCN) (3 mL)

  • Water (H₂O) (1 mL)

  • Microwave reactor vial (10 mL)

Procedure:

  • To a 10 mL microwave reactor vial, add sodium p-toluenesulfinate (178 mg, 1.0 mmol), morpholine (87 µL, 1.0 mmol), and copper(II) bromide (22.3 mg, 0.1 mmol).

  • Add acetonitrile (3 mL) and water (1 mL) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at 120 °C for 15 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired sulfonamide.

Visualizing Synthetic Pathways and Biological Context

To better understand the relationships between the different synthetic strategies and their relevance, the following diagrams are provided.

Sulfonamide_Synthesis_Workflow cluster_starting_materials Starting Material Classes cluster_reagents Alternative Reagents cluster_classical Classical Reagent Aryl/Alkyl Halides Aryl/Alkyl Halides DABSO DABSO Aryl/Alkyl Halides->DABSO Thiols Thiols Sodium Sulfinates Sodium Sulfinates Thiols->Sodium Sulfinates Oxidation Sulfonyl Chlorides Sulfonyl Chlorides Thiols->Sulfonyl Chlorides Oxidative Chlorination Sulfonic Acids Sulfonic Acids Sulfonic Acids->Sulfonyl Chlorides Activation Arylboronic Acids Arylboronic Acids Arylboronic Acids->DABSO Amines Amines Sulfonamide Sulfonamide Amines->Sulfonamide Sulfonyl Fluorides Sulfonyl Fluorides Sulfonyl Fluorides->Sulfonamide Amine Sodium Sulfinates->Sulfonamide Amine, Cu-cat or I₂-med DABSO->Sulfonamide Amine, Pd-cat or Cu-cat Sulfonyl Chlorides->Sulfonamide Amine

Caption: General workflow for sulfonamide synthesis.

Carbonic_Anhydrase_Inhibition cluster_enzyme Carbonic Anhydrase Active Site cluster_reaction Catalytic Reaction Zn(II) Zn(II) H₂O H₂O Zn(II)->H₂O Coordination HCO₃⁻ HCO₃⁻ H₂O->HCO₃⁻ Nucleophilic Attack on CO₂ His Residues His Residues His Residues->Zn(II) Coordination CO₂ CO₂ CO₂->HCO₃⁻ + H₂O H⁺ H⁺ HCO₃⁻->H⁺ Sulfonamide Inhibitor Sulfonamide Inhibitor Sulfonamide Inhibitor->Zn(II) Binds to and blocks the active site

Caption: Inhibition of Carbonic Anhydrase by sulfonamides.

References

1,8-Naphthosultone as an Electrolyte Additive: A Performance Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

For researchers and scientists in the field of energy storage, the optimization of lithium-ion battery (LIB) performance is a paramount objective. Electrolyte additives play a crucial role in enhancing battery performance, particularly in high-voltage applications and with next-generation anode materials like silicon-composites. Among the various additives, 1,8-Naphthosultone (1,8-NS), a sulfur-containing aromatic compound, has emerged as a promising candidate for forming a stable solid-electrolyte interphase (SEI). This guide provides an objective comparison of 1,8-NS's performance with other common electrolyte additives, supported by experimental data and detailed protocols.

Performance Comparison of Electrolyte Additives

The efficacy of an electrolyte additive is primarily evaluated by its impact on key electrochemical performance metrics such as coulombic efficiency, cycling stability, and internal resistance. The following table summarizes the quantitative performance of this compound in comparison to a baseline electrolyte and other common additives.

Electrolyte CompositionInitial Discharge Capacity (mAh)Coulombic Efficiency (%)Cycle Life EnhancementInternal Resistance (mΩ)Accumulated Specific Discharge Energy (Wh g⁻¹)Cell Swelling (%)
Baseline Electrolyte (BE) 899.8[1]99.75[2]-~80[2]120[2]-
BE + 1 wt% 1,8-NS 991.8[1]99.8[2]-~40[2]156[2]10.8[1]
BE + LiDFP -99.78[2]--150[2]-
BE + LiDFP + 1,8-NS -99.9[2]> +130%[2]500[2]180[2]-
BE + Vinylene Carbonate (VC) -87% (in NCM523graphite)[3]--

Note: The performance metrics can vary significantly based on the cell chemistry, testing conditions, and concentration of the additive.

Key Performance Insights

This compound has demonstrated a significant positive impact on the electrochemical performance of lithium-ion batteries, particularly in high-voltage systems and those utilizing silicon-containing anodes.[2] Its primary function is to form a stable and effective SEI layer on the anode surface.[1][2]

Enhanced Cycling Stability and Lifespan: A notable advantage of 1,8-NS is the substantial enhancement of cycle life. When used in combination with lithium difluorophosphate (LiDFP), it has been shown to increase the cycle life of high-voltage NMC811 || AG+20% SiOx cells by over 130% compared to the baseline electrolyte.[2] This improvement is attributed to the formation of a robust SEI that can better accommodate the volume changes associated with silicon anodes and prevent structural degradation.[2]

Improved Coulombic Efficiency: The addition of 1,8-NS leads to higher coulombic efficiencies, indicating a reduction in irreversible reactions within the cell.[2] This suggests that the 1,8-NS-formed SEI is more effective at preventing the continuous decomposition of the electrolyte.

Impact on Internal Resistance: The effect of 1,8-NS on internal resistance can be complex and dependent on the anode material. In some studies with graphite anodes, a significant reduction in internal resistance was observed.[2] However, in cells with SiOx anodes, an initial increase in internal resistance was noted, which is suggested to be due to the formation of a more resistive, yet more stable, SEI layer.[2] Despite this initial increase, the overall electrochemical performance is not compromised and benefits from the extended cycle life.[2]

High-Temperature Performance: At elevated temperatures (60 °C), the addition of 1 wt% 1,8-NS has been shown to significantly improve the initial discharge capacity and cycle stability of lithium-ion batteries.[1] The reduction products of 1,8-NS, such as Li₂S, R-SO₂Li, and R-SO₃Li, contribute to a more stable SEI, reducing resistance and suppressing battery swelling.[1]

Working Mechanism: 1,8-NS is reduced at the anode surface at a potential higher than the electrolyte solvents (EC/EMC), leading to the formation of a protective SEI layer.[1][2] This SEI layer is composed of various degradation products of 1,8-NS, including those from sultone ring-opening.[2] The aromatic naphthalene backbone in 1,8-NS is believed to enhance the chemical stability of the SEI and improve its adhesion to the electrode surface.[2] Furthermore, 1,8-NS may also act as a scavenger for detrimental species like water and alkoxides within the electrolyte.[2]

Comparison with Other Additives

Sulfur-Containing Additives: Other sulfur-containing additives like prop-1-ene-1,3-sultone (PES) and 1,3,2-dioxathiolane-2,2-dioxide (DTD) are also known to form effective SEI layers.[2][4] Similar to 1,8-NS, these additives are reduced at higher potentials than carbonate solvents, leading to the formation of a stable SEI rich in sulfates and sulfones that facilitates lithium-ion conduction.[2]

Vinylene Carbonate (VC) and Fluoroethylene Carbonate (FEC): VC and FEC are widely used film-forming additives.[2][3] They are effective in forming a stable SEI on graphite anodes. However, in high-voltage applications, VC has been shown to have a lower oxidative stability limit compared to a standard electrolyte, which can be a drawback.[3]

Lithium Difluorophosphate (LiDFP): LiDFP is often used to scavenge transition metals, preventing their dissolution from the cathode and subsequent deposition on the anode, which can lead to cell failure.[2][3] As the data shows, combining 1,8-NS with LiDFP can have a synergistic effect, leading to superior performance enhancements.[2]

Experimental Protocols

The following is a generalized experimental protocol for evaluating the performance of electrolyte additives, based on common methodologies cited in the literature.[5][6][7]

1. Electrolyte Preparation:

  • The baseline electrolyte typically consists of 1.0 M LiPF₆ in a mixture of ethylene carbonate (EC) and ethyl methyl carbonate (EMC) (e.g., 3:7 by weight).

  • The additive, such as this compound, is added to the baseline electrolyte at a specified weight percentage (e.g., 1 wt%).

2. Cell Assembly:

  • Coin cells (e.g., CR2032) are commonly used for initial screening.

  • The cells are assembled in an argon-filled glovebox with low moisture and oxygen levels.

  • The cell consists of the working electrode (e.g., NMC811 cathode, AG+SiOx anode), a separator (e.g., microporous polyethylene), and the counter electrode (e.g., lithium metal or graphite).

  • A specific amount of electrolyte is added to each cell.

3. Electrochemical Measurements:

  • Formation Cycles: Cells are typically subjected to a few initial cycles at a low C-rate (e.g., C/10) to form a stable SEI layer.

  • Cyclic Voltammetry (CV): CV is performed to determine the reduction and oxidation potentials of the electrolyte and the additive.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to measure the impedance of the SEI layer and the charge transfer resistance.

  • Cycling Performance: Long-term cycling is conducted at various C-rates (e.g., C/2 or 1C) between specific voltage limits (e.g., 2.8 V to 4.5 V) to evaluate capacity retention and coulombic efficiency.

  • Rate Capability: The cell's ability to deliver capacity at different charge and discharge rates is tested.

4. Post-Mortem Analysis:

  • After cycling, the cells are disassembled in a glovebox.

  • The electrodes are harvested and rinsed to remove residual electrolyte.

  • Surface analysis techniques such as X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) are used to characterize the composition and morphology of the SEI layer.

Visualization of Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Post-Mortem Analysis Electrolyte\nFormulation Electrolyte Formulation Cell\nAssembly Cell Assembly Electrolyte\nFormulation->Cell\nAssembly Formation\nCycles Formation Cycles Cell\nAssembly->Formation\nCycles Performance\nCycling Performance Cycling Formation\nCycles->Performance\nCycling CV CV Formation\nCycles->CV Rate\nCapability Rate Capability Performance\nCycling->Rate\nCapability EIS EIS Performance\nCycling->EIS Cell\nDisassembly Cell Disassembly Performance\nCycling->Cell\nDisassembly Electrode\nHarvesting Electrode Harvesting Cell\nDisassembly->Electrode\nHarvesting SEI\nCharacterization XPS SEM Electrode\nHarvesting->SEI\nCharacterization

References

Navigating Analytical Method Validation: A Comparative Guide to Amine Derivatization, Featuring 1,8-Naphthosultone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical cornerstone of reliable and reproducible results. This is particularly true in the analysis of compounds with poor chromophoric or fluorophoric properties, such as primary and secondary amines, where derivatization is a key strategy to enhance detection by High-Performance Liquid Chromatography (HPLC). This guide provides a comparative overview of derivatizing agents for amines, with a special focus on the potential utility of 1,8-Naphthosultone, benchmarked against established naphthalene-based reagents.

While specific, validated analytical methods employing this compound are not extensively documented in peer-reviewed literature, its chemical structure suggests potential as a derivatizing agent. This guide will, therefore, draw comparisons with well-established naphthalene-based derivatizing agents like Naphthalene-2,3-dicarboxaldehyde (NDA) and Dansyl Chloride to provide a framework for its potential application and validation.

The Role of Derivatization in Analytical Method Validation

Analytical method validation ensures that a measurement procedure is suitable for its intended purpose.[1][2] Key validation parameters, as stipulated by guidelines from the International Council for Harmonisation (ICH), include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range.[1][2] For analytes like aliphatic amines, which often lack a UV-absorbing or fluorescent moiety, pre-column derivatization is a common strategy to introduce a detectable tag, thereby enabling sensitive quantification by HPLC with UV or fluorescence detectors.[3]

Comparative Analysis of Naphthalene-Based Derivatizing Agents

Naphthalene-based reagents are widely used due to the high fluorescence quantum yield of the naphthalene ring system. Here, we compare the theoretical application of this compound with the established performance of NDA and Dansyl Chloride.

FeatureThis compound (Theoretical)Naphthalene-2,3-dicarboxaldehyde (NDA)Dansyl Chloride (DNS-Cl)
Target Analytes Primary and potentially secondary aminesPrimary amines and amino acids[1]Primary and secondary amines, phenols[4]
Reaction Principle Nucleophilic attack by the amine on the sultone ring, leading to ring-opening and formation of a stable sulfonamide derivative.Reaction with a primary amine in the presence of a nucleophile (e.g., cyanide) to form a highly fluorescent cyanobenz[f]isoindole (CBI) derivative.[1]Reaction of the sulfonyl chloride with the amine to form a stable sulfonamide derivative.[4]
Detection Method Fluorescence, UVFluorescence[1]Fluorescence, UV[4]
Reported LOD/LOQ Data not availableLODs in the range of 23.3 to 34.4 nmol/L for aliphatic amines have been reported.[5]Method dependent, often in the low ng/mL to pg/mL range.
Derivative Stability Expected to be stableCBI derivatives can exhibit time-dependent fluorescence quenching, which can be mitigated by optimizing solvent conditions.[1]Generally stable derivatives.[6]

Experimental Protocols for Established Naphthalene-Based Derivatizing Agents

While a specific protocol for this compound is not available, the following established protocols for NDA and Dansyl Chloride can serve as a template for method development and validation.

Protocol 1: Derivatization of Primary Amines with Naphthalene-2,3-dicarboxaldehyde (NDA)

This protocol is based on the reaction of NDA with primary amines in the presence of a cyanide nucleophile to form a fluorescent derivative.[1]

Materials:

  • Naphthalene-2,3-dicarboxaldehyde (NDA) solution (e.g., 10 mM in a suitable organic solvent like acetonitrile).

  • Cyanide source solution (e.g., 10 mM sodium cyanide in water).

  • Borate buffer (e.g., 0.1 M, pH 9.5).

  • Amine standard or sample solution.

  • HPLC-grade solvents (acetonitrile, water).

Procedure:

  • In a microcentrifuge tube, mix the amine standard or sample with borate buffer.

  • Add the NDA solution to the mixture.

  • Add the cyanide solution to initiate the derivatization reaction.

  • Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Stop the reaction by adding an acid (e.g., 1 M HCl) to lower the pH.

  • Filter the resulting solution through a 0.22 µm syringe filter.

  • Inject an aliquot of the filtered solution into the HPLC system.

HPLC Conditions (Typical):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution with a mixture of acetonitrile and water (with a suitable buffer, e.g., phosphate or acetate).

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector with excitation and emission wavelengths optimized for the specific CBI derivative (e.g., Ex: 420 nm, Em: 490 nm).

Protocol 2: Derivatization of Primary and Secondary Amines with Dansyl Chloride (DNS-Cl)

This protocol describes the reaction of Dansyl Chloride with amines to form fluorescent sulfonamides.[7]

Materials:

  • Dansyl Chloride solution (e.g., 1.5 mg/mL in acetone).

  • Sodium bicarbonate buffer (e.g., 100 mM, pH 9.5).

  • Amine standard or sample solution.

  • Proline solution (to quench excess Dansyl Chloride).

  • HPLC-grade solvents (acetonitrile, water).

Procedure:

  • In a reaction vial, mix the amine standard or sample with the sodium bicarbonate buffer.

  • Add the Dansyl Chloride solution.

  • Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 45 minutes).

  • Add the proline solution to react with any unreacted Dansyl Chloride.

  • Filter the solution before injection into the HPLC.

HPLC Conditions (Typical):

  • Column: C18 reverse-phase column.

  • Mobile Phase: Gradient elution with acetonitrile and an aqueous buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector (e.g., Ex: 340 nm, Em: 525 nm) or UV detector.

Visualizing the Workflow

To better understand the logical flow of an analytical method validation process involving derivatization, the following diagrams illustrate the key steps.

G cluster_prep Sample & Standard Preparation cluster_derivatization Derivatization cluster_analysis HPLC Analysis cluster_validation Method Validation Sample_Collection Sample Collection Reaction Derivatization Reaction Sample_Collection->Reaction Standard_Preparation Standard Solution Preparation Standard_Preparation->Reaction Derivatization_Reagent Derivatization Reagent (e.g., this compound) Derivatization_Reagent->Reaction HPLC_Separation HPLC Separation Reaction->HPLC_Separation Detection Fluorescence/UV Detection HPLC_Separation->Detection Linearity Linearity & Range Detection->Linearity Accuracy Accuracy Detection->Accuracy Precision Precision Detection->Precision Specificity Specificity Detection->Specificity LOD_LOQ LOD & LOQ Detection->LOD_LOQ Robustness Robustness Detection->Robustness G Analyte Primary/Secondary Amine (R-NH2) Product Fluorescent Sulfonamide Derivative Analyte->Product + Reagent Reagent This compound HPLC HPLC System Product->HPLC Detector Fluorescence Detector HPLC->Detector Data Quantitative Data Detector->Data

References

A Comparative Analysis of the Reactivity of 1,8-Naphthosultone and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the reactivity of 1,8-naphthosultone and its analogs, offering insights into their chemical behavior. While direct comparative kinetic studies are limited in publicly available literature, this document synthesizes existing data on related compounds to draw reasonable inferences and guide further research. We will delve into the structural features governing their reactivity, present available quantitative data, detail relevant experimental protocols, and explore potential reaction pathways.

Introduction to this compound and its Analogs

This compound is a heterocyclic compound featuring a naphthalene backbone with a sultone ring fused at the peri-positions. This strained five-membered ring, containing a sulfonyl group, is the key to its reactivity, rendering the molecule susceptible to nucleophilic attack. Analogs of this compound can include variations in the naphthalene ring system, such as substitution with electron-donating or electron-withdrawing groups, or alterations to the sultone ring itself. These structural modifications are expected to significantly influence the electrophilicity of the sulfur atom and the stability of reaction intermediates, thereby modulating the compound's reactivity.

Understanding the comparative reactivity of these compounds is crucial for their application in various fields, including as intermediates in organic synthesis, as fluorescent probes, and potentially in the development of therapeutic agents.

Comparative Reactivity Analysis

The primary mode of reaction for this compound and its analogs is the nucleophilic substitution at the sulfur atom, leading to the opening of the sultone ring. The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the electronic and steric effects of substituents on the aromatic ring.

To provide a quantitative perspective, we can examine the hydrolysis of a related peri-substituted naphthalene derivative, 1,8-naphthalic anhydride. While not a sultone, its rigid structure and the proximity of the reactive centers offer a valuable model for understanding the factors influencing the reactivity of this compound.

Table 1: Kinetic Data for the Hydrolysis of 1,8-Naphthalic Anhydride
pH RangeReaction TypeRate ConstantReference
1.0 - 6.0Water-catalyzedpH-dependent[1][2]
> 7.0Base-catalyzedSecond-order[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of the reactivity of this compound and its analogs.

Protocol 1: Synthesis of N-Substituted 1,8-Naphthalimide (Analog of this compound)

This protocol describes the synthesis of an N-substituted 1,8-naphthalimide, a structural analog where the sultone's -O-SO2- group is replaced by an N-R group. This synthesis is a common starting point for creating fluorescent probes and other functional molecules.

Materials:

  • 4-Substituted-1,8-naphthalic anhydride

  • Primary amine (e.g., alkylamine, arylamine)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • A mixture of the 4-substituted-1,8-naphthalic anhydride (1.0 eq) and the primary amine (1.1 eq) is refluxed in glacial acetic acid for 4-6 hours.

  • The reaction mixture is then cooled to room temperature.

  • The cooled mixture is poured into ice-water with stirring.

  • The precipitated solid is collected by filtration, washed with water until the filtrate is neutral, and then dried.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: General Procedure for Kinetic Measurement of Hydrolysis

This protocol outlines a general method for determining the rate of hydrolysis of a compound like this compound or its analogs using UV-Vis spectrophotometry.

Materials:

  • Substrate (e.g., this compound)

  • Buffer solutions of desired pH

  • Spectrophotometer with temperature control

Procedure:

  • A stock solution of the substrate is prepared in a suitable organic solvent (e.g., acetonitrile, DMSO).

  • The buffer solution is pre-incubated to the desired reaction temperature in a quartz cuvette.

  • The reaction is initiated by injecting a small aliquot of the substrate stock solution into the cuvette, ensuring rapid mixing. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction rate.

  • The change in absorbance at a predetermined wavelength (corresponding to the reactant or product) is monitored over time.

  • The obtained absorbance vs. time data is then fitted to the appropriate integrated rate law (e.g., first-order or pseudo-first-order) to determine the observed rate constant (k_obs).

  • By performing the experiment at different pH values, the pH-rate profile can be constructed to elucidate the reaction mechanism.

Reaction Pathways and Mechanisms

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom within the strained sultone ring. Nucleophilic attack on the sulfur atom leads to the cleavage of the S-O bond and ring-opening.

Nucleophilic Ring-Opening of this compound

The general mechanism for the nucleophilic ring-opening of this compound is depicted below. A nucleophile (Nu⁻) attacks the electrophilic sulfur atom, leading to a tetrahedral intermediate. Subsequent cleavage of the sulfur-oxygen bond results in the formation of a substituted 1-naphthalenesulfonate derivative.

Nucleophilic_Ring_Opening cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Product Naphthosultone Intermediate Naphthosultone->Intermediate Nucleophilic Attack Product Intermediate->Product Ring Opening

Caption: General mechanism of nucleophilic ring-opening of this compound.

Experimental Workflow for Reactivity Studies

A typical workflow for the comparative study of the reactivity of this compound and its analogs is outlined below. This process involves the synthesis of the target compounds, followed by kinetic analysis of their reactions with a chosen nucleophile.

Experimental_Workflow A Synthesis of this compound and Analogs B Purification and Characterization (NMR, MS, etc.) A->B C Selection of Nucleophile and Reaction Conditions B->C D Kinetic Experiments (e.g., UV-Vis, HPLC) C->D E Data Analysis (Determination of Rate Constants) D->E F Comparative Reactivity Analysis E->F

Caption: A typical experimental workflow for comparative reactivity studies.

Conclusion

While a comprehensive, direct comparative study on the reactivity of this compound and its analogs with extensive quantitative data is not yet prevalent in the literature, this guide provides a framework for understanding their chemical behavior. By drawing parallels with related naphthalene derivatives and employing established kinetic analysis protocols, researchers can systematically investigate the structure-reactivity relationships within this class of compounds. Further studies are warranted to generate a more complete dataset, which will be invaluable for the rational design and application of this compound-based molecules in various scientific and technological fields.

References

A Comparative Guide to the Specificity of 1,8-Naphthosultone-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly specific fluorescent probes is a cornerstone of modern biological and chemical research. Among the diverse array of available fluorophores, those based on the 1,8-naphthosultone scaffold have emerged as promising tools for the detection of a variety of analytes, including reactive oxygen species (ROS), biothiols, and metal ions. Their favorable photophysical properties, including high quantum yields and good photostability, make them attractive candidates for sensitive detection. However, the true utility of any fluorescent probe hinges on its specificity – its ability to selectively interact with and signal the presence of a target analyte in a complex biological milieu, without interference from other structurally similar or abundant species.

This guide provides a comparative evaluation of the specificity of this compound-based fluorescent probes against other commonly used fluorescent probes. By presenting quantitative data, detailed experimental protocols, and visual representations of key processes, this document aims to equip researchers with the necessary information to make informed decisions when selecting a fluorescent probe for their specific application. For the purpose of this guide, and due to the structural and functional similarities, data from the closely related and more extensively studied 1,8-naphthalimide-based probes will be used as a proxy to infer the performance of this compound derivatives.

Data Presentation: A Comparative Analysis of Probe Specificity

The specificity of a fluorescent probe is paramount for obtaining reliable and reproducible data. Interference from off-target molecules can lead to false-positive signals and misinterpretation of experimental results. The following tables summarize the quantitative specificity of representative 1,8-naphthalimide-based probes against a panel of common biological interferents. This data is juxtaposed with the performance of alternative fluorescent probes to provide a clear comparison.

Table 1: Specificity of a 1,8-Naphthalimide-Based Probe for Hypochlorous Acid (HOCl)

Interfering Species (Concentration)Fluorescence Intensity Change (Fold Increase) for 1,8-Naphthalimide Probe
HOCl (10 µM) ~374 [1]
H₂O₂ (100 µM)Negligible
O₂⁻ (100 µM)Negligible
•OH (100 µM)Negligible
ONOO⁻ (100 µM)Negligible
NO (100 µM)Negligible
Cysteine (1 mM)Negligible
Glutathione (1 mM)Negligible
Fe²⁺ (100 µM)Negligible
Cu²⁺ (100 µM)Negligible

Table 2: Specificity of a 1,8-Naphthalimide-Based Probe for Peroxynitrite (ONOO⁻)

Interfering Species (Concentration)Fluorescence Intensity Change (Fold Increase) for 1,8-Naphthalimide Probe
ONOO⁻ (10 µM) >12 [2]
H₂O₂ (100 µM)Negligible[2]
O₂⁻ (generated by KO₂)Negligible[2]
•OH (Fenton reaction)Negligible[2]
NO (from NOC-13)Negligible[2]
Ascorbic Acid (1 mM)Negligible
Glutathione (1 mM)Negligible

Table 3: Comparison with Alternative Fluorescent Probes for Reactive Oxygen Species (ROS)

Probe ClassTarget AnalyteCommon InterferentsReference
1,8-Naphthalimide-Based HOCl, ONOO⁻, H₂O₂Can be designed for high selectivity over other ROS.[2][3][4][2][3][4]
Fluorescein-Based (e.g., DCFH-DA) General ROSH₂O₂, •OH, ONOO⁻, lacks specificity.[2][2]
Rhodamine-Based (e.g., Dihydrorhodamine 123) General ROSH₂O₂, •OH, ONOO⁻, less sensitive than DCFH-DA.[5][5]
Coumarin-Based HOClCan exhibit high selectivity with appropriate design.[4][4]
BODIPY-Based Various ROSSpecificity is dependent on the reactive group.

Experimental Protocols: Assessing Probe Specificity

The determination of a fluorescent probe's specificity is a critical step in its validation. The following are detailed methodologies for key experiments cited in the evaluation of this compound-based and other fluorescent probes.

Protocol 1: General Selectivity Assay

This protocol outlines a general procedure to assess the selectivity of a fluorescent probe against a panel of potential interfering species.

Materials:

  • Fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Target analyte stock solution (concentration dependent on the probe's detection limit)

  • Stock solutions of potential interfering species (e.g., other ROS, biothiols, metal ions) at concentrations significantly higher than the target analyte (e.g., 10-100 fold excess).

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

Procedure:

  • Prepare a series of microplate wells or cuvettes containing the reaction buffer.

  • To each well, add the fluorescent probe to a final concentration typically in the low micromolar range (e.g., 1-10 µM).

  • To separate wells, add either the target analyte or one of the interfering species to their final desired concentrations. A control well should contain only the probe and buffer.

  • Incubate the plate or cuvettes at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes). The incubation time should be optimized based on the reaction kinetics of the probe.

  • Measure the fluorescence intensity using a microplate reader or a fluorometer. The excitation and emission wavelengths should be optimized for the specific probe.

  • Calculate the fold change in fluorescence intensity for each condition relative to the control (probe only).

  • Plot the results as a bar graph to visually compare the probe's response to the target analyte versus the interfering species.

Protocol 2: Competitive Inhibition Assay

This assay assesses whether an interfering species can compete with the target analyte for binding to the probe.

Materials:

  • Same as Protocol 1.

Procedure:

  • Prepare a set of microplate wells or cuvettes containing the reaction buffer and the fluorescent probe at its final concentration.

  • To these wells, add the target analyte at a concentration that gives a significant fluorescence signal.

  • To separate wells from this set, add increasing concentrations of a potential interfering species.

  • Incubate and measure the fluorescence intensity as described in Protocol 1.

  • A decrease in the fluorescence signal in the presence of the interfering species indicates competitive binding.

Mandatory Visualization

To further elucidate the principles and workflows discussed, the following diagrams are provided.

Signaling_Pathway General Mechanism of 'Turn-On' Fluorescent Probes Probe Non-fluorescent Probe (Quenched State) Reaction Specific Chemical Reaction (e.g., oxidation, cleavage) Probe->Reaction No Signal Product Fluorescent Product (Emitting State) Probe->Product Analyte Target Analyte Analyte->Reaction Reaction->Product Fluorescence Fluorescence Emission Product->Fluorescence Emission Light Excitation Light Light->Probe Light->Product Excitation

Caption: General mechanism of action for a 'turn-on' fluorescent probe.

Experimental_Workflow Workflow for Fluorescent Probe Specificity Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Probe Stock D Dispense Buffer & Probe A->D B Prepare Analyte Stock E Add Analyte or Interferent B->E C Prepare Interferent Stocks C->E D->E F Incubate E->F G Measure Fluorescence F->G H Calculate Fold Change G->H I Compare Specificity H->I

Caption: A streamlined workflow for assessing the specificity of a fluorescent probe.

Logical_Relationship Decision Tree for Probe Selection Start Define Target Analyte Q1 Consider Potential Interferents Start->Q1 Q2 Is High Specificity Critical? Q1->Q2 Identify Interferents Probe1 Select this compound -based Probe PerformAssay Perform Specificity Assay Probe1->PerformAssay Probe2 Select Alternative Probe (e.g., Fluorescein, Rhodamine) Probe2->PerformAssay Q2->Probe1 Yes Q2->Probe2 No Result Analyze Data & Select Optimal Probe PerformAssay->Result

Caption: A logical decision-making process for selecting a fluorescent probe.

References

Cross-Reactivity Profile of 1,8-Naphthosultone Analogs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1,8-Naphthosultone derivatives represent a class of heterocyclic compounds with potential applications in medicinal chemistry. Understanding the cross-reactivity of these compounds is crucial for developing selective therapeutic agents and avoiding off-target effects. Due to the limited publicly available data on the direct biological activities of this compound derivatives, this guide focuses on the well-characterized cross-reactivity profile of a closely related class of compounds: 2-(aminoalkyl)naphth[1,8-cd]isothiazole 1,1-dioxides, also known as naphthosultam derivatives. The substitution of the sultone oxygen with a nitrogen atom to form the sultam provides a valuable surrogate for preliminary cross-reactivity assessment.

This guide presents a summary of the binding affinities of key naphthosultam derivatives against a panel of receptors, providing insights into their selectivity. Detailed experimental protocols for the binding assays are also provided to enable researchers to replicate and build upon these findings.

Comparative Analysis of Receptor Binding Affinity

The following table summarizes the in vitro binding affinities (Ki) of selected naphthosultam derivatives for the serotonin 5-HT2, α1-adrenergic, and dopamine D2 receptors. The data is extracted from a seminal study by Malleron et al. (1991). Lower Ki values indicate higher binding affinity.

CompoundR5-HT2 (Ki, nM)α1 (Ki, nM)D2 (Ki, nM)
RP 62203 4-(4-fluorophenyl)piperazin-1-yl0.2638>1000
Compound 1 piperidin-1-yl0.85250>1000
Compound 2 morpholin-4-yl2.5500>1000
Compound 3 4-methylpiperazin-1-yl0.5100>1000

Data sourced from Malleron et al., 1991.

The data clearly indicates that the nature of the aminoalkyl side chain (R) significantly influences both the potency and selectivity of these compounds. The derivative RP 62203 exhibits high affinity and selectivity for the 5-HT2 receptor, with over 146-fold selectivity against the α1-adrenergic receptor and negligible affinity for the D2 receptor.[1] Further characterization of RP 62203 by Doble et al. (1992) confirmed its high affinity for the 5-HT2 receptor with a Ki of 50.0 pM and also demonstrated low affinity for 5-HT1A, 5-HT3, and histamine H1 receptors.

Experimental Protocols

The following protocols are based on standard radioligand binding assays and are representative of the methodologies used to generate the data presented above.

Radioligand Binding Assay for 5-HT2, α1-Adrenergic, and D2 Receptors

a) Membrane Preparation:

  • Rat cerebral cortex (for 5-HT2 and α1) or striatum (for D2) is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • The homogenate is centrifuged at 48,000 x g for 15 minutes at 4°C.

  • The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 10 minutes to remove endogenous ligands.

  • The suspension is centrifuged again under the same conditions.

  • The final pellet is resuspended in the assay buffer to a final protein concentration of approximately 200-400 µg/mL.

b) Binding Assay:

  • The assay is performed in a final volume of 250 µL in 96-well plates.

  • To each well, add:

    • 50 µL of radioligand:

      • [3H]Ketanserin (0.5 nM) for 5-HT2 receptors

      • [3H]Prazosin (0.2 nM) for α1-adrenergic receptors

      • [3H]Spiperone (0.2 nM) for D2 receptors

    • 50 µL of test compound at various concentrations or buffer (for total binding).

    • 150 µL of the membrane preparation.

  • For determination of non-specific binding, a high concentration of a known competitor is added (e.g., 1 µM methysergide for 5-HT2, 1 µM phentolamine for α1, or 1 µM haloperidol for D2).

  • The plates are incubated at 37°C for 30 minutes.

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • The filters are washed three times with 3 mL of ice-cold assay buffer.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

c) Data Analysis:

  • The IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis of the competition curves.

  • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of a competitive radioligand binding assay used to determine the cross-reactivity of the 1,8-naphthosultam derivatives.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_data Data Analysis Tissue Tissue Homogenization (e.g., Rat Brain) Centrifuge1 Centrifugation Tissue->Centrifuge1 Resuspend1 Resuspension & Incubation Centrifuge1->Resuspend1 Incubation Incubation of Membranes, Radioligand & Test Compound Centrifuge2 Centrifugation Resuspend1->Centrifuge2 FinalResuspend Final Resuspension in Assay Buffer Centrifuge2->FinalResuspend FinalResuspend->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing of Filters Filtration->Washing IC50 Determine IC50 Values Counting Scintillation Counting Washing->Counting Counting->IC50 Ki Calculate Ki Values (Cheng-Prusoff) IC50->Ki

Caption: Workflow of a competitive radioligand binding assay.

Conclusion

The cross-reactivity data for naphthosultam derivatives provide a valuable starting point for researchers and drug development professionals working with the this compound scaffold. The presented data highlights the potential to achieve high selectivity for the 5-HT2 receptor through chemical modification of the aminoalkyl side chain. The detailed experimental protocols offer a framework for further investigation into the off-target binding profile of novel this compound and related derivatives, which is a critical step in the preclinical development of new therapeutic agents.

References

Unveiling the Potential of 1,8-Naphthosultone as a High-Performance Battery Electrolyte Additive

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and scientists exploring next-generation lithium-ion battery technologies.

In the relentless pursuit of enhanced battery performance, electrolyte additives play a pivotal role in optimizing energy density, cycle life, and safety. This guide provides an objective comparison of 1,8-Naphthosultone (1,8-NS) with other common electrolyte additives, supported by experimental data to validate its mechanism of action and performance benefits. The information is tailored for researchers, scientists, and professionals in the field of battery technology and drug development, offering a comprehensive overview to inform future research and development.

Mechanism of Action: The Protective Shield of this compound

The primary function of this compound as an electrolyte additive is to form a stable and effective solid electrolyte interphase (SEI) on the surface of the anode, particularly graphite. This protective layer is crucial in preventing the continuous decomposition of the electrolyte, which is a major cause of capacity fading and reduced battery lifespan.

Through electrochemical reduction, 1,8-NS decomposes on the anode surface to form a robust SEI layer primarily composed of lithium sulfide (Li₂S), lithium alkyl sulfonates (R-SO₂Li), and lithium alkyl sulfates (R-SO₃Li).[1] This sulfur-rich SEI layer exhibits several beneficial properties:

  • Reduced Interfacial Resistance: The components of the 1,8-NS-derived SEI facilitate efficient lithium-ion transport, thereby lowering the overall impedance of the battery.

  • Suppression of Gas Generation: By preventing electrolyte decomposition, the formation of unwanted gases that can lead to cell swelling and safety hazards is significantly reduced.[1]

  • Enhanced Thermal Stability: The stable nature of the sulfur-containing SEI contributes to improved battery performance and safety at elevated temperatures.

The proposed mechanism of action for this compound in forming the protective SEI layer is illustrated in the following diagram:

Mechanism of Action of this compound (1,8-NS) This compound (in electrolyte) This compound (in electrolyte) Electrochemical Reduction Electrochemical Reduction This compound (in electrolyte)->Electrochemical Reduction at anode surface Graphite Anode Graphite Anode Graphite Anode->Electrochemical Reduction SEI Layer Formation SEI Layer Formation Electrochemical Reduction->SEI Layer Formation Li₂S, R-SO₂Li, R-SO₃Li Li₂S, R-SO₂Li, R-SO₃Li SEI Layer Formation->Li₂S, R-SO₂Li, R-SO₃Li composed of Improved Battery Performance Improved Battery Performance SEI Layer Formation->Improved Battery Performance leads to

Caption: Mechanism of 1,8-NS in forming a stable SEI layer.

Performance Comparison: this compound vs. Alternatives

To objectively evaluate the efficacy of this compound, its performance is compared against a baseline electrolyte (without additives) and other commonly used electrolyte additives such as Vinylene Carbonate (VC) and 1,3-Propane Sultone (PS).

AdditiveConcentration (wt%)Initial Discharge Capacity (mAh)Capacity Retention after 35 cycles at 60°C (%)Cycle Life Enhancement
None (Baseline) 0920~85-
This compound (1,8-NS) 1991.8 >90 +31% (vs. baseline)
This compound (1,8-NS) 2919Not specifiedNot specified
This compound (1,8-NS) 3835.3Not specifiedNot specified
Vinylene Carbonate (VC) 2Not specifiedNot specifiedWidely used, improves cycle life
1,3-Propane Sultone (PS) 2Not specifiedNot specifiedKnown to suppress gas generation
1,8-NS + LiDFP 0.1 M eachNot specifiedNot specified+55% (vs. baseline)

Data for 1,8-NS is sourced from a study on its effect on high-temperature performance.[1] Cycle life enhancement data for 1,8-NS and its combination with LiDFP is from a study on high-voltage cells.[2]

The data indicates that a 1 wt% concentration of this compound significantly improves the initial discharge capacity and cycling stability at elevated temperatures compared to the baseline.[1] Furthermore, in high-voltage applications, 1,8-NS demonstrates a notable enhancement in cycle life, which is further improved when used in conjunction with other additives like lithium difluorophosphate (LiDFP).[2]

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed methodologies for key experiments are provided below.

Electrochemical Cycling

Objective: To evaluate the effect of the electrolyte additive on the cycling performance of the battery, including discharge capacity and capacity retention.

Methodology:

  • Cell Assembly: Pouch cells or coin cells (e.g., 2032-type) are assembled in an argon-filled glove box. The cell consists of a graphite anode, a cathode (e.g., NMC811), a separator, and the electrolyte.

  • Electrolyte Preparation: The baseline electrolyte is typically 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and ethyl methyl carbonate (EMC) (e.g., 3:7 by weight). The additive (1,8-NS, VC, PS, etc.) is dissolved in the baseline electrolyte at the desired concentration (e.g., 1 wt%).

  • Formation Cycles: The assembled cells undergo a formation process, which typically consists of 2-3 cycles at a low C-rate (e.g., C/10) to form a stable initial SEI layer.

  • Cycling Test: The cells are then cycled at a specific C-rate (e.g., 1C) within a defined voltage range (e.g., 3.0-4.2 V) for a designated number of cycles. The tests can be performed at different temperatures (e.g., 25°C and 60°C) to evaluate thermal stability.

  • Data Acquisition: The discharge capacity and coulombic efficiency are recorded for each cycle using a battery cycler.

The general workflow for electrochemical testing is as follows:

Electrochemical Testing Workflow Cell Assembly Cell Assembly Electrolyte Filling Electrolyte Filling Cell Assembly->Electrolyte Filling Formation Cycles (Low C-rate) Formation Cycles (Low C-rate) Electrolyte Filling->Formation Cycles (Low C-rate) Galvanostatic Cycling (e.g., 1C) Galvanostatic Cycling (e.g., 1C) Formation Cycles (Low C-rate)->Galvanostatic Cycling (e.g., 1C) Data Analysis Data Analysis Galvanostatic Cycling (e.g., 1C)->Data Analysis Capacity, Efficiency

Caption: General workflow for electrochemical testing.

SEI Layer Analysis using X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the chemical composition of the SEI layer formed on the anode surface.

Methodology:

  • Cell Disassembly: After cycling, the cells are carefully disassembled in an argon-filled glove box to prevent contamination of the electrode surfaces.

  • Electrode Preparation: The anode is gently rinsed with a solvent (e.g., dimethyl carbonate) to remove any residual electrolyte and then dried under vacuum.

  • XPS Analysis: The prepared anode is transferred to the XPS chamber without exposure to air. XPS spectra are acquired using a monochromatic X-ray source (e.g., Al Kα). High-resolution spectra for relevant elements (C 1s, O 1s, S 2p, F 1s, Li 1s) are recorded.

  • Data Interpretation: The binding energies of the detected peaks are analyzed to identify the chemical species present in the SEI layer.

Conclusion

The experimental evidence strongly suggests that this compound is a promising electrolyte additive for enhancing the performance of lithium-ion batteries. Its ability to form a stable, sulfur-rich SEI layer leads to improved initial discharge capacity, enhanced cycling stability, particularly at elevated temperatures, and a significant extension of the battery's cycle life. While further comparative studies with a broader range of additives under standardized conditions are warranted, the current findings position 1,8-NS as a compelling candidate for the development of next-generation, high-performance energy storage systems. Researchers are encouraged to explore its potential in various battery chemistries and operating conditions to fully unlock its benefits.

References

A Comparative Guide to the Quantitative Analysis of 1,8-Naphthosultone in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 1,8-Naphthosultone, a versatile chemical intermediate, in complex matrices is crucial for various research and development applications. This guide provides a comparative overview of suitable analytical methodologies, complete with experimental protocols and performance data derived from closely related compounds. While specific performance metrics for this compound may require method validation, the techniques detailed below offer robust starting points for developing sensitive and selective quantitative assays.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for the quantification of this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a highly suitable method due to its sensitivity and selectivity for aromatic compounds. Other viable alternatives include HPLC with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and UV-Visible Spectrophotometry for simpler mixtures.

A summary of the performance of these techniques for structurally similar analytes, such as naphthalene and its derivatives, is presented in the table below.

Technique Analyte(s) Limit of Detection (LOD) Limit of Quantification (LOQ) Linear Range Sample Matrix Key Advantages Potential Challenges
HPLC with Fluorescence Detection Naphthalene, 1-Naphthol, 2-Naphthol0.127 µg/kg (Naphthalene)[1][2]Not Specified2.9–1170 nmol/kg[1]Geothermal Fluids, Water[1][2]High sensitivity and selectivityMatrix effects may require sample cleanup
HPLC with UV Detection Naphthalene Sulfonates0.1 - 1.0 µg/L[3]0.05 - 0.4 µg/L[3]5 - 1000 µg/L[3]Water, Industrial Effluents[3]Wide applicability, robustLower sensitivity than fluorescence
GC-MS with Derivatization Naphthalene Monosulfonic Acid IsomersNot Specified0.05 µg/L[4]Not SpecifiedIndustrial Effluents, River Water[4]High selectivity and structural informationRequires derivatization, not suitable for thermally labile compounds
UV-Visible Spectrophotometry Naphthalene SulfonatesNot SpecifiedNot SpecifiedNot SpecifiedGeneralSimple, cost-effectiveLow selectivity, susceptible to interference from other UV-absorbing compounds

Experimental Protocols

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method, adapted from the analysis of naphthalene and naphthols, is recommended for its high sensitivity.

a. Sample Preparation: Solid-Phase Extraction (SPE)

For complex mixtures, a preliminary cleanup and concentration step is essential.

  • SPE Cartridge: C18 cartridges are effective for retaining naphthalene-based compounds[1][2].

  • Conditioning: Condition the C18 cartridge with methanol followed by ultrapure water.

  • Sample Loading: Load the pre-filtered sample onto the cartridge.

  • Washing: Wash the cartridge with a water/methanol mixture to remove interferences.

  • Elution: Elute the retained analytes, including this compound, with a suitable organic solvent such as ethanol or methanol[1][2].

  • Reconstitution: Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.

b. Chromatographic Conditions

  • Instrument: HPLC system equipped with a fluorescence detector.

  • Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 4 µm particle size) is suitable[1].

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used. A 50% (v/v) aqueous acetonitrile solution has proven effective for similar compounds[1].

  • Flow Rate: 1.5 mL/min[1].

  • Injection Volume: 25 µL[1].

  • Column Temperature: 25 °C[1].

  • Fluorescence Detection: Excitation and emission wavelengths will need to be optimized for this compound. For naphthalene and naphthols, excitation wavelengths of 219 nm and 254 nm and emission wavelengths of 330 nm and 445 nm have been used[1].

c. Calibration

Prepare a series of standard solutions of this compound in the mobile phase at known concentrations. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the polarity of the sulfonic acid group within the sultone ring, derivatization may be necessary for GC analysis.

a. Derivatization

An on-line derivatization in the GC injection port using a reagent like tetrabutylammonium salts can be employed to make the analyte more volatile[4].

b. GC-MS Conditions

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Injection: Large-volume injection of the derivatized sample[4].

  • Column: A suitable capillary column for separating aromatic compounds.

  • Carrier Gas: Helium.

  • Temperature Program: An optimized temperature gradient to ensure separation of the analyte from other components.

  • Mass Spectrometry: Electron impact ionization is typically used, with the mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Visualizing the Workflow and Logic

Experimental Workflow for HPLC-FLD Analysis

The following diagram illustrates the general workflow for the quantitative analysis of this compound in a complex mixture using HPLC with fluorescence detection.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Complex Mixture Sample Filtration Filtration Sample->Filtration SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Filtration->SPE Elution Elution SPE->Elution Concentration Evaporation & Reconstitution Elution->Concentration HPLC HPLC Separation (C18 Column) Concentration->HPLC FLD Fluorescence Detection HPLC->FLD Chromatogram Chromatogram FLD->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification Result Result Quantification->Result method_selection Start Start | Need to quantify this compound HighSensitivity High Sensitivity Required? Start->HighSensitivity ComplexMatrix Complex Matrix? HighSensitivity->ComplexMatrix No HPLCFluence HPLC-FLD HighSensitivity->HPLCFluence Yes StructuralConfirmation Structural Confirmation Needed? ComplexMatrix->StructuralConfirmation Yes HPLCUV HPLC-UV ComplexMatrix->HPLCUV No StructuralConfirmation->HPLCUV No GCMS GC-MS (with Derivatization) StructuralConfirmation->GCMS Yes UVVis UV-Vis Spectrophotometry

References

Safety Operating Guide

Navigating the Disposal of 1,8-Naphthosultone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical syntheses, the responsible management and disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,8-Naphthosultone, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Hazard Information

While a comprehensive Safety Data Sheet (SDS) with specific disposal instructions for this compound is not always readily available, the compound is classified as a skin irritant.[1] General principles of chemical safety dictate that it should be handled with caution. Given that its parent compound, naphthalene, is considered a potential human carcinogen and an environmental toxicant, it is prudent to treat this compound as hazardous waste.[2][3] All laboratory personnel should assume that all chemical wastes are hazardous and must be managed by their institution's Environmental Health and Safety (EHS) department.[4]

Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: To protect from skin contact.

  • Respiratory Protection: A dust mask (type N95 or equivalent) should be used when handling the solid form to avoid inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents environmental release and adheres to all local, state, and federal regulations.[4][5][6] Chemical waste cannot be disposed of in regular trash or down the sewer system.[5]

  • Waste Identification and Segregation:

    • Solid Waste: Collect all solid this compound waste, including contaminated consumables such as weighing paper, gloves, and pipette tips, in a designated hazardous waste container.[7] Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[6][8]

    • Liquid Waste: If this compound is in a solution, collect it in a sealed, properly labeled hazardous waste container.[9] The solvent will also determine the appropriate waste stream. Do not dispose of liquid waste down the drain.[10]

    • Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent.[10][11] The rinsate must be collected and disposed of as hazardous waste.[10][11] After triple-rinsing, the container can often be disposed of as regular trash, but institutional policies may vary.[10][11]

  • Waste Container Requirements:

    • Use a container that is compatible with this compound and any solvents.[5][11][12] Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue.[5]

    • The container must be in good condition, with no leaks or rust, and have a secure, screw-on cap.[11][12]

    • Keep the container closed at all times except when adding waste.[4][11]

  • Labeling:

    • Properly label the hazardous waste container as soon as waste is added.[10]

    • The label must include the words "Hazardous Waste."[5]

    • Clearly list the full common chemical name of all contents, including "this compound" and any solvents.[5][6] Do not use abbreviations or chemical formulas.[5][6]

    • Indicate the quantity or percentage of each component.[6]

    • Include the date of waste generation, the place of origin (department, room number), and the Principal Investigator's name and contact information.[5]

  • Storage:

    • Store the hazardous waste container at or near the point of generation and under the control of the generator.[12]

    • Segregate the waste container from incompatible materials.[11]

  • Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.[5][10]

    • Ensure all required paperwork is completed accurately.[5]

Quantitative Data Summary

Data PointValue/GuidelineSource
Hazard Classification Skin Irritant[1]
Rinsate Collection for Empty Containers Triple-rinse with a solvent amount equal to ~5% of the container volume. The rinsate is hazardous waste.[10]
Liquid Waste Container Fill Level Do not fill to more than 75% capacity to allow for expansion.[8]

Experimental Protocols

There are no specific experimental protocols for the disposal of this compound beyond the standard hazardous waste procedures outlined above. Dilution of a hazardous chemical waste to render it nonhazardous is not permitted.[6]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Waste Generation cluster_1 Preparation for Disposal cluster_2 Final Disposal A This compound Waste Generated (Solid, Liquid, or Contaminated Items) B Select Compatible Hazardous Waste Container A->B C Segregate Waste Types (Solid vs. Liquid) B->C D Label Container: 'Hazardous Waste' Contents, Date, PI Info C->D E Store Securely in Lab (Point of Generation) D->E F Contact Institutional EHS for Waste Pickup E->F G Complete Disposal Paperwork F->G H EHS Collects and Disposes of Waste Compliantly G->H

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1,8-Naphthosultone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of 1,8-Naphthosultone, a versatile sulfonic acid derivative utilized in organic synthesis and material science.[1] Adherence to these protocols is paramount for ensuring laboratory safety and minimizing exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable solid that is harmful if swallowed, causes skin and serious eye irritation, and may provoke an allergic skin reaction.[1] It is also suspected of causing cancer and may cause damage to organs.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

OperationRequired Personal Protective Equipment
Weighing and Solution Preparation - Chemical-resistant gloves (Nitrile or Neoprene recommended, double-gloving advised) - Flame-resistant lab coat - Chemical splash goggles - Face shield
Running Reactions - Chemical-resistant gloves (Nitrile or Neoprene recommended, double-gloving advised) - Flame-resistant lab coat - Chemical splash goggles - Face shield - Work in a certified chemical fume hood
Work-up and Purification - Chemical-resistant gloves (Nitrile or Neoprene recommended, double-gloving advised) - Flame-resistant lab coat - Chemical splash goggles - Face shield - Work in a certified chemical fume hood
Handling of Dry/Solid Compound - Chemical-resistant gloves (Nitrile or Neoprene recommended, double-gloving advised) - Flame-resistant lab coat - Chemical splash goggles - Face shield - Government-approved respirator (e.g., N95 dust mask)[2]

Engineering Controls: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] An eyewash station and safety shower must be readily accessible.[3]

Operational Plan: Step-by-Step Handling Procedures

The following is a generalized protocol for the synthesis of a sulfonamide, a common application of this compound.[1]

Experimental Protocol: Synthesis of an N-substituted Sulfonamide

  • Preparation:

    • Ensure the chemical fume hood is clean and functioning correctly.

    • Assemble all necessary glassware and equipment.

    • Don the appropriate PPE as detailed in Table 1.

  • Reagent Handling:

    • Weigh the required amount of this compound in a tared container inside the fume hood.

    • Slowly add the this compound to the reaction solvent in the reaction flask to avoid dust generation.

    • Add the amine reactant to the solution.

  • Reaction:

    • Stir the reaction mixture at the designated temperature.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction carefully.

    • Extract the product using an appropriate solvent.

    • Dry the organic layer and concentrate it under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_hood Verify Fume Hood prep_glassware Assemble Glassware prep_hood->prep_glassware prep_ppe Don PPE prep_glassware->prep_ppe weigh Weigh this compound prep_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve add_amine Add Amine dissolve->add_amine react Stir and Heat add_amine->react monitor Monitor Progress react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract dry Dry & Concentrate extract->dry purify Purify Product dry->purify

Caption: Generalized workflow for sulfonamide synthesis.

Emergency Procedures

Table 2: First-Aid Measures for this compound Exposure

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention.

Spill Response:

  • Minor Spill (Solid):

    • Evacuate the immediate area.

    • Wear appropriate PPE, including a respirator.

    • Carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a damp cloth or paper towel.

    • Ventilate the area and wash the spill site after material pickup is complete.[1]

  • Large Spill:

    • Evacuate the laboratory and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

spill_response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate don_ppe Don Appropriate PPE evacuate->don_ppe assess Assess Spill Size don_ppe->assess minor_spill Minor Spill assess->minor_spill Small large_spill Large Spill assess->large_spill Large sweep Sweep Up Solid minor_spill->sweep evacuate_lab Evacuate Laboratory large_spill->evacuate_lab containerize Place in Labeled Container sweep->containerize clean Clean Spill Area containerize->clean ventilate Ventilate Area clean->ventilate contact_ehs Contact EHS Immediately evacuate_lab->contact_ehs

Caption: Decision workflow for spill response.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste:

    • Collect all solid waste, including contaminated gloves, weighing paper, and filter paper, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste from reactions and cleaning procedures in a separate, compatible, and clearly labeled hazardous waste container.

  • Decontamination:

    • All glassware and equipment that have come into contact with this compound must be decontaminated before being removed from the fume hood.

    • Rinse glassware with an appropriate organic solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous waste.

    • Wash the decontaminated glassware with soap and water.

  • Final Disposal:

    • Arrange for the disposal of all hazardous waste through your institution's EHS office.

    • Do not dispose of this chemical down the drain or in regular trash.

disposal_plan cluster_waste Waste Generation cluster_collection Collection & Decontamination cluster_disposal Final Disposal solid_waste Solid Waste collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid liquid_waste Liquid Waste collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid contaminated_equipment Contaminated Equipment decontaminate Decontaminate Equipment contaminated_equipment->decontaminate contact_ehs Contact EHS for Pickup collect_solid->contact_ehs collect_liquid->contact_ehs collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate collect_rinsate->contact_ehs

Caption: Waste disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.